2-Amino-5-nitrobenzamide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQOVZAFJDEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167521 | |
| Record name | Benzamide, 2-amino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16313-65-8 | |
| Record name | 2-Amino-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16313-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-amino-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016313658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16313-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-amino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzamide
Foreword: Unveiling the Molecular Architecture and Utility
2-Amino-5-nitrobenzamide is a nuanced benzamide derivative that commands significant interest in the realms of advanced materials science and pharmaceutical development.[1] Its molecular framework, distinguished by an aromatic ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and an amide group (-CONH₂), presents a unique trifecta of reactive sites. This heterofunctional nature makes it a valuable building block, particularly as a ligand in coordination chemistry for the synthesis of novel supramolecular structures and coordination polymers with tailored properties.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a deep dive into the core physicochemical properties, analytical characterization, and practical handling of this versatile compound. Our focus is on providing not just data, but the scientific rationale behind the experimental methodologies, ensuring a robust and applicable understanding.
Core Physicochemical Data
A comprehensive summary of the fundamental properties of this compound is presented below. These values are critical for experimental design, from reaction setup to purification and final formulation.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Nitroanthranilamide, 2-Carbamoyl-4-nitroaniline | [2] |
| CAS Number | 16313-65-8 | [1] |
| Molecular Formula | C₇H₇N₃O₃ | [1][3] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| Appearance | Solid, crystalline powder. | |
| Melting Point | Data not consistently available in provided search results. | |
| Water Solubility | Limited solubility is expected due to the aromatic nature. | |
| InChI Key | SOBQOVZAFJDEJI-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)N | [2] |
Molecular Structure and Spectroscopic Profile
The arrangement of functional groups in this compound governs its chemical reactivity and physical behavior. The ortho-oriented amino and amide groups, combined with the para-positioned nitro group, create a "push-pull" electronic system across the conjugated π-system of the benzene ring.[1] This electronic interplay is fundamental to its spectroscopic signature and its utility as a chemical intermediate.
Key Functional Groups and Their Interactions
The molecule's properties are a direct result of its constituent functional groups. The amino group acts as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group (chromophore). The amide group also contributes to the molecule's polarity and hydrogen bonding capabilities. In certain conformations, an intramolecular hydrogen bond can form between a proton of the amino group and the carbonyl oxygen of the amide, creating a stable six-membered ring structure.[1]
References
Solubility Profile of 2-Amino-5-nitrobenzamide in Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-nitrobenzamide (C₇H₇N₃O₃, CAS No: 16313-65-8), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, developing robust crystallization processes, and formulating products. This document synthesizes theoretical solubility principles with practical, field-proven experimental methodologies. It offers a detailed protocol for solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. While extensive quantitative data for this compound is not widely published, this guide establishes a predictive solubility profile based on its molecular structure and by drawing parallels with structurally related compounds.
Introduction: The Significance of this compound
This compound is a substituted benzamide derivative whose molecular architecture is distinguished by three functional groups: an amino (-NH₂) group, a nitro (-NO₂) group, and an amide (-CONH₂) group.[1][2] This unique combination of electron-donating and electron-withdrawing groups makes it a versatile building block. Its primary utility lies in its role as a heterofunctional ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules, including dyes and pharmaceutical agents.[2]
The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physical property that dictates its behavior throughout the drug development lifecycle. From synthetic chemistry to final formulation, solubility data informs:
-
Process Chemistry: Selection of appropriate solvents for reactions, work-ups, and purifications.
-
Crystallization: Design of cooling, anti-solvent, or evaporative crystallization processes to control particle size, purity, and polymorphic form.
-
Formulation: Development of liquid dosage forms and prediction of dissolution rates for solid forms.
Theoretical Framework: The Science of Dissolution
The dissolution of a crystalline solid like this compound into a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
Key Molecular Interactions: The structure of this compound suggests a complex interplay of intermolecular forces:
-
Hydrogen Bonding: The amino (-NH₂) and amide (-CONH₂) groups are potent hydrogen bond donors and acceptors. This is the most significant interaction driving solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The highly polar nitro (-NO₂) group and the amide carbonyl group create a significant molecular dipole, promoting interactions with other polar solvent molecules.
-
Crystal Lattice Energy: Before dissolution can occur, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A high lattice energy, resulting from strong intermolecular packing and hydrogen bonding in the solid state, will decrease solubility.
The principle of "like dissolves like" provides a foundational guideline. Given its multiple polar and hydrogen-bonding functional groups, this compound is classified as a polar molecule and is expected to exhibit preferential solubility in polar solvents.[3]
Factors Influencing Solubility
Solvent Properties
The choice of solvent is the most critical factor. Solvents can be broadly categorized based on their polarity and hydrogen bonding capability, which directly relates to their ability to interact with the functional groups of this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with all three functional groups of the solute. They are expected to be effective solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. Their ability to disrupt the solute's crystal lattice and solvate the molecule makes them good candidates. For the related compound p-nitrobenzamide, solubility was found to be highest in DMSO and DMF.[4][5]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen-bonding capabilities to effectively interact with the polar solute. Consequently, solubility is expected to be minimal.[3]
Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is described by the van't Hoff equation. Determining the temperature-solubility profile is essential for designing crystallization processes, where controlled cooling is used to induce precipitation and achieve high product yield and purity.[5][6]
Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystalline forms.[7] Different polymorphs have distinct crystal lattice arrangements, leading to different physical properties, including melting point and solubility. The most stable polymorph at a given temperature will typically be the least soluble. While specific polymorphs of this compound are not detailed in readily available literature, it is a critical consideration in pharmaceutical development, as an unexpected polymorphic transformation can drastically alter a drug's bioavailability.[8]
Predicted Solubility Profile
While specific experimental data for this compound is scarce, a qualitative and predictive solubility profile can be constructed based on its molecular structure and data from analogous compounds like p-nitrobenzamide and 2-amino-5-nitrobenzoic acid.[5][9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donating and accepting capabilities, effectively solvating the amino, amide, and nitro groups. |
| Polar Aprotic | DMSO, DMF, NMP | High | High polarity and strong hydrogen bond accepting capacity. For the related p-nitrobenzamide, solubility is highest in these solvents.[5] |
| Acetonitrile | Moderate | Polar aprotic, but a weaker hydrogen bond acceptor compared to DMSO or DMF. | |
| Ethyl Acetate | Moderate to Low | Moderately polar ester. Can act as a hydrogen bond acceptor but lacks the overall solvating power of more polar solvents. | |
| Less Polar | Dichloromethane | Low | Low polarity and unable to participate in hydrogen bonding. |
| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lacks the necessary polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy.[3] |
| Aqueous | Water | Very Low / Insoluble | The molecule's aromatic ring and overall structure limit its solubility in water despite the presence of hydrogen bonding groups. Structurally similar compounds are noted as insoluble in water.[10][11] |
Experimental Protocol: Isothermal Shake-Flask Method
The definitive determination of thermodynamic solubility requires a robust and reliable experimental method. The isothermal equilibrium shake-flask method is the industry gold standard for this purpose.[4][5][9]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is quantified.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to several sealed vials (e.g., 20 mL glass vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium saturation was achieved.
-
Solvent Addition: Add a precise volume or mass (e.g., 10 mL) of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in a temperature-controlled orbital shaker or on a stirring plate set to the target temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial for analysis. This step is critical to remove all undissolved solid particles.[9]
-
Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Quantitative Analysis: Measuring Solute Concentration
The accuracy of the solubility measurement depends entirely on the quantitative analysis of the saturated solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity, sensitivity, and accuracy.[12][13][14]
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[12]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[12]
-
Mobile Phase: A mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is typically effective. An isocratic or gradient method can be developed.
-
Sample Preparation: Accurately dilute a known mass or volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve by plotting peak area versus concentration.[9]
-
Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Caption: Decision workflow for selecting a suitable quantitative analysis method.
Conclusion and Future Work
This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on its molecular structure, the compound is predicted to be highly soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in non-polar media. The provided experimental protocol for the isothermal shake-flask method coupled with HPLC analysis represents a validated, best-practice approach for generating high-quality, quantitative solubility data.
For researchers and drug development professionals, the critical next step is the systematic execution of these experimental methods. Generating precise data across a range of pharmaceutically relevant solvents and temperatures will enable the development of efficient synthetic processes, controlled crystallization protocols, and viable formulation strategies for this important chemical intermediate.
References
- 1. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Research Chemical [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 12. benchchem.com [benchchem.com]
- 13. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Historical Synthesis of 2-Amino-5-nitrobenzamide
Introduction
2-Amino-5-nitrobenzamide, also known as 5-nitroanthranilamide, is a significant chemical intermediate characterized by its trifunctional aromatic structure, incorporating an amine, a nitro group, and an amide. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, dyes, and advanced materials. Historically, the synthesis of this compound has been approached through several distinct chemical pathways, each with its own set of advantages and challenges, reflecting the synthetic methodologies prevalent in their time. This guide provides an in-depth exploration of the core historical methods for the preparation of this compound, offering insights into the chemical principles, experimental protocols, and the evolution of its synthesis.
Core Synthetic Methodologies
The historical synthesis of this compound has primarily revolved around three main strategies: the ammonolysis of a pre-functionalized aromatic ring, the formation and subsequent reaction of a cyclic anhydride, and the selective modification of a dinitrated precursor. Each of these approaches showcases different aspects of classical organic synthesis.
Synthesis via Ammonolysis of 2-Chloro-5-nitrobenzoate
One of the most direct and historically significant industrial methods for the preparation of this compound involves the nucleophilic aromatic substitution of a halogenated precursor with ammonia. The presence of a strongly electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the chloride by ammonia.
Causality Behind Experimental Choices: The use of an ester, such as methyl 2-chloro-5-nitrobenzoate, is often preferred over the free carboxylic acid in these reactions. The ester group is less likely to interfere with the basic conditions of the ammonolysis and can be readily converted to the amide. The reaction is typically carried out under pressure and at elevated temperatures to increase the rate of reaction between the gaseous ammonia and the aromatic substrate. The choice of a high-boiling, polar solvent like glycerin or ethylene glycol is crucial as it helps to maintain a homogeneous reaction mixture at the required temperature and pressure, and can also act as a heat transfer medium.
Experimental Protocol: Ammonolysis of Methyl 2-chloro-5-nitrobenzoate [1]
-
Step 1: Reaction Setup
-
In a 300 mL high-pressure autoclave, charge 100 g of glycerin and 21.5 g (0.1 mol) of methyl 2-chloro-5-nitrobenzoate.
-
Seal the autoclave and pressurize with ammonia gas to 10 kg/cm ².
-
-
Step 2: Reaction
-
Heat the autoclave to a temperature range of 110-120°C with constant stirring.
-
Maintain these conditions for 6 hours.
-
-
Step 3: Work-up and Isolation
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Pour the reaction mixture into water with stirring to precipitate the product.
-
Collect the precipitated crystals by filtration.
-
Wash the collected solid with water and dry to obtain the crude this compound.
-
-
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield yellow crystals.
-
dot graph "Ammonolysis_of_2_Chloro_5_nitrobenzoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} digraph "Ammonolysis_of_2_Chloro_5_nitrobenzoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Ammonolysis of Methyl 2-chloro-5-nitrobenzoate.Synthesis from 5-Nitroisatoic Anhydride
A classic and elegant historical route to this compound involves the use of isatoic anhydride as a key intermediate. Isatoic anhydride can be nitrated to form 5-nitroisatoic anhydride, which upon reaction with ammonia, undergoes ring-opening to yield the desired product. This method is advantageous as it builds the final molecule from a readily available starting material and the final step is typically clean and high-yielding.
Causality Behind Experimental Choices: Isatoic anhydride is a convenient starting material as it contains the pre-formed anthranilate structure. The nitration of isatoic anhydride is a standard electrophilic aromatic substitution, with the conditions controlled to favor the introduction of a single nitro group at the 5-position. The subsequent reaction with ammonia is a nucleophilic acyl substitution on the anhydride moiety. Ammonia attacks one of the carbonyl groups, leading to the opening of the heterocyclic ring and the formation of the primary amide and the release of carbon dioxide. This reaction is often carried out in an aqueous medium at a controlled pH.
Experimental Protocol: Synthesis from 5-Nitroisatoic Anhydride [2]
-
Step 1: Preparation of 5-Nitroisatoic Anhydride (Conceptual)
-
Isatoic anhydride is carefully nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield 5-nitroisatoic anhydride. (Note: Detailed historical protocols for this specific nitration were not available in the provided search results, but this represents the general approach).
-
-
Step 2: Ammonolysis of 5-Nitroisatoic Anhydride
-
In a reaction vessel, suspend 5-nitroisatoic anhydride in an aqueous solution.
-
Add aqueous ammonia dropwise while monitoring the pH to maintain it in the desired range for the reaction to proceed.
-
The reaction mixture is stirred until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography.
-
-
Step 3: Isolation and Purification
-
Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with water to remove any residual salts, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
dot graph "Synthesis_from_5_Nitroisatoic_Anhydride" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} digraph "Synthesis_from_5_Nitroisatoic_Anhydride" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Synthesis from 5-Nitroisatoic Anhydride.Partial Reduction of 2,5-Dinitrobenzamide
Another classical approach to the synthesis of nitro-amino aromatic compounds is the selective reduction of one nitro group in a dinitro precursor. In the case of this compound, this would involve the partial reduction of 2,5-dinitrobenzamide. This method relies on the ability to control the reduction conditions to selectively reduce one nitro group while leaving the other intact.
Causality Behind Experimental Choices: The selective reduction of one nitro group in the presence of another is a well-established technique in organic synthesis. Reagents such as sodium sulfide or ammonium sulfide are often used for this purpose, as they can be milder reducing agents than catalytic hydrogenation under certain conditions, allowing for greater selectivity. The choice of solvent and reaction temperature is critical in controlling the extent of reduction. While a specific historical protocol for the partial reduction of 2,5-dinitrobenzamide to this compound was not explicitly found in the search results, this method is a chemically sound and historically relevant possibility. The protocol below is a generalized procedure based on similar known selective reductions.
Experimental Protocol: Partial Reduction of 2,5-Dinitrobenzamide (Generalized)
-
Step 1: Preparation of the Reducing Agent
-
Prepare a solution of ammonium sulfide by saturating an aqueous solution of ammonia with hydrogen sulfide gas.
-
-
Step 2: Reaction
-
Dissolve or suspend 2,5-dinitrobenzamide in a suitable solvent, such as aqueous ethanol.
-
Add the ammonium sulfide solution to the solution of the dinitro compound.
-
The reaction is typically carried out at a controlled temperature, often with gentle heating, and the progress is monitored until one of the nitro groups is selectively reduced.
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, the mixture is cooled, and the product may precipitate.
-
The crude product is collected by filtration and washed with water.
-
-
Step 4: Purification
-
The crude this compound is purified by recrystallization from an appropriate solvent.
-
dot graph "Partial_Reduction_of_2_5_Dinitrobenzamide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} digraph "Partial_Reduction_of_2_5_Dinitrobenzamide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Partial Reduction of 2,5-Dinitrobenzamide.Comparative Data of Historical Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Ammonolysis of Ester | Methyl 2-chloro-5-nitrobenzoate | Ammonia, Glycerin | 110-120°C, 10 kg/cm ², 6 hours | 93% | [1] |
| From Anhydride | 5-Nitroisatoic Anhydride | Ammonia | Aqueous, controlled pH | High (not specified) | [2] |
| Partial Reduction | 2,5-Dinitrobenzamide | Ammonium Sulfide | Controlled temperature | Variable | (Generalized) |
Conclusion
The historical synthesis of this compound showcases a range of classical organic chemistry transformations. From the robust and industrially viable ammonolysis of a halogenated precursor to the more elegant approach through a cyclic anhydride, these methods highlight the ingenuity of chemists in accessing important chemical building blocks. While modern synthetic methods may offer milder conditions and greater efficiency, understanding these historical routes provides valuable context to the evolution of organic synthesis and the enduring importance of this versatile molecule.
References
An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-5-nitrobenzamide
<
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-Amino-5-nitrobenzamide. This molecule serves as a valuable intermediate in medicinal chemistry and materials science due to its unique electronic architecture. The interplay between the electron-donating amino group and the two powerful electron-withdrawing groups—nitro and benzamide—creates a nuanced reactivity profile. This document explores this profile through an examination of key synthetic transformations, including acylation, diazotization, and cyclization reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Electronic Landscape of this compound
This compound is an aromatic compound distinguished by a complex substitution pattern on the benzene ring.[1] The nucleophilicity of the C2-amino group, the primary site of reactivity, is significantly modulated by the electronic effects of the adjacent C1-benzamide and the C5-nitro substituents.
-
Amino Group (-NH₂): As a powerful activating group, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (+M effect). This increases the electron density at the ortho and para positions, enhancing reactivity towards electrophiles.[2][3]
-
Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic substitution through both a strong resonance effect (-M) and an inductive effect (-I).[2] Its presence para to the amino group significantly reduces the electron-donating capacity of the amine.
-
Benzamide Group (-CONH₂): The amide group is also deactivating. The carbonyl oxygen pulls electron density from the ring via resonance, and the electronegative nitrogen and oxygen atoms exert an inductive pull.
The net result of these competing influences is a significantly attenuated nucleophilicity of the amino group compared to aniline.[3] While still reactive, it often requires more forcing conditions or highly reactive reagents to undergo transformations that are facile for simple anilines. This moderated reactivity, however, allows for selective transformations and makes it a versatile building block.[1]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the transformations of its amino group. The following sections detail the most critical reactions, providing mechanistic insights and actionable protocols.
N-Acylation and N-Sulfonylation
Acylation of the amino group is a fundamental transformation used for protection or to introduce new functionalities. Due to the reduced nucleophilicity of the amine, the reaction of this compound with acylating agents like acyl chlorides or anhydrides may proceed slower than with activated anilines. The use of a base (e.g., pyridine, triethylamine) is typically required to neutralize the acid byproduct and drive the reaction to completion.
Expert Insight: The choice of base and solvent is critical. For less reactive acylating agents, a stronger, non-nucleophilic base in an aprotic polar solvent like DMF or NMP can enhance the reaction rate by ensuring the amino group remains deprotonated and maximally nucleophilic.
Protocol 2.1: General Procedure for N-Acylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine).
-
Reagent Addition: Add a base, such as triethylamine or pyridine (1.1 - 1.5 eq.).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.05 eq.) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amino group into a diazonium salt is one of its most powerful transformations, opening a gateway to a vast array of functionalities.[4] The resulting diazonium salt of this compound is a versatile intermediate that can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[5][6][7]
This two-step sequence allows for the strategic replacement of the amino group with halides (-Cl, -Br), cyano (-CN), hydroxyl (-OH), and other groups that are difficult to introduce by direct aromatic substitution.[1][5]
Trustworthiness Check: The diazotization step is highly exothermic and the resulting diazonium salts are thermally unstable. Strict temperature control between 0-5 °C is absolutely critical for safety and to prevent decomposition of the salt, which would lead to side products and reduced yields. The diazonium salt solution should be used immediately in the subsequent reaction.
Protocol 2.2: Diazotization and Subsequent Sandmeyer Chlorination
Part A: Diazotization
-
Setup: In a beaker, create a fine suspension of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.[8]
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[8]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq.) in cold water. Add this solution dropwise to the amine suspension over 20-30 minutes, ensuring the temperature is strictly maintained below 5 °C.
-
Completion Check: Stir for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns blue-black).[8] The resulting cold diazonium salt solution is used immediately.
Part B: Sandmeyer Chlorination
-
Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the reaction mixture and extract the product (2-Chloro-5-nitrobenzamide) with a suitable organic solvent.
-
Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by recrystallization.
Diagram 2.2: Diazotization-Sandmeyer Workflow
Caption: Workflow for the conversion of the amino group via diazotization and Sandmeyer reaction.
Synthesis of Heterocyclic Scaffolds: Benzimidazoles
A key application of this compound is in the synthesis of heterocyclic compounds, particularly 6-nitrobenzimidazoles.[9][10] In this reaction, the ortho-disposed amino and amide groups act as a binucleophilic unit. The Phillips-Ladenburg condensation, reacting the diamine precursor with an aldehyde or carboxylic acid, is a common route. The reaction with an aldehyde typically proceeds via the formation of a Schiff base at the more nucleophilic amino group, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.
These nitrobenzimidazole cores are prevalent scaffolds in medicinal chemistry, investigated for antiprotozoal and anticancer activities.[9][10]
Protocol 2.3: Synthesis of 2-Aryl-6-nitrobenzimidazole
-
Setup: Combine this compound (1.0 eq.) and an aromatic aldehyde (e.g., benzaldehyde) (1.0-1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-24 hours. The reaction often benefits from an oxidizing agent like sodium metabisulfite or simply exposure to air to facilitate the final aromatization step.
-
Monitoring: Track the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The benzimidazole product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with cold solvent and then water to remove any residual reagents. The product can be further purified by recrystallization from a solvent like ethanol or DMF/water.
Diagram 2.3: Benzimidazole Formation Mechanism
Caption: Simplified mechanism for the synthesis of 2-aryl-6-nitrobenzimidazoles.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₃ | PubChem[11], Santa Cruz Biotechnology[12] |
| Molecular Weight | 181.15 g/mol | PubChem[11], Santa Cruz Biotechnology[12] |
| Appearance | Yellow to orange powder/crystals | - |
| Melting Point | ~226 °C | PubChem[11] |
| CAS Number | 16313-65-8 | PubChem[11] |
Note: Spectroscopic data such as ¹H NMR and ¹³C NMR can be found in public databases like PubChem for verification of structure and purity.[11]
Conclusion
The amino group of this compound exhibits a finely tuned reactivity profile, governed by the strong deactivating effects of its neighboring nitro and benzamide functionalities. This moderation, while necessitating specific reaction conditions, is precisely what makes it a valuable and predictable building block in multi-step synthesis. Its capacity to undergo clean, high-yielding transformations such as diazotization and cyclocondensation solidifies its role as a key intermediate in the development of pharmaceuticals and advanced materials. Understanding the electronic principles that govern its reactivity is paramount for any scientist seeking to leverage this versatile molecule in their research and development endeavors.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Potential biological activities of 2-Amino-5-nitrobenzamide scaffold
An In-Depth Technical Guide to the Potential Biological Activities of the 2-Amino-5-nitrobenzamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry. Characterized by a benzene ring substituted with an amino group, a nitro group, and a carboxamide moiety, this structure serves as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities associated with this scaffold, including its roles in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the mechanisms of action, present relevant quantitative data, detail key experimental protocols, and visualize critical pathways to facilitate further research and drug development.
The this compound Scaffold: A Chemical Overview
The this compound molecule possesses a unique arrangement of functional groups that impart a distinct reactivity profile. The electron-donating amino group (-NH2) and the electron-withdrawing nitro (-NO2) and carboxamide (-CONH2) groups create a chemical environment ripe for a variety of synthetic transformations. This versatility allows for its incorporation into numerous molecular frameworks, making it an ideal starting point for developing novel therapeutic agents.[1][2]
Caption: Chemical structure and key functional groups of the this compound scaffold.
Anticancer Activity: A Scaffold for Targeted Therapies
Derivatives of the this compound scaffold have shown considerable promise as anticancer agents. The scaffold serves as a precursor for compounds that can modulate critical signaling pathways involved in cancer cell proliferation and survival.[1]
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a major class of targeted cancer therapies, and many potent PARP inhibitors are built upon a benzamide scaffold.[3] This scaffold effectively mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[3] PARP proteins are crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of SSBs. These unresolved breaks are converted to lethal double-strand breaks (DSBs) during DNA replication, causing cell death through a mechanism known as synthetic lethality.[4][5]
While this compound itself is not a primary PARP inhibitor, its nitrobenzamide core is a key feature in several potent inhibitors. For example, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated significant PARP inhibitory activity.[6] One such compound displayed an IC50 value of 0.05 µM against PARP, far more potent than the reference inhibitor 3-aminobenzamide (IC50 = 28.5 µM).[6] This highlights the potential for developing highly active anticancer agents from the this compound framework.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Synthesis of Bioactive Quinazolones
The this compound scaffold is a vital starting material for synthesizing quinazolone derivatives.[7] The quinazolone core is a "privileged scaffold" found in numerous compounds with a wide range of therapeutic properties, including potent anticancer effects.[7] The nitro group on the starting material provides a strategic handle for further chemical modifications, allowing for the creation of large libraries of compounds for screening.[7]
Data on Anticancer Activity of Related Derivatives
The following table summarizes the inhibitory concentrations of various quinazolone derivatives, illustrating the potential for developing potent agents from this scaffold.
| Compound | Substituent (Pos. 2) | Substituent (Pos. 3) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Methyl | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | [7] |
| Derivative B | Methyl | 4-Chlorophenyl | A549 (Lung) | 8.1 | [7] |
| Derivative C | Phenyl | Cyclohexyl | HepG2 (Liver) | 3.7 | [7] |
| Compound 6* | 4-chloro-3-nitrophenyl | - | A549 (Lung) | 0.028 | [6] |
| Note: Compound 6 is a 2-aryl-5(6)-nitro-1H-benzimidazole derivative. |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from the this compound scaffold) in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Leveraging the Nitro Group
Nitroaromatic compounds have a long history as antimicrobial agents.[8][9] Their activity is often dependent on the reductive bioactivation of the nitro group within the microbial cell.[9][10]
Mechanism of Action
The general mechanism for nitroaromatic antibiotics involves a multi-step process:
-
Uptake: The compound is absorbed by the microbial cell.
-
Reductive Activation: Inside the cell, microbial enzymes (like nitroreductases) reduce the electron-withdrawing nitro group. This enzymatic reduction uses NADH or NADPH as cofactors.[10][11]
-
Generation of Reactive Species: This reduction process generates highly reactive, toxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species (RNS) like nitric oxide (NO) and superoxide radicals.[8][10][11]
-
Cellular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to nuclear damage, metabolic disruption, and ultimately, cell death.[10][11]
Caption: General mechanism of antimicrobial action for nitroaromatic compounds.
Data on Antimicrobial Activity
Derivatives of the broader benzamide class have demonstrated notable antimicrobial effects. The following table provides illustrative data.
| Compound Class | Target Microorganism | Activity Metric | Result | Reference |
| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | MIC | As low as 0.031 µg/mL | [12] |
| 2-Aminobenzophenone Derivatives | Staphylococcus aureus | Antibacterial | Active | [10] |
| 2-Aminobenzophenone Derivatives | Escherichia coli | Antibacterial | Active | [10] |
| Nitrobenzimidazole Derivatives | Bacillus cereus | Zone of Inhibition | 18 mm | [13] |
| Nitrobenzimidazole Derivatives | Escherichia coli | Zone of Inhibition | 17 mm | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density (OD) at 600 nm.
Anti-inflammatory Potential
Benzamide and nicotinamide structures have been shown to possess potent anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory regulators.
Mechanism of Action
The anti-inflammatory effects of benzamides may be regulated by the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB, benzamide derivatives can suppress the production of these inflammatory mediators, thereby reducing the inflammatory response. This inhibition at the gene transcription level suggests a powerful and upstream mechanism for controlling inflammation.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer agents, particularly through mechanisms like PARP inhibition, and as broad-spectrum antimicrobial agents, leveraging the reductive bioactivation of the nitro group. Furthermore, the underlying benzamide core suggests a promising avenue for developing new anti-inflammatory drugs.
Future research should focus on:
-
High-Throughput Screening (HTS): Synthesizing and screening diverse chemical libraries based on the this compound scaffold against a wide array of biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent derivatives to enable rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy and safety profiles for various disease indications.
The continued exploration of this scaffold holds great promise for the discovery of next-generation drugs to address unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. PARP inhibitors: Overview and indications [jax.org]
In Silico Characterization of 2-Amino-5-nitrobenzamide: A Technical Guide to Predictive Modeling of Physicochemical and ADMET Properties
Abstract
The imperative to accelerate drug discovery timelines while mitigating late-stage attrition necessitates the early and accurate characterization of candidate molecules. This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-Amino-5-nitrobenzamide, a versatile benzamide derivative with applications in materials science and potential as a scaffold in medicinal chemistry.[1] By leveraging a suite of publicly accessible computational tools and methodologies, this guide offers researchers, scientists, and drug development professionals a practical, step-by-step approach to generating a robust, predictive profile of a molecule of interest. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating system of protocols, and is grounded in authoritative references to bolster scientific integrity.
Introduction: The Rationale for In Silico Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic or toxicological profiles.[2] In silico prediction of a molecule's properties at the nascent stages of research offers a cost- and time-efficient strategy to identify and prioritize compounds with a higher probability of success.[2] This guide focuses on this compound, a compound whose structural motifs—an aromatic amine, a nitro group, and a primary amide—present an interesting case for computational analysis.[1] Understanding its molecular properties can inform its potential applications, for instance, as a building block in the synthesis of novel therapeutic agents.[3][4]
This document will guide the reader through a logical workflow, beginning with the fundamental physicochemical properties that govern a molecule's behavior and progressing to the more complex ADMET characteristics that determine its fate within a biological system.
Foundational Knowledge: Understanding this compound
A thorough in silico analysis begins with a clear understanding of the molecule's basic structural and chemical information.
Molecular Identity
This compound is a small organic molecule with the molecular formula C₇H₇N₃O₃.[5] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a carboxamide group.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 16313-65-8 | PubChem[5] |
| Molecular Weight | 181.15 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)C(=O)N | PubChem[5] |
| InChIKey | SOBQOVZAFJDEJI-UHFFFAOYSA-N | PubChem[5] |
Known Applications and Relevance
While primarily utilized in materials research as a heterofunctional ligand in coordination chemistry, the structural alerts within this compound suggest potential for exploration in medicinal chemistry.[1] Benzamide derivatives, for instance, are known to possess a wide range of pharmacological activities, including anticonvulsant and anti-inflammatory properties.[6] The presence of the nitroaromatic group, however, also raises flags for potential toxicity, underscoring the importance of a thorough predictive analysis.
Predictive Workflow for Physicochemical Properties
The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic profile is built. Here, we outline the prediction of several key parameters using accessible web-based tools.
Overall Workflow for Physicochemical Property Prediction
The following diagram illustrates the general workflow for predicting the physicochemical properties of a small molecule like this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Synthesis of 2-Amino-5-nitrobenzamide: A Detailed Guide for Drug Development Professionals
This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process starting from the readily available 2-chloro-5-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step experimental procedures, and critical safety information.
The narrative of this guide is structured to not only provide a reproducible protocol but also to explain the underlying chemical principles and the rationale behind the chosen experimental conditions. This approach is designed to empower the user to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed.
Strategic Overview of the Synthesis
The conversion of 2-chloro-5-nitrobenzoic acid to this compound is most effectively achieved through a two-stage synthetic sequence. This strategy involves the initial formation of the amide functionality, followed by a nucleophilic aromatic substitution to introduce the amino group.
Step 1: Amidation of 2-chloro-5-nitrobenzoic acid. The carboxylic acid is first converted to an amide. A reliable method for this transformation is the activation of the carboxylic acid with thionyl chloride to form the more reactive acyl chloride, which is then treated with ammonia to yield 2-chloro-5-nitrobenzamide.
Step 2: Amination of 2-chloro-5-nitrobenzamide. The chloro substituent on the aromatic ring is subsequently displaced by an amino group through a nucleophilic aromatic substitution reaction. A modern and efficient approach for this step is the use of microwave-assisted heating with aqueous ammonia.
PART 1: Amidation of 2-chloro-5-nitrobenzoic acid
Chemical Principles and Rationale
The direct reaction of a carboxylic acid with ammonia to form an amide is a thermodynamically unfavorable equilibrium. To drive the reaction towards the product, the carboxylic acid must first be activated. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose. Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, a highly reactive electrophile. The subsequent reaction of the acyl chloride with ammonia is a rapid and irreversible process that affords the desired amide.
Experimental Protocol: Synthesis of 2-chloro-5-nitrobenzamide
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 10.0 g (49.6 mmol) | >98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.2 mL (99.2 mmol) | >99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 50 mL | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Glassware for extraction and filtration
Procedure:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Reaction Mixture: To the flask, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture to dissolve the solid.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (7.2 mL, 99.2 mmol) to the stirred solution at room temperature. The addition should be done cautiously as the reaction is exothermic and evolves hydrogen chloride and sulfur dioxide gases.
-
Reflux: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Ammonolysis: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add 50 mL of concentrated aqueous ammonia (28-30%) to the flask with vigorous stirring. A precipitate of 2-chloro-5-nitrobenzamide will form.
-
Isolation of Crude Product: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the washings are neutral to pH paper. This removes any ammonium chloride and excess ammonia.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Characterization of 2-chloro-5-nitrobenzamide:
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₇H₅ClN₂O₃
-
Molecular Weight: 200.58 g/mol
-
Expected Yield: 85-95%
PART 2: Amination of 2-chloro-5-nitrobenzamide
Chemical Principles and Rationale
The second step of the synthesis involves a nucleophilic aromatic substitution (SNA) reaction. The chlorine atom on the aromatic ring is displaced by an amino group from ammonia. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, facilitating the substitution. Microwave-assisted heating is employed to significantly accelerate the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating methods.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 2-chloro-5-nitrobenzamide | 16588-15-1 | 200.58 | 5.0 g (24.9 mmol) | As synthesized |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 50 mL | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | Reagent Grade |
Equipment:
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a suitable microwave reaction vessel, place 2-chloro-5-nitrobenzamide (5.0 g, 24.9 mmol) and a magnetic stir bar.
-
Addition of Ammonia: Add 50 mL of concentrated aqueous ammonia (28-30%) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature in an ice bath. The product, this compound, will precipitate out of the solution.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual ammonia and salts.
-
Purification by Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80°C to a constant weight.
Characterization of this compound:
-
Appearance: Yellow crystalline solid.
-
Molecular Formula: C₇H₇N₃O₃
-
Molecular Weight: 181.15 g/mol
-
Melting Point: 236.4–237.0 °C (decomposes)
-
Expected Yield: 70-85%
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin, wash immediately with copious amounts of water.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Aqueous Ammonia: Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated area and wear appropriate PPE.
-
Microwave Reactor: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure that the reaction vessel is properly sealed to prevent pressure buildup.
Concluding Remarks
The two-step synthesis of this compound from 2-chloro-5-nitrobenzoic acid presented in this guide is a robust and efficient method suitable for laboratory-scale production. The use of thionyl chloride for the amidation step ensures a high conversion to the intermediate, while the microwave-assisted amination provides a rapid and high-yielding route to the final product. By understanding the chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable pharmaceutical intermediate.
Application Notes & Protocols: Leveraging 2-Amino-5-nitrobenzamide in the Synthesis of Privileged Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Amino-5-nitrobenzamide
In the landscape of modern synthetic and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a drug discovery campaign. This compound is a quintessential example of a strategic building block. Its trifunctional nature—an aromatic ring substituted with a nucleophilic amino group, a carboxamide, and a versatile nitro group—offers a powerful platform for constructing complex molecular architectures.[1] This unique arrangement of functional groups allows for a variety of chemical transformations, including cyclization, amidation, and reduction, making it a key precursor for a diverse range of heterocyclic systems.[1]
This guide provides an in-depth exploration of the utility of this compound in the synthesis of two major classes of pharmacologically significant heterocycles: Quinazolinones and Benzimidazoles . These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with activities spanning from anticancer to antimicrobial.[2][3][4] We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and illustrate the strategic importance of this versatile reagent for researchers, chemists, and drug development professionals.
Part 1: Synthesis of 6-Nitroquinazolin-4(3H)-one Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles that are central to a multitude of biologically active molecules.[1] They exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities.[2] this compound serves as an ideal precursor for 6-nitro-substituted quinazolinones, where the nitro group can be retained as a key pharmacophore or serve as a synthetic handle for further functionalization.[2]
Core Concept: Cyclocondensation
The most robust and common method for synthesizing the quinazolinone core from 2-aminobenzamide derivatives involves a cyclocondensation reaction with a suitable one-carbon (C1) source.[1][5] The reaction proceeds via initial formation of an N-acylated intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system.
Caption: General workflow for quinazolinone synthesis.
Protocol 1: Synthesis of Unsubstituted 6-Nitroquinazolin-4(3H)-one
This protocol details the synthesis of the foundational 6-nitroquinazolin-4(3H)-one using formic acid as the C1 source. This compound is a key intermediate for a vast array of derivatives.[2]
Materials and Reagents:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-cold deionized water
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 1.81 g).
-
Reagent Addition: Add an excess of formic acid (e.g., 20 mL) to the flask. The formic acid acts as both the C1 source and the solvent.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.
-
Precipitation: A solid precipitate of 6-nitroquinazolin-4(3H)-one will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water to remove residual formic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of 2-Aryl-6-nitroquinazolin-4(3H)-ones
Introducing substituents at the 2-position is a primary strategy for modulating the biological activity of quinazolinones.[2] This can be achieved by reacting this compound with various aromatic aldehydes.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid or molecular iodine)
-
Solvent (e.g., ethanol, DMF, or toluene)
-
Oxidizing agent (e.g., air, PIDA, or DDQ)
Procedure:
-
Condensation: To a solution of this compound (10 mmol) in a suitable solvent, add the aromatic aldehyde (11 mmol, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Dehydration: Reflux the mixture for 4-8 hours, often with a Dean-Stark apparatus to remove the water formed during the initial imine formation. This yields a dihydroquinazolinone intermediate.
-
Oxidation: Cool the mixture slightly. For an efficient dehydrogenation step, an oxidizing agent like PIDA (phenyliodine diacetate) can be added, or in some catalytic systems, air is a sufficient oxidant.[6]
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate upon cooling or after adding an anti-solvent like water or hexane.
-
Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography to obtain the pure 2-aryl-6-nitroquinazolin-4(3H)-one.
| Parameter | Protocol 1 (Unsubstituted) | Protocol 2 (2-Aryl Substituted) |
| C1/C2 Source | Formic Acid | Aromatic Aldehyde |
| Catalyst | None (acid acts as catalyst) | p-TsOH, I₂, or metal catalysts[6] |
| Key Intermediate | 2-Formamido-5-nitrobenzamide[1] | Dihydroquinazolinone |
| Final Step | Dehydration | Oxidative Dehydrogenation[6] |
| Typical Solvent | Formic Acid | Ethanol, Toluene, DMF |
Part 2: Synthesis of Bioactive 2-Amino-5-nitrobenzimidazoles
The benzimidazole moiety is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs for treating parasitic diseases.[3] Compounds containing the 2-amino-5-nitrobenzimidazole scaffold have shown potent antiprotozoal activity.[3] The synthesis leverages the reactivity of both the amino and nitro groups of the parent molecule through a strategic cascade reaction.
Core Concept: Reductive Cyclization Cascade
A powerful strategy to construct the 2-aminobenzimidazole core involves an in situ generation of a 1,2-phenylenediamine intermediate. This is achieved by the chemical reduction of the nitro group on this compound. The newly formed diamine is highly reactive and can be immediately trapped by a cyclizing agent to form the imidazole ring.
Caption: Reductive cyclization cascade for 2-aminobenzimidazole synthesis.
Protocol 3: Synthesis of 2,5-Diamino-benzimidazole (via Reductive Cascade)
This protocol outlines a plausible and efficient one-pot synthesis of a key benzimidazole intermediate. The direct cyclization of this compound requires the transformation of the amide into a group that can participate in the ring formation. A more common and effective approach is the reduction of the nitro group to create a diamine, which readily cyclizes.
Materials and Reagents:
-
This compound
-
Reducing agent (e.g., Tin(II) chloride dihydrate - SnCl₂, or catalytic hydrogenation)
-
Concentrated Hydrochloric Acid (HCl)
-
Cyclizing agent (e.g., Cyanogen bromide - CNBr)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Reduction of Nitro Group: In a round-bottom flask, suspend this compound (10 mmol) in ethanol. Add a solution of SnCl₂ dihydrate (40-50 mmol, 4-5 eq) in concentrated HCl.
-
Reaction: Heat the mixture at reflux for 2-4 hours. The reaction progress, marking the formation of the triamine intermediate (2,4-diaminobenzamide), can be monitored by TLC.
-
Cyclization Agent Addition: After cooling the reaction mixture in an ice bath, carefully add cyanogen bromide (11 mmol, 1.1 eq) portion-wise. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Ring Formation: Stir the reaction at room temperature for 12-16 hours. The diamine intermediate will react with CNBr to form a guanidine derivative that cyclizes to the benzimidazole ring.
-
Work-up and Neutralization: Pour the reaction mixture onto crushed ice and carefully neutralize with a cold aqueous NaOH solution to a pH of 8-9. This will precipitate the crude product and tin salts.
-
Isolation and Purification: Filter the precipitate and wash thoroughly with water. The crude product can be purified by extracting the solid with hot ethanol and recrystallizing the filtrate, or by column chromatography.
The Nitro Group: A Linchpin for Molecular Diversity
The strategic placement of the nitro group in this compound is arguably its most valuable feature for drug development. Beyond its electronic influence on the aromatic ring, it serves as a robust "synthetic handle."
-
Gateway to Further Functionalization: The nitro group can be cleanly and efficiently reduced to an amino group.[2] This unmasks a new nucleophilic site, opening a gateway for a wide array of secondary modifications, including:
-
Acylation/Sulfonylation: To introduce diverse side chains and modulate physicochemical properties.
-
Alkylation: To build more complex molecular scaffolds.
-
Diazotization: To create diazonium salts, which are precursors for Sandmeyer-type reactions, allowing the introduction of halides, cyano groups, and other functionalities.
-
-
Modulation of Biological Activity: The transformation of the nitro group into other functional groups is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Caption: Synthetic utility of the nitro group as a functional handle.
Conclusion
This compound is a commercially available and highly effective starting material for the synthesis of diverse and biologically relevant heterocyclic compounds. Its pre-installed functional groups allow for direct entry into valuable quinazolinone and benzimidazole cores through well-established cyclocondensation and reductive cyclization pathways. The strategic presence of the nitro group further enhances its utility, providing a crucial point for diversification in drug discovery programs. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this powerful building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone synthesis [organic-chemistry.org]
Synthesis of 6-Nitroquinazolin-4(3H)-ones from 2-Amino-5-nitrobenzamide: An Application and Protocol Guide
Introduction: The Strategic Importance of 6-Nitroquinazolin-4(3H)-ones in Medicinal Chemistry
The quinazolinone scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of a nitro group at the 6-position of the quinazolinone core, derived from 2-amino-5-nitrobenzamide, offers a versatile handle for synthetic elaboration and can significantly influence the molecule's biological profile. This nitro functionality not only modulates the electronic properties of the heterocyclic system but also serves as a synthetic precursor for an amino group, which can be further functionalized to explore structure-activity relationships (SAR) in depth.
This guide provides detailed application notes and robust protocols for the synthesis of 6-nitroquinazolin-4(3H)-ones from the readily available starting material, this compound. The methodologies discussed herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of the quinazolinone ring system from 2-aminobenzamides typically involves a cyclocondensation reaction with a suitable one-carbon (C1) or two-carbon (C2) electrophilic partner. The reaction proceeds through an initial nucleophilic attack of the primary amino group of this compound on the electrophile, followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the aromatic quinazolinone core. The electron-withdrawing nature of the nitro group in this compound can influence the nucleophilicity of the amino group, potentially requiring specific catalytic or reaction conditions to achieve optimal yields.[3]
Methodology 1: One-Pot Synthesis from o-Nitrobenzamides and Alcohols via Palladium-Catalyzed Hydrogen Transfer
A highly efficient and atom-economical approach for the synthesis of 2-substituted quinazolin-4(3H)-ones involves a palladium-catalyzed one-pot reaction of o-nitrobenzamides with alcohols.[4] This cascade reaction encompasses the oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, condensation, and subsequent dehydrogenation, all occurring in a single pot without the need for external reducing or oxidizing agents.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-6-nitroquinazolin-4(3H)-one
Materials:
-
This compound (or the corresponding o-nitrobenzamide)
-
Substituted benzyl alcohol
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Toluene (solvent)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a sealed tube, add 2-nitrobenzamide (1 mmol), the desired benzyl alcohol (2.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, specify mol%).
-
Add the solvent (e.g., toluene, 1 mL).
-
Purge the tube with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Seal the tube and heat the reaction mixture at 140-150 °C for 8 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-substituted quinazolin-4(3H)-one.
Data Presentation: Reaction of o-Nitrobenzamides with Various Alcohols [4]
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | High |
| 2 | 6-Methyl-2-pyridinemethanol | 2-(6-Methylpyridin-2-yl)quinazolin-4(3H)-one | 83 |
| 3 | 2-Thiophenemethanol | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 66 |
| 4 | Cyclohexyl methanol | 2-Cyclohexylquinazolin-4(3H)-one | 64 |
Visualization: Proposed Mechanism of Palladium-Catalyzed One-Pot Synthesis
Caption: Palladium-catalyzed cascade for quinazolinone synthesis.
Methodology 2: Cyclocondensation with Orthoesters
The reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst, such as acetic acid, provides a direct route to 2-substituted quinazolin-4(3H)-ones.[5] This method is advantageous due to the commercial availability of a wide range of orthoesters, allowing for the introduction of various substituents at the 2-position. For less reactive substrates like this compound, the reaction may require elevated temperatures under pressure.[5]
Experimental Protocol: Synthesis of 2-Alkyl/Aryl-6-nitroquinazolin-4(3H)-one using Orthoesters
Materials:
-
This compound
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) (3 equiv.)
-
Acetic acid (3 equiv.)
-
Absolute ethanol
-
Pressure tube
Procedure:
-
In a pressure tube, combine this compound (1 equiv.), the desired orthoester (3 equiv.), and acetic acid (3 equiv.) in absolute ethanol.
-
Seal the pressure tube and heat the mixture to 110 °C for 12-72 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by trituration with an ether-pentane mixture to yield the pure 2-substituted-6-nitroquinazolin-4(3H)-one.[5]
Visualization: Workflow for Orthoester-Mediated Synthesis
Caption: Synthesis of quinazolinones using orthoesters.
Purification and Characterization
The purification of 6-nitroquinazolin-4(3H)-one derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvents include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[6][7]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the carbonyl (C=O) and nitro (NO₂) groups.[6]
Conclusion and Future Perspectives
The synthesis of 6-nitroquinazolin-4(3H)-ones from this compound provides access to a valuable class of compounds for drug discovery. The protocols outlined in this guide offer reliable and versatile methods for preparing these important heterocyclic scaffolds. The presence of the nitro group opens up avenues for further chemical modifications, enabling the generation of diverse libraries of quinazolinone derivatives for biological screening. Future research in this area may focus on the development of more sustainable and green synthetic methodologies, as well as the exploration of the therapeutic potential of novel 6-nitroquinazolin-4(3H)-one analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzamide as a Precursor
Introduction: The Strategic Importance of 2-Amino-5-nitrobenzamide in Azo Dye Synthesis
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) that form a conjugated system between aromatic rings.[1][2] The specific chemical architecture of the aromatic precursors, known as the diazo and coupling components, dictates the final properties of the dye, including its color, solubility, and fastness.[3] this compound is a particularly valuable precursor, or diazo component, in the synthesis of a diverse range of azo dyes.[4] Its molecular structure, featuring an amino group susceptible to diazotization, a nitro group that acts as a powerful auxochrome to deepen the color (bathochromic shift), and an amide group that can modulate solubility and affinity for various substrates, makes it a strategic building block for creating novel dyes with unique characteristics.[3][4]
These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the utilization of this compound as a precursor for azo dye synthesis. The protocols detailed herein are grounded in the fundamental principles of diazotization and azo coupling reactions and are designed to be self-validating through clear, step-by-step instructions and explanations of the underlying chemical rationale.[1][5]
The Chemistry of Azo Dye Formation: A Two-Step Process
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[1][2] The low temperature is critical as diazonium salts are generally unstable at higher temperatures and can decompose.[1]
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[6] Common coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline).[1] The diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[7]
The overall workflow for the synthesis of an azo dye from this compound is depicted in the following diagram:
Caption: General workflow for azo dye synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
This compound and its derivatives may be irritating to the skin and eyes.[9]
-
Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.[10]
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.[11]
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound (MW: 181.15 g/mol )[4]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, create a fine suspension by stirring 1.81 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.[1]
-
In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15–20 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential during this addition to ensure proper mixing and heat dissipation.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0–5 °C to ensure the diazotization is complete.
-
The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the freshly prepared diazonium salt with 2-naphthol to form a colored azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (MW: 144.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0–5 °C in an ice bath.
-
Slowly and with constant, vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution. A colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[2]
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]
-
Dry the purified dye in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of an azo dye derived from this compound and 2-naphthol.
| Parameter | Value | Rationale/Reference |
| Diazo Component | ||
| Chemical Name | This compound | - |
| Molecular Weight | 181.15 g/mol | [4] |
| Moles | 0.01 mol | Representative Scale |
| Mass | 1.81 g | Calculated |
| Coupling Component | ||
| Chemical Name | 2-Naphthol | - |
| Molecular Weight | 144.17 g/mol | - |
| Moles | 0.01 mol | 1:1 Stoichiometry |
| Mass | 1.44 g | Calculated |
| Diazotization Reagent | ||
| Chemical Name | Sodium Nitrite | - |
| Molecular Weight | 69.00 g/mol | - |
| Moles | 0.01 mol | 1:1 Stoichiometry |
| Mass | 0.70 g | Calculated |
| Reaction Conditions | ||
| Diazotization Temperature | 0–5 °C | Critical for diazonium salt stability[1] |
| Coupling Temperature | 0–5 °C | To control the reaction rate |
| Expected Product | ||
| Product Name | 1-((4-carbamoyl-3-nitrophenyl)diazenyl)naphthalen-2-ol | - |
| Theoretical Yield | ~3.24 g | Based on 1:1 stoichiometry |
| Appearance | Colored Precipitate | Characteristic of azo dyes |
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, O-H (for phenolic dyes), and N-H and C=O of the amide group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide array of azo dyes. The protocols outlined in these application notes provide a robust framework for the preparation of these dyes in a laboratory setting. By understanding the underlying principles of diazotization and azo coupling, and by carefully controlling the reaction conditions, researchers can effectively synthesize novel azo dyes with tailored properties for various applications in research, materials science, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2243768A1 - Phenolic diazonium salt, method for its production and its application - Google Patents [patents.google.com]
- 8. recentscientific.com [recentscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
Experimental Protocol for the Diazotization of 2-Amino-5-nitrobenzamide: A Comprehensive Guide for Researchers
This document provides a detailed experimental protocol for the diazotization of 2-Amino-5-nitrobenzamide, yielding a highly reactive diazonium salt intermediate. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry and laboratory safety practices. The protocol herein is presented with in-depth explanations of the chemical principles and procedural choices to ensure both successful execution and a thorough understanding of the reaction dynamics.
Introduction: The Versatility of Aryl Diazonium Salts
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][2] First reported by Peter Griess in 1858, this transformation generates a versatile intermediate, the aryl diazonium salt, which is a valuable precursor in the synthesis of a wide array of organic compounds, including azo dyes, pharmaceuticals, and other fine chemicals.[3] The utility of diazonium salts stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which can be displaced by a variety of nucleophiles.[4]
This compound, with its primary aromatic amine functionality, is a suitable substrate for diazotization. The resulting diazonium salt is a potent electrophile, poised for subsequent coupling reactions. The presence of the nitro and amide groups on the aromatic ring influences the reactivity and stability of the diazonium salt, making a carefully controlled experimental procedure paramount.
Reaction Mechanism and Key Principles
The diazotization of this compound proceeds through a well-established mechanism. The reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) as the diazotizing agent.[1][2] The strong acid, typically hydrochloric acid, serves two primary purposes: it protonates the nitrous acid formed in situ from sodium nitrite, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine.
The key steps of the mechanism are as follows:
-
Formation of Nitrous Acid: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂).[2]
-
Formation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[5]
-
Electrophilic Attack: The primary amino group of this compound acts as a nucleophile, attacking the nitrosonium ion.[5]
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the acidic medium, the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the stable aryl diazonium ion.[3]
Caption: Generalized workflow of the diazotization reaction.
Experimental Protocol
This protocol is adapted from established procedures for the diazotization of structurally similar aromatic amines.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.01 mol scale) | Notes |
| This compound | 181.15[3][7] | 1.81 g (0.01 mol) | Ensure high purity. |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~2.5 mL | Use in a fume hood. |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g (0.01 mol) | Prepare a fresh solution. |
| Deionized Water | 18.02 | As needed | |
| Ice | - | As needed | For maintaining low temperature. |
| Starch-Iodide Paper | - | - | For reaction monitoring. |
Equipment
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Thermometer
-
Dropping Funnel or Pipette
-
Standard laboratory glassware
Procedure
-
Preparation of the Amine Suspension:
-
In a 250 mL beaker, combine 1.81 g (0.01 mol) of this compound with 20 mL of deionized water.
-
While stirring vigorously with a magnetic stirrer, slowly add 2.5 mL of concentrated hydrochloric acid. This will form the hydrochloride salt of the amine, which may be a fine suspension.
-
Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction, as aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[2]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate 100 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cooled and stirring amine suspension over a period of 15-20 minutes.
-
Continuously monitor the temperature of the reaction mixture and ensure it remains between 0-5 °C. The addition of sodium nitrite is exothermic, and rapid addition can lead to a dangerous temperature increase.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
-
Reaction Monitoring:
-
To confirm the completion of the reaction and the presence of a slight excess of nitrous acid, test a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid. If the test is negative, a small additional amount of sodium nitrite solution may be required.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution contains the 2-carbamoyl-4-nitrophenyldiazonium chloride. This solution should be used immediately for the subsequent synthetic step (e.g., azo coupling) as the diazonium salt is unstable and should not be isolated or stored.[2]
-
Caption: Step-by-step experimental workflow for the diazotization.
Safety and Handling Precautions
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive.[4] This protocol is designed for the in situ generation and immediate use of the diazonium salt in solution. Under no circumstances should you attempt to isolate the solid diazonium salt.
-
Temperature Control: Strict adherence to the 0-5 °C temperature range is critical for both safety and reaction efficiency.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction mixture turns dark or brown | Temperature too high, leading to decomposition. | Ensure efficient cooling and slower addition of sodium nitrite. |
| Starch-iodide test is negative after 30 min | Insufficient sodium nitrite. | Add a small amount of additional sodium nitrite solution and re-test. |
| Low yield in subsequent coupling reaction | Incomplete diazotization. | Ensure the amine is fully suspended and the reaction is stirred efficiently. |
Conclusion
The diazotization of this compound is a straightforward yet powerful transformation that opens the door to a wide range of synthetic possibilities. By understanding the underlying chemical principles and adhering strictly to the experimental protocol, particularly with respect to temperature control and safety precautions, researchers can reliably generate the aryl diazonium salt intermediate for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. This compound|Research Chemical [benchchem.com]
- 7. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 2-Amino-5-nitrobenzoyl Scaffold in Solid-Phase Synthesis
An in-depth guide to the solid-phase synthesis applications of the 2-amino-5-nitrobenzoyl scaffold, tailored for researchers, scientists, and drug development professionals.
In the landscape of combinatorial chemistry and drug discovery, the choice of a core scaffold is paramount. A well-designed scaffold offers predictable reactivity, multiple points for diversification, and access to biologically relevant chemical space. The 2-amino-5-nitrobenzoyl moiety, derived from 2-amino-5-nitrobenzoic acid or 2-amino-5-nitrobenzamide, is a powerful and versatile building block for solid-phase synthesis (SPS). Its strategic utility stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid (or amide), the aromatic amine, and the nitro group.
The true synthetic power of this scaffold is unlocked upon the selective reduction of the nitro group. This transformation, typically performed late-stage, unmasks a new amino group, creating an ortho-diamino aromatic system. This newly formed intermediate is primed for a variety of intramolecular cyclization reactions, enabling the efficient, resin-bound construction of privileged heterocyclic structures such as benzodiazepines and quinazolinones. These heterocycles are foundational in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system and cancer.[1][2][3]
This guide provides detailed application notes and protocols for leveraging the 2-amino-5-nitrobenzoyl scaffold in the solid-phase synthesis of two important classes of nitrogen-containing heterocycles. The methodologies are designed to be robust, adaptable for library synthesis, and grounded in established chemical principles.
Core Application 1: Synthesis of 1,4-Benzodiazepine-2,5-dione Libraries
The 1,4-benzodiazepine-2,5-dione core is a highly sought-after scaffold in drug discovery. The following workflow demonstrates how the 2-amino-5-nitrobenzoyl unit can be employed in a "traceless" manner, where the key cyclization step also serves as the cleavage mechanism from the solid support. This strategy is adapted from the general methodology for benzodiazepinedione synthesis developed by Boojamra, et al.
Causality and Experimental Rationale
The synthesis hinges on a key sequence: acylation, nitro reduction, N-alkylation, and a final cyclative cleavage.
-
Immobilization & Acylation: The synthesis begins by anchoring the first point of diversity, an Fmoc-protected α-amino acid, to a suitable resin (e.g., Wang resin). The 2-amino-5-nitrobenzoyl scaffold is then introduced via standard peptide coupling, acylating the resin-bound amino acid. The aromatic amine of the scaffold must be protected (e.g., with an Fmoc group) to prevent side reactions.
-
Nitro Group Reduction: The aromatic nitro group serves as a masked amine. Its reduction is the pivotal step, converting the scaffold into a 2,5-diaminobenzoyl derivative. Tin(II) chloride (SnCl₂) in a polar aprotic solvent like DMF is a standard and effective choice for this transformation on solid supports, as it is compatible with many protecting groups and resin linkages.[4] This step creates the necessary nucleophilic amine for the subsequent cyclization.
-
N-Alkylation: The second point of diversity is introduced by alkylating the newly formed aniline nitrogen. This is typically achieved using an alkyl halide. This step is crucial for modulating the physicochemical properties of the final compound library.
-
Cyclative Cleavage: The final cyclization is an intramolecular nucleophilic attack of the secondary amine onto the ester linkage connecting the scaffold to the resin. Heating in a mild base, such as 1,8-diazabicycloundec-7-ene (DBU) in THF, facilitates both the cyclization to form the dione ring and the cleavage from the support, releasing the final product into solution. This elegant final step purifies the product from resin-bound impurities and unreacted starting materials.
Visual Workflow: 1,4-Benzodiazepine-2,5-dione Synthesis
Caption: General workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-protected α-amino acids (e.g., Fmoc-Ala-OH)
-
N-Fmoc-2-amino-5-nitrobenzoic acid
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Reagents: N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), 20% (v/v) Piperidine in DMF, HBTU, HOBt, N,N-Diisopropylethylamine (DIPEA), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Alkylating agent (e.g., Benzyl bromide), 1,8-Diazabicycloundec-7-ene (DBU)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling & Amino Acid Loading:
-
Swell Wang resin (1 eq, 0.2 mmol) in DCM for 30 min, then DMF for 30 min in a fritted syringe.
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and DMAP (0.1 eq) in DMF/DCM (1:1).
-
Add the solution to the drained resin and agitate for 4 hours at room temperature.
-
Wash the resin (3x DMF, 3x DCM) and dry in vacuo.
-
-
Fmoc Deprotection (Cycle 1):
-
Treat the resin with 20% piperidine in DMF for 5 min, drain.
-
Repeat with a fresh portion of 20% piperidine in DMF for 15 min.
-
Wash the resin thoroughly (5x DMF, 5x DCM). Confirm deprotection with a positive Kaiser test.
-
-
Scaffold Coupling:
-
Pre-activate N-Fmoc-2-amino-5-nitrobenzoic acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 min.
-
Add the activated solution to the resin and agitate for 6 hours.
-
Wash the resin (3x DMF, 3x DCM).
-
-
Fmoc Deprotection (Cycle 2):
-
Repeat step 2 to deprotect the scaffold's aromatic amine.
-
-
Nitro Group Reduction:
-
Prepare a solution of SnCl₂·2H₂O (10 eq) in DMF.
-
Add the solution to the resin and agitate at room temperature for 12 hours.
-
Wash the resin extensively (5x DMF, 5x H₂O, 5x DMF, 5x DCM) to remove all tin salts.
-
-
N-Alkylation:
-
Swell the resin in THF.
-
Add benzyl bromide (5 eq) and DIPEA (5 eq) in THF.
-
Agitate at 50°C for 12 hours.
-
Wash the resin (3x THF, 3x DCM).
-
-
Cyclative Cleavage and Product Isolation:
-
Wash the resin with THF (3x).
-
Add a solution of DBU (5 eq) in THF to the resin.
-
Heat the suspension at 50°C for 16 hours.
-
Filter the resin and collect the filtrate. Wash the resin with additional THF (2x) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purify by reverse-phase HPLC. Characterize by LC-MS and ¹H NMR.
-
Core Application 2: Synthesis of 2-Amino-4(3H)-quinazolinone Libraries
The 2-amino-4(3H)-quinazolinone scaffold is another privileged structure in medicinal chemistry. The following solid-phase strategy, inspired by the work of Kundu et al., utilizes the 2-amino-5-nitrobenzoyl scaffold in a reductive cyclization pathway to generate these valuable heterocycles with multiple points of diversity.[5][6]
Causality and Experimental Rationale
This synthesis builds the quinazolinone ring system directly on the solid support through a clever sequence involving a resin-bound guanidine equivalent.
-
Isothiourea Formation: The synthesis starts with an amine-functionalized resin (e.g., Rink Amide). This amine is converted to a resin-bound S-methylisothiourea. This moiety serves as a precursor to the guanidine functional group that will ultimately form part of the quinazolinone ring.
-
N-Acylation: The resin-bound isothiourea is acylated with 2-amino-5-nitrobenzoic acid (or its acid chloride). This step attaches the key scaffold to the solid support.
-
Reductive Cyclization: As in the previous example, the nitro group is reduced using SnCl₂. This reduction unmasks the second aromatic amine, which immediately triggers an intramolecular cyclization. The newly formed amine attacks the electrophilic carbon of the acylated isothiourea, displacing the S-methyl group and forming the six-membered pyrimidinone ring of the quinazolinone system.
-
Cleavage: The final product is cleaved from the resin using a standard acidolytic method, such as a TFA cocktail, to yield the 2-amino-6-nitro-4(3H)-quinazolinone product. The nitro group remains on the final product, offering a handle for further solution-phase derivatization if desired.
Visual Reaction Scheme: 2-Amino-4(3H)-quinazolinone Synthesis
Caption: Reaction pathway for solid-phase synthesis of 2-amino-4(3H)-quinazolinones.
Experimental Protocol: Synthesis of a 2-Amino-6-nitro-4(3H)-quinazolinone
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Reagents: 1,3-Diisopropylcarbodiimide (DIC), Methyl isothiocyanate, Methyl iodide (MeI), 2-Amino-5-nitrobenzoic acid, HBTU, DIPEA, Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvents: DMF, DCM
-
Cleavage Cocktail: 95:2.5:2.5 (v/v/v) TFA/H₂O/Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin (1 eq) in DMF for 1 hour.
-
Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Wash thoroughly (5x DMF, 5x DCM) and confirm with a positive Kaiser test.
-
-
S-Methylisothiourea Formation:
-
To the swollen, deprotected resin in DMF, add methyl isothiocyanate (10 eq) and DIC (5 eq).
-
Agitate at room temperature for 6 hours. Wash (3x DMF, 3x DCM).
-
To the resulting thiourea-resin in DMF, add methyl iodide (10 eq).
-
Agitate at 50°C for 6 hours to form the S-methylisothiourea salt. Wash (3x DMF, 3x DCM).
-
-
N-Acylation with Scaffold:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate 2-amino-5-nitrobenzoic acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.
-
Add the activated acid solution to the resin and agitate for 12 hours.
-
Wash the resin (5x DMF, 5x DCM).
-
-
Reductive Cyclization:
-
Prepare a solution of SnCl₂·2H₂O (10 eq) in DMF.
-
Add the solution to the resin and agitate at 60°C for 12 hours.
-
The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
Wash the resin thoroughly to remove tin salts (5x DMF, 5x 1:1 H₂O/DMF, 5x DMF, 5x DCM).
-
-
Cleavage and Product Isolation:
-
Dry the resin in vacuo.
-
Treat the resin with the TFA/H₂O/TIS cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the solid, decant the ether, and dry the product.
-
Purify by reverse-phase HPLC and characterize by LC-MS and ¹H NMR.
-
Quantitative Data Summary
The efficiency of solid-phase synthesis is often evaluated based on loading, coupling efficiency, and final product purity. The values below are representative targets for the protocols described.
| Parameter | Protocol 1 (Benzodiazepine) | Protocol 2 (Quinazolinone) | Notes |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | 0.4 - 0.8 mmol/g | Dependent on the specific resin batch. |
| Coupling Efficiency | >99% | >99% | Monitored by Kaiser test after each deprotection. |
| Reductive Cyclization Yield | N/A (Cleavage Step) | High (>85% on resin) | Monitored by test cleavage and LC-MS analysis. |
| Cyclative Cleavage Yield | 60 - 85% | N/A | Dependent on substrate and alkylating agent. |
| Final Purity (Crude) | 50 - 90% | 60 - 90% | Highly dependent on the efficiency of all prior steps. |
| Final Purity (Post-HPLC) | >95% | >95% | Standard for library compounds. |
Conclusion and Future Outlook
The 2-amino-5-nitrobenzoyl scaffold is a robust and highly effective building block for the solid-phase synthesis of diverse heterocyclic libraries. By leveraging the latent reactivity of the nitro group, complex molecular architectures like benzodiazepinediones and quinazolinones can be constructed efficiently. The protocols outlined here provide a foundation for researchers to generate novel compound libraries for screening in drug discovery programs. Future applications could involve exploring alternative reduction methods, expanding the range of cyclization reactions post-reduction, and integrating this scaffold into automated synthesis platforms to further accelerate the discovery of new therapeutic agents.
References
- 1. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Analysis of 2-Amino-5-nitrobenzamide
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2-Amino-5-nitrobenzamide. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[1][2][3][4]
Introduction
This compound (C₇H₇N₃O₃, MW: 181.15 g/mol ) is a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials.[5][6][7] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its purity assessment is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[8] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar aromatic compounds like this compound.[9][10] This application note provides a detailed protocol for a reversed-phase HPLC method, including the rationale for the selection of chromatographic parameters and a comprehensive validation strategy.
The developed method is designed to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of regulatory bodies such as the FDA.[11][12][13]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₃ | [5][7] |
| Molecular Weight | 181.15 g/mol | [5][7] |
| CAS Number | 16313-65-8 | [6] |
| Appearance | Likely a solid powder | Inferred |
| UV-Vis Absorption | Chromophoric due to the nitro and amino groups on the benzene ring | [6] |
The presence of the aromatic ring, nitro group, and amino group makes this compound a chromophoric molecule, allowing for sensitive detection using a UV-Vis detector. The polarity of the molecule makes it suitable for separation by reversed-phase chromatography.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated pH meter.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.45 µm PTFE.
Reagents and Standards
-
This compound Reference Standard: USP or equivalent, with known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade, obtained from a Milli-Q or similar water purification system.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
Chromatographic Conditions
The selection of chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography for aromatic nitro compounds.[9][10][14]
| Parameter | Condition | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) | The combination of a polar aqueous phase and a less polar organic modifier allows for the effective elution and separation of moderately polar analytes. Phosphoric acid is added to control the pH and ensure the consistent ionization state of the analyte, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum for this compound and its potential impurities. |
| Injection Volume | 10 µL | A suitable volume to achieve good peak shape and sensitivity. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Protocols
Preparation of Solutions
-
Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 40:60 v/v):
-
Prepare 0.1% phosphoric acid in water by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Measure 600 mL of 0.1% phosphoric acid in water and 400 mL of acetonitrile.
-
Combine the two solutions, mix thoroughly, and degas for 15 minutes in an ultrasonic bath.
-
-
Diluent (Methanol:Water, 50:50 v/v):
-
Mix equal volumes of HPLC grade methanol and water.
-
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Purity Calculation
The purity of the this compound sample is calculated using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][15][16][17]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This was demonstrated by:
-
Forced Degradation Studies: The sample was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate that the main peak is free from co-eluting peaks.
-
Peak Purity Analysis: The peak purity of the this compound peak was evaluated using the DAD, which should indicate no co-eluting impurities.
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations, typically ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to those obtained from a well-characterized reference material. The analysis was performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution were made on the same day, and the RSD of the peak area was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1.
-
LOQ: Signal-to-noise ratio of 10:1.
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% organic |
The system suitability parameters should still be met after these variations.
Results and Discussion
A typical chromatogram of the this compound standard solution should show a sharp, well-defined peak at a specific retention time. The validation results should demonstrate that the method is specific, linear, accurate, precise, and robust, and therefore suitable for the routine purity analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the purity determination of this compound. The method is simple, rapid, and has been validated in accordance with ICH guidelines, making it suitable for quality control and research and development purposes in the pharmaceutical industry.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|Research Chemical [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 14. agilent.com [agilent.com]
- 15. scribd.com [scribd.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
Application Note & Protocol: High-Purity Recovery of 2-Amino-5-nitrobenzamide via Recrystallization
Abstract & Introduction
2-Amino-5-nitrobenzamide is a key chemical intermediate whose purity is critical for its successful use in the synthesis of pharmaceuticals and advanced materials.[1] Its molecular structure, featuring amino, nitro, and amide functional groups, makes it a versatile building block. However, synthetic preparations often yield a crude product containing residual starting materials, side-products, or colorimetric impurities that can interfere with downstream applications.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] The fundamental principle of this method is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4][5][6] An ideal solvent will dissolve the compound to a great extent at an elevated temperature but only sparingly at ambient or cold temperatures.[5][7] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing the formation of a crystalline lattice that inherently excludes impurity molecules. These impurities remain sequestered in the solvent, known as the mother liquor. This application note provides a detailed, field-proven protocol for the purification of this compound, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
The Cornerstone of Purity: Solvent Selection
The success of any recrystallization procedure is critically dependent on the choice of solvent.[5] The goal is to identify a solvent (or solvent system) that exhibits a high-temperature coefficient for the solubility of this compound.
Theoretical Considerations
The "like dissolves like" principle suggests that the polarity of the solvent and solute should be similar.[6] this compound possesses multiple polar functional groups (amine, amide, nitro), classifying it as a polar molecule. Therefore, polar solvents are the most promising candidates for its recrystallization. Based on the successful recrystallization of structurally related aromatic amides and nitro-compounds, polar protic solvents such as ethanol are excellent starting points.[3][8] Ethanol often demonstrates a significant increase in solubility for such compounds with temperature, which is the key characteristic for an effective recrystallization process.[3]
Recommended Solvent Screening Protocol
Before committing to a large-scale purification, it is imperative to perform small-scale solubility tests to confirm the optimal solvent.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, acetonitrile, water) dropwise at room temperature, vortexing after each addition. Note the solubility. The ideal solvent will show poor solubility at this stage.[4]
-
If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of crystals upon cooling.
Detailed Recrystallization Protocol
This protocol is designed for the purification of this compound using ethanol, which is often effective for polar aromatic amides.[8]
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (for optional mixed-solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid Place the crude this compound into an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid needed to fully dissolve it.[4][6] This is a critical step; adding excessive solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[5] Swirl the flask continuously during the addition of the hot solvent to promote dissolution.
Step 2: Hot Gravity Filtration (Conditional) If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), a hot gravity filtration is necessary. This step must be performed quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask, and keep the solution near its boiling point. This step is omitted if the solution is free of suspended solids.
Step 3: Crystallization via Slow Cooling Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, well-defined, and pure crystals, as it provides sufficient time for the crystal lattice to form correctly, excluding impurities.[3] Rushing the cooling process by immediately placing the flask in an ice bath can cause the compound to precipitate as an amorphous solid or form small, impure crystals.
Step 4: Maximizing Yield Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes.[3] This will further decrease the solubility of the compound in the solvent, maximizing the quantity of crystals recovered.
Step 5: Isolation and Washing of Crystals Collect the purified crystals by vacuum filtration using a Buchner funnel.[3] Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry. Once the mother liquor has been drawn through, wash the crystals on the filter paper with a small amount of ice-cold ethanol.[3] This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent is crucial to avoid redissolving the purified product.
Step 6: Drying the Final Product Transfer the crystalline product from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight. This can be achieved by air drying (if the solvent is volatile) or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
Workflow and Data Summary
Recrystallization Workflow Diagram
The following diagram illustrates the logical flow of the purification process, including key decision points.
Caption: Workflow for the recrystallization of this compound.
Summary of Key Experimental Parameters
| Parameter | Recommended Value / Observation | Rationale |
| Compound | This compound | Target for purification. |
| Starting Purity | Assay dependent | To be determined by HPLC, NMR, or melting point. |
| Proposed Solvent | Ethanol (95% or absolute) | Polar protic solvent suitable for polar aromatic amides.[8] |
| Dissolution Temp. | ~78 °C (Boiling point of Ethanol) | Maximizes solubility to use the minimum solvent volume. |
| Cooling Protocol | Slow cooling to 20-25 °C, then 0-4 °C | Promotes large, pure crystal growth and maximizes yield.[3][4] |
| Washing Solvent | Ice-cold Ethanol (0-4 °C) | Removes adhering mother liquor without significant product loss.[3] |
| Expected Yield | >85% (highly dependent on initial purity) | Some loss is inherent as the product has slight solubility even in cold solvent.[5] |
| Final Purity | >99% | To be confirmed by analytical methods. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. |
| "Oiling Out" | The saturated solution's temperature is above the melting point of the solute; cooling is too rapid. | Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent. Ensure the subsequent cooling is much slower.[9] |
| Low Recovery | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities Persist | Impurity has similar solubility profile; impurity is trapped in the crystal lattice. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Scale-Up Synthesis of 2-Amino-5-nitrobenzamide: An Application Note for Industrial Researchers
Abstract
This comprehensive technical guide provides a detailed protocol and critical considerations for the scale-up synthesis of 2-Amino-5-nitrobenzamide, a key intermediate in the pharmaceutical and dye industries. Recognizing the challenges in transitioning from laboratory to production scale, this document outlines a robust two-step synthetic pathway, commencing with the nitration of N-acetylanthranilic acid to yield 2-Amino-5-nitrobenzoic acid, followed by a scalable amidation process. The causality behind experimental choices, safety protocols, and analytical validation are discussed in depth to ensure a safe, efficient, and reproducible manufacturing process. This guide is intended for researchers, scientists, and drug development professionals engaged in the industrial production of this vital chemical building block.
Introduction: The Significance of this compound
This compound is a versatile aromatic compound whose structural motifs—a primary amine, a nitro group, and a benzamide functionality—make it a valuable precursor in the synthesis of a wide array of complex organic molecules. Its applications are most prominent in the pharmaceutical sector, where it serves as a foundational component for the development of novel therapeutic agents and active pharmaceutical ingredients (APIs).[1] Additionally, its chromophoric properties are leveraged in the synthesis of specialized dyes and pigments.[1]
The transition from laboratory-scale synthesis to industrial production of this compound is fraught with challenges, including reaction control, impurity profiling, and ensuring process safety. This application note aims to provide a scientifically grounded and practical framework for navigating these complexities, thereby enabling a seamless and efficient scale-up.
Strategic Selection of the Synthetic Pathway
For the industrial-scale synthesis of this compound, a two-step approach starting from N-acetylanthranilic acid is recommended for its reliability, scalability, and well-documented procedures. This pathway involves:
-
Nitration of N-acetylanthranilic acid to produce the key intermediate, 2-Amino-5-nitrobenzoic acid.
-
Amidation of 2-Amino-5-nitrobenzoic acid to yield the final product, this compound.
This strategic choice is underpinned by the accessibility of the starting material and the relatively straightforward nature of the transformations, which can be controlled effectively in a large-scale setting.
In-Depth Process Chemistry and Rationale
Step 1: Synthesis of 2-Amino-5-nitrobenzoic Acid via Nitration
The initial step involves the regioselective nitration of N-acetylanthranilic acid. The acetylation of the amino group in the starting material, anthranilic acid, serves a dual purpose: it protects the amine from oxidation by the strong nitrating agents and directs the electrophilic nitration to the para position (position 5) relative to the activating amino group.[2]
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and minimize the formation of dinitrated byproducts.[2] Subsequent hydrolysis of the acetyl group under acidic or basic conditions liberates the free amine, yielding 2-Amino-5-nitrobenzoic acid.[2]
Step 2: Scale-Up Amidation of 2-Amino-5-nitrobenzoic Acid
The conversion of the carboxylic acid to the primary amide is a critical step that requires careful consideration for scale-up. A robust and industrially viable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is favored for its high reactivity and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture. This is a significant advantage in large-scale operations where purification can be a major bottleneck.
-
Ammonia (NH₃): As the nitrogen source, ammonia is readily available and cost-effective. The reaction with the acyl chloride is rapid and typically high-yielding.
The use of a catalyst, such as a few drops of N,N-dimethylformamide (DMF), is crucial to facilitate the formation of the acyl chloride. The reaction is performed in an inert solvent to control the reaction rate and temperature.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Detailed Application Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| N-acetylanthranilic acid | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | ACS Grade | EMD Millipore |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Alfa Aesar |
| Ammonia (aqueous solution, 28-30%) | ACS Grade | J.T. Baker |
| Dichloromethane (DCM) | Anhydrous | Macron |
| Ethanol | 95% | Decon Labs |
| Sodium Carbonate | Anhydrous | EMD Millipore |
Equipment:
-
Glass-lined reactor with temperature control, overhead stirring, and a reflux condenser
-
Addition funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Amino-5-nitrobenzoic Acid
-
Reaction Setup: In a clean and dry glass-lined reactor, charge N-acetylanthranilic acid (1.0 eq).
-
Acidic Medium: Under constant stirring, slowly add concentrated sulfuric acid (4-5 volumes) while maintaining the internal temperature below 20°C.
-
Cooling: Cool the reactor to 0-5°C using a cooling jacket.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) in a separate vessel, pre-cooled to 0°C. Add this mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[2]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5-10°C for an additional 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (10 volumes), which will cause the 5-Nitro-N-acetylanthranilic acid to precipitate.
-
Isolation: Isolate the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Hydrolysis: Transfer the wet cake to the reactor and add a 6M solution of hydrochloric acid. Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours.[2]
-
Product Precipitation: Cool the reaction mixture to room temperature. The 2-Amino-5-nitrobenzoic acid will precipitate.
-
Final Isolation: Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate, dry reactor equipped with a scrubber for acidic gases, suspend the dried 2-Amino-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-7 volumes).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Acid Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the suspension via an addition funnel over 1-2 hours. The reaction is exothermic and will evolve HCl and SO₂ gas. Maintain the temperature at 20-25°C.
-
Reaction Completion: After the addition, gently heat the mixture to reflux (around 40°C) for 2-3 hours until the evolution of gases ceases and a clear solution is formed.
-
Solvent Removal: Distill off the DCM and excess thionyl chloride under reduced pressure.
-
Amidation: Cool the reactor containing the crude 2-Amino-5-nitrobenzoyl chloride to 0-5°C. In a separate vessel, prepare a solution of aqueous ammonia (28-30%, 3-4 eq) in DCM.
-
Controlled Addition: Slowly add the ammonia solution to the reactor, maintaining the temperature below 10°C. A precipitate of this compound will form.
-
Reaction Completion: Stir the mixture at room temperature for 1-2 hours after the addition is complete.
-
Product Isolation: Filter the solid product and wash with cold water and then with a small amount of cold DCM.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified this compound in a vacuum oven at 70-80°C to a constant weight.
Quantitative Data and Purity Analysis
| Parameter | Step 1: Nitration/Hydrolysis | Step 2: Amidation | Overall |
| Typical Yield | 75-85% | 85-95% | 63-80% |
| Purity (by HPLC) | ≥98% | ≥99% | ≥99% |
| Melting Point | 2-Amino-5-nitrobenzoic acid: ~270°C (dec.) | This compound: Data not readily available | - |
Analytical Method for Purity Determination:
High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control and final product purity assessment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Safety and Handling Considerations
The scale-up synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Toxic Reagents: Concentrated acids (H₂SO₄, HNO₃, HCl) and thionyl chloride are highly corrosive and toxic. All handling should be done in a well-ventilated area, preferably a fume hood, with appropriate PPE.
-
Exothermic Reactions: Both the nitration and the reaction with thionyl chloride are exothermic. Proper temperature control is crucial to prevent thermal runaway.
-
Gas Evolution: The formation of the acyl chloride releases toxic HCl and SO₂ gases. The reactor must be equipped with a scrubber system to neutralize these gases.
-
Product Hazards: this compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[3]
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
Troubleshooting and Process Optimization
Caption: Troubleshooting flowchart for common issues in the synthesis.
Conclusion
The successful scale-up synthesis of this compound is achievable through a well-defined, two-step process. By understanding the underlying chemical principles, implementing robust process controls, and adhering to strict safety protocols, researchers and production chemists can efficiently and safely manufacture this important chemical intermediate. The detailed protocols and considerations presented in this application note provide a solid foundation for the industrial production of high-purity this compound, thereby supporting its critical role in the pharmaceutical and dye industries.
References
The Strategic Role of 2-Amino-5-nitrobenzamide in the Synthesis of Novel PARP Inhibitor Analogs: Application Notes and Protocols
Introduction: Targeting the Achilles' Heel of Cancer with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for DNA repair.[1] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP creates a synthetic lethality scenario. This targeted approach leads to the accumulation of DNA damage specifically in cancer cells, triggering apoptosis while leaving healthy cells relatively unharmed.[2] The benzamide moiety is a well-established pharmacophore in many potent PARP inhibitors, making its derivatives, such as 2-amino-5-nitrobenzamide, valuable starting materials for the discovery of new anticancer agents.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound in the generation of novel PARP inhibitor analogs. We will delve into the chemical rationale, provide detailed, field-tested protocols, and present data that underscores the potential of this versatile building block in drug discovery.
The Chemical Rationale: Why this compound?
This compound offers a unique combination of functional groups that can be strategically manipulated to construct the core scaffolds of various PARP inhibitors, particularly those based on the benzimidazole framework. The key transformations involve the reduction of the nitro group and the cyclization with an appropriate electrophile to form the benzimidazole ring system. The amide functionality can also be hydrolyzed or reduced to provide additional points for diversification.
The 5-nitro-substituted benzimidazole scaffold has been identified as a promising core for potent PARP inhibitors. Research has demonstrated that 2-aryl-5(6)-nitro-1H-benzimidazole derivatives exhibit significant PARP inhibitory activity, with some analogs reaching IC50 values in the nanomolar range.[2][4]
Synthetic Strategy: From this compound to Potent PARP Inhibitors
The primary synthetic route involves the conversion of this compound to a 1,2-diaminobenzene derivative, which then undergoes cyclization to form the benzimidazole core. A key intermediate in this strategy is 4-nitro-o-phenylenediamine, which can be conceptually derived from this compound via reduction of the amide group. For the purpose of these protocols, we will focus on the synthesis of 2-aryl-5-nitrobenzimidazole analogs, a class of compounds with demonstrated PARP inhibitory activity, using 4-nitro-o-phenylenediamine as the direct precursor.
Figure 1: Conceptual synthetic workflow from this compound to PARP inhibitor analogs.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 2-aryl-5-nitrobenzimidazole analogs, a class of compounds with proven PARP inhibitory activity.
Protocol 1: Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles via Condensation with Aromatic Aldehydes (Conventional Heating)
This protocol outlines the synthesis of 2-aryl-5-nitro-1H-benzimidazoles through the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes, followed by oxidative cyclization.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-naphthaldehyde)
-
Dimethoxyethane (DME)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ice-cold water
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (0.004 mol) in an appropriate amount of dimethoxyethane.
-
Add the substituted aromatic aldehyde (1.01 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath and stir for 2 hours to facilitate the formation of the Schiff base intermediate.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1 hour.
-
To the refluxing solution, add sodium metabisulfite (1.01 equivalents) as an oxidizing agent.
-
Continue to stir the mixture under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol or ethanol to obtain the purified 2-aryl-5-nitro-1H-benzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles
This protocol offers a more rapid and efficient synthesis of the target compounds using microwave irradiation.[5]
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted phenoxyacetic acids or other carboxylic acids
-
6N Hydrochloric acid (HCl)
-
Aqueous ammonia
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (0.01 mol) and the desired carboxylic acid (0.01 mol).
-
Add 15 mL of 6N HCl to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 400W for 2.5–3.5 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with aqueous ammonia.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a water-ethanol mixture.
Data Presentation: PARP-1 Inhibitory Activity
The synthesized 2-aryl-5-nitrobenzimidazole analogs can be evaluated for their PARP-1 inhibitory activity using a colorimetric assay. The following table summarizes the reported PARP-1 inhibitory activity for a selection of such compounds.[2][4]
| Compound ID | R-group on 2-Aryl Moiety | PARP-1 IC₅₀ (µM) |
| 1 | Phenyl | > 100 |
| 2 | 4-Nitrophenyl | 1.1 |
| 3 | 2-Naphthyl | 0.05 |
| 4 | 4-Methoxyphenyl | 1.3 |
| 5 | 4-Chlorophenyl | 0.8 |
| 6 | 4-Chloro-3-nitrophenyl | Not explicitly for PARP-1, but highly cytotoxic (IC₅₀ = 28 nM against A549)[2] |
| 3-Aminobenzamide | (Positive Control) | 28.5 |
Structure-Activity Relationship (SAR) Insights
The data suggests that the nature of the aryl substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the PARP-1 inhibitory potency. A bulky, electron-rich aromatic system, such as a naphthalene ring (Compound 3), appears to be highly favorable for potent inhibition. The presence of electron-withdrawing groups on the phenyl ring (Compounds 2 and 5) also confers significant activity compared to the unsubstituted phenyl analog (Compound 1).
Figure 2: Structure-Activity Relationship (SAR) summary for 2-aryl-5-nitrobenzimidazole based PARP inhibitors.
Conclusion and Future Directions
This compound and its derivatives are valuable and versatile starting materials for the synthesis of novel PARP inhibitor analogs. The straightforward conversion to the 2-aryl-5-nitrobenzimidazole scaffold allows for the rapid generation of compound libraries for screening and lead optimization. The potent PARP-1 inhibitory activity exhibited by certain analogs highlights the potential of this chemical space for the development of new anticancer therapeutics. Future work should focus on further exploring the structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocols: 2-Amino-5-nitrobenzamide as a Multifunctional Building Block in Advanced Materials Science
Abstract
These application notes serve as a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 2-Amino-5-nitrobenzamide (C₇H₇N₃O₃) as a versatile precursor in the synthesis of advanced functional materials. This document elucidates the core chemical principles, provides detailed, field-tested protocols for the synthesis of azo dyes, coordination polymers, and highlights its potential in the development of nonlinear optical materials. The unique molecular architecture of this compound, featuring strategically positioned electron-donating and electron-withdrawing groups, imparts a distinct reactivity profile that is ripe for exploration in materials science.
Introduction: The Molecular Versatility of this compound
This compound is an aromatic compound distinguished by a trifunctional substitution pattern on a benzene ring.[1] Its structure comprises an amino group (-NH₂), an amide group (-CONH₂), and a nitro group (-NO₂).[2] This specific arrangement of an electron-donating amino group and two electron-withdrawing groups (nitro and amide) creates a molecule with a significant dipole moment and multiple reactive sites, making it a highly valuable building block for designing complex molecular architectures.[1][2]
The primary amino group is readily diazotized, serving as a classical entry point for the synthesis of a vast array of azo compounds.[3][4] Concurrently, the ortho-oriented amino and amide groups act as a powerful bidentate chelating ligand, enabling the formation of stable coordination complexes and polymers with various metal ions.[2] This heterofunctional nature is central to its application in constructing supramolecular assemblies and metal-organic frameworks (MOFs).[2]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is critical for its effective application in materials synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 16313-65-8 | [5][6] |
| Molecular Formula | C₇H₇N₃O₃ | [5][7] |
| Molecular Weight | 181.15 g/mol | [5][6] |
| Appearance | Yellow to orange powder | [8] |
| Purity | Typically ≥97% | [6] |
Key Structural Features and Reactivity
The material science applications of this compound are directly derived from its functional groups.
Caption: Key functional groups of this compound.
Application in Azo Dye Synthesis
Azo dyes are the largest class of synthetic colorants, characterized by the –N=N– chromophore that connects aromatic rings.[3][9] this compound is an excellent precursor for the diazo component in azo dye synthesis due to its primary aromatic amine.[1][4] The presence of the nitro group often imparts good light-fastness and shifts the absorption spectrum, leading to deep, vibrant colors.[9]
The synthesis is a two-step process:
-
Diazotization: The conversion of the primary amino group into a highly reactive diazonium salt using nitrous acid at low temperatures.[3]
-
Azo Coupling: The electrophilic attack of the diazonium salt on an electron-rich coupling component, such as a phenol or an aromatic amine.[9]
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Synthesis of a Monoazo Dye from this compound
This protocol details the synthesis of an illustrative azo dye using phenol as the coupling component.
Materials:
-
This compound (1.81 g, 10 mmol)
-
Sodium nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol (0.94 g, 10 mmol)
-
Sodium hydroxide (NaOH)
-
Ice, Distilled water
Procedure:
Part A: Diazotization
-
Amine Solution: In a 250 mL beaker, suspend 1.81 g of this compound in 20 mL of water. Add 2.5 mL of concentrated HCl. Stir the mixture and cool to 0-5 °C in an ice-salt bath.
-
Causality: The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures, reducing the yield.[3]
-
-
Nitrite Solution: In a separate beaker, dissolve 0.76 g of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Ensure the temperature is maintained below 5 °C. The formation of a clear solution indicates the successful formation of the diazonium salt.
-
Validation: A test with starch-iodide paper can confirm the presence of excess nitrous acid (a blue-black color), ensuring the reaction has gone to completion.
-
Part B: Azo Coupling
-
Coupling Solution: In a 250 mL beaker, dissolve 0.94 g of phenol in 15 mL of 10% NaOH solution. Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Precipitation & Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Purification: Collect the crude dye by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure azo dye.
-
Characterization: Dry the purified product and characterize it using UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax), FTIR to identify the characteristic -N=N- stretch, and NMR for structural confirmation.
Application in Coordination Polymers and MOFs
This compound is a "heterofunctional ligand," meaning it possesses multiple, distinct coordinating groups.[2] The ortho-amino and amide groups can act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. This chelation is a powerful tool in crystal engineering, facilitating the self-assembly of complex supramolecular architectures and coordination polymers (CPs).[2]
These materials are investigated for a range of applications, including catalysis, gas storage, and molecular sensing, due to their tunable porous structures and functional surfaces.[2]
Caption: Workflow for synthesizing coordination polymers.
Protocol 2: General Protocol for the Synthesis of a Metal-Organic Complex
This protocol provides a generalized methodology for synthesizing a coordination complex. The choice of metal salt, solvent, and crystallization conditions must be optimized for each specific system.
Materials:
-
This compound (Ligand)
-
A suitable metal salt (e.g., Zinc(II) acetate, Copper(II) nitrate)
-
Solvent(s) (e.g., Dimethylformamide (DMF), Ethanol, Acetonitrile)
Procedure:
-
Ligand Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMF) with gentle heating if necessary.
-
Metal Salt Solution: In a separate vessel, dissolve the chosen metal salt in a compatible solvent (e.g., Ethanol).
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal is a critical parameter to vary during optimization (e.g., 1:1, 2:1).
-
Crystallization: The method of crystallization is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Slow Evaporation: Leave the reaction mixture in a loosely covered vial at room temperature to allow the solvent to evaporate slowly over several days to weeks.
-
Solvothermal Synthesis: Seal the reaction mixture in a Teflon-lined autoclave and heat it at a constant temperature (e.g., 80-150 °C) for 1-3 days. This method can yield unique crystalline phases not accessible at room temperature.
-
-
Isolation and Characterization: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry. The primary method for structural elucidation is single-crystal X-ray diffraction. Thermal stability can be assessed using thermogravimetric analysis (TGA).
Potential Application in Nonlinear Optical (NLO) Materials
Molecules with large second-order nonlinear optical (NLO) responses typically feature an electron donor and an electron acceptor group connected by a π-conjugated system.[10] This "push-pull" architecture leads to a large change in dipole moment upon electronic excitation. This compound possesses this fundamental characteristic, with the amino group acting as a donor and the nitro group as a strong acceptor, all connected via the benzene π-system.
While specific NLO data for this compound itself is not widely reported, its derivatives and analogous structures are promising candidates for NLO applications like frequency conversion and optical switching.[11][12] Materials with significant NLO properties are crucial for the development of technologies in telecommunications, optical computing, and laser development.[13][14]
Further Research Directions:
-
Synthesis of Derivatives: Synthesizing derivatives of this compound to enhance the push-pull character could lead to materials with improved NLO properties.
-
Thin Film Fabrication: Incorporating these molecules into polymer matrices (e.g., PMMA) to form thin films for NLO measurements using techniques like the Z-scan method.[11]
-
Computational Screening: Using Density Functional Theory (DFT) to calculate the hyperpolarizability of this compound and its derivatives to predict their NLO response before synthesis.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. scispace.com [scispace.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Nitrides: a promising class of nonlinear optical material candidates - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Nonlinear Optical Properties of 2D Materials and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azooptics.com [azooptics.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 2-Amino-5-nitrobenzamide (CAS: 16313-65-8) synthesis.[1] As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthetic process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions to improve your synthetic outcomes.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can often be attributed to several critical factors, primarily incomplete reactions, suboptimal reagent or catalyst quality, and inefficient purification.
-
Incomplete Reaction: The conversion of your starting material may not be reaching completion.
-
Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature. For instance, in copper-catalyzed aminations of 2-chloro-5-nitrobenzoic acid, temperatures may need to reach up to 90°C under pressure.[2] Microwave-assisted syntheses can also be effective, with protocols suggesting temperatures between 80-120°C.[2]
-
-
Suboptimal Reagents or Catalysts: The purity and activity of your chemicals are paramount.
-
Solution: Employ anhydrous solvents when the reaction is sensitive to moisture. Verify the concentration of your amine source, such as aqueous ammonia. If you are using a copper(I) oxide catalyst, ensure it has not degraded over time.[2]
-
-
Inefficient Purification: Significant product loss can occur during the workup and purification stages.
-
Solution: Optimize the pH during product precipitation. As this compound is an acidic product, careful acidification of the aqueous solution post-reaction is crucial for maximizing precipitation.[2] When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to encourage the formation of larger, purer crystals.[3] Ethanol is a commonly used and effective solvent for this purpose.[3][4]
-
Question 2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products, and how can I minimize their formation?
Answer: The formation of side products is a common challenge, often stemming from the synthetic route chosen. A prevalent method for synthesizing the precursor, 2-amino-5-nitrobenzoic acid, involves the nitration of an aniline derivative, which can lead to isomeric impurities.
-
Isomeric Impurities: During nitration reactions, undesired isomers, such as 2-amino-3-nitrobenzoic acid or dinitro-substituted byproducts, can form.[4]
-
Mitigation: Precise temperature control during the nitration step is critical. Maintain the temperature below 10°C, ideally between 0-5°C, throughout the addition of the nitrating mixture.[2] This practice minimizes the formation of unwanted isomers.
-
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities like nitroso or hydroxylamine intermediates.[5]
-
Mitigation: If you suspect oxidation is occurring, consider performing the reaction and purification steps under an inert atmosphere, such as nitrogen or argon.[4]
-
Question 3: My final product is discolored (e.g., brown or dark yellow) instead of the expected light yellow crystalline powder. How can I improve the color and purity?
Answer: Discoloration is typically due to the presence of colored impurities or oxidation byproducts.
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities.[4][6] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][4]
-
Recrystallization Solvent System: The choice of solvent is crucial for effective purification.
-
Solution: A mixed solvent system, such as ethanol and water, can be highly effective. Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid.[4] This technique can help to selectively crystallize the desired product while leaving impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
Several synthetic pathways are commonly employed:
-
Amidation of 2-Amino-5-nitrobenzoic Acid: This can be achieved through direct amidation with ammonia or by using coupling reagents like HATU or EDCI to facilitate amide bond formation under mild conditions.[5]
-
Amination of a Halogenated Precursor: A widely used method involves the reaction of 2-chloro-5-nitrobenzamide or 2-bromo-5-nitrobenzamide with ammonia.[7][8]
-
Hydrolysis of 2-Amino-5-nitrobenzonitrile: The nitrile group can be selectively hydrolyzed to the primary amide.[9]
-
From 2-Methyl-5-nitroaniline: A common industrial route involves the oxidation of the methyl group of 2-methyl-5-nitroaniline to a carboxylic acid, followed by amidation.[6]
What are the key safety precautions to consider during the synthesis?
-
Handling of Strong Acids and Oxidizers: Nitration steps often involve the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. These reactions are also highly exothermic and require strict temperature control to prevent runaway reactions.[2][10] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[2]
-
Toxicity of Reagents and Products: this compound and its precursors can be toxic upon inhalation, ingestion, or skin contact.[1][10] Ensure proper handling and containment to avoid exposure.
Experimental Protocols and Data
Protocol 1: Synthesis via Amination of 2-Chloro-5-nitrobenzamide
This protocol describes a general procedure for the synthesis of this compound from 2-chloro-5-nitrobenzamide.
Materials:
-
2-Chloro-5-nitrobenzamide
-
Aqueous Ammonia (28-30%)
-
Suitable solvent (e.g., glycerin, ethanol)[5]
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated reaction vessel, combine 2-chloro-5-nitrobenzamide and the chosen solvent.
-
Add an excess of aqueous ammonia to the mixture.
-
Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 90-120°C).[2][5]
-
Maintain the temperature and stir for the required reaction time, monitoring the progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[4]
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 80-120°C | To ensure complete conversion of the starting material.[2] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) or polyhydric alcohols (e.g., glycerin) | To ensure solubility of reactants and facilitate the reaction.[5][9] |
| Purification Solvent | Ethanol/Water | Effective for removing impurities and obtaining a high-purity crystalline product.[4] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
- 1. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|Research Chemical [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Side Products in 2-Amino-5-nitrobenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important chemical intermediate. Achieving high purity of this compound (MW: 181.15 g/mol , CAS: 16313-65-8) is critical for the success of downstream applications, including the synthesis of advanced materials and active pharmaceutical ingredients.[1][2] This document provides in-depth, field-proven insights into identifying, preventing, and removing common side products encountered during its synthesis.
Section 1: Overview of Common Synthetic Pathways
Understanding the synthetic route is the first step in predicting potential impurities. While several methods exist, most laboratory and industrial syntheses of this compound rely on a few common pathways. Each route carries a distinct profile of potential side products.
Caption: Common synthetic routes to this compound.
Table 1: Synthetic Routes and Their Primary Associated Side Products
| Synthetic Route | Starting Material(s) | Common Side Products | Causality |
| A: Ammonolysis | 2-Chloro/Fluoro-5-nitrobenzoic acid or its derivatives[1][3][4] | Unreacted starting material; 2-Amino-5-nitrobenzoic acid. | Incomplete ammonolysis reaction; Hydrolysis of the amide product under harsh conditions. |
| B: Amide Coupling | 2-Amino-5-nitrobenzoic acid, Ammonia[1] | Unreacted 2-Amino-5-nitrobenzoic acid; Coupling reagent byproducts (e.g., ureas from carbodiimides).[5][6] | Inefficient coupling; Stoichiometric nature of coupling reagents. |
| C: Nitration | 2-Aminobenzamide | Isomeric byproducts (e.g., 2-Amino-3-nitrobenzamide); Dinitro compounds.[7][8] | Lack of complete regioselectivity during the electrophilic nitration step. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my crude this compound?
A1: The most prevalent impurities are directly linked to your synthetic route. However, across all methods, the single most common side product is 2-Amino-5-nitrobenzoic acid . This results from the hydrolysis of the target amide bond, a reaction that can be catalyzed by acidic or basic residues or excess heat during workup or storage.[9][10][11] Other common impurities include unreacted starting materials (e.g., 2-chloro-5-nitrobenzamide) and, if applicable, regioisomers from nitration reactions.[7]
Q2: My final product is brown or dark yellow instead of the expected light yellow crystalline powder. What causes this discoloration and how can I fix it?
A2: Discoloration is typically caused by the presence of colored impurities or the oxidation of the aromatic amino group.[7] Nitroaromatic compounds are often colored, and even trace amounts of highly conjugated impurities can impart significant color.
-
Cause: Oxidation of the 2-amino group can form nitroso or other colored species. This can be exacerbated by exposure to air and light, especially in solution.
-
Solution: The most effective method to remove colored impurities is an activated charcoal treatment during recrystallization. After dissolving your crude product in a minimal amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal before allowing the solution to crystallize.[7][12]
Q3: I see an unexpected peak in my HPLC/NMR that corresponds to a carboxylic acid. What is it and how did it form?
A3: This is almost certainly 2-Amino-5-nitrobenzoic acid . The amide functional group in your product is susceptible to hydrolysis, which cleaves the C-N bond to form a carboxylic acid and ammonia. This reaction is catalyzed by either acid or base and is accelerated by heat.[13][14] It can occur if your reaction conditions are too harsh (e.g., heating for too long in an acidic or basic solution) or if acidic/basic reagents are not fully quenched and removed during the workup.[10][15]
Section 3: Troubleshooting Guide: Identification and Mitigation of Key Side Products
Side Product 1: 2-Amino-5-nitrobenzoic Acid
-
Identification:
-
TLC: Will typically have a lower Rf value than the amide in common solvent systems (e.g., Ethyl Acetate/Hexane) due to the higher polarity of the carboxylic acid.
-
¹H NMR: Appearance of a broad singlet corresponding to the carboxylic acid proton (>10 ppm), which is absent in the pure amide product.
-
IR Spectroscopy: A broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with other stretches, which is characteristic of a carboxylic acid.
-
HPLC: A distinct, typically earlier-eluting peak than the main product on a reverse-phase column.
-
-
Mechanism of Formation: Amide Hydrolysis Amide hydrolysis can proceed under both acidic and basic conditions. The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-promoted) on the amide carbonyl carbon, leading to the cleavage of the amide bond.[9][14][16]
Caption: Simplified mechanism of amide hydrolysis.
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heating during both the reaction and the workup. Amide hydrolysis is significantly slower at lower temperatures.[10][14]
-
pH Neutralization: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~7 before extraction or isolation. This minimizes both acid and base-catalyzed hydrolysis.
-
Minimize Water Contact: During workup, minimize the contact time of the product with aqueous acidic or basic layers, especially when heated.
-
-
Purification Protocol: Acid-Base Extraction This technique exploits the acidic nature of the carboxylic acid impurity.
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).
-
Transfer the solution to a separatory funnel and wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers. The organic layer now contains the purified amide.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified this compound.
-
Side Product 2: Unreacted Halogenated Precursors (e.g., 2-Chloro-5-nitrobenzamide)
-
Identification:
-
Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a clear indicator in the mass spectrum of the impurity peak.
-
HPLC-MS: The most powerful tool for identifying this impurity.
-
NMR: The aromatic splitting patterns will differ from the final product.
-
-
Cause: The primary cause is an incomplete reaction. This can be due to insufficient reaction time, temperature, or concentration of ammonia/amine.
-
Prevention Strategies:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Continue the reaction until the starting material spot/peak is no longer visible.
-
Optimize Conditions: Consider increasing the reaction temperature, time, or using a slight excess of the ammonia source to drive the reaction to completion.
-
-
Purification Protocol: Recrystallization The polarity difference between the halogenated precursor and the amino-substituted product is often sufficient for efficient separation by recrystallization. See Section 4, Protocol 1 for a detailed procedure.
Side Product 3: Isomeric Impurities (e.g., 2-Amino-3-nitrobenzamide)
-
Identification:
-
NMR Spectroscopy: This is the best tool. The aromatic region of the ¹H NMR spectrum will show a different coupling pattern compared to the desired 5-nitro isomer.
-
HPLC: May show a closely eluting peak that might co-elute if the method is not optimized.
-
-
Mechanism of Formation: Arises from a lack of perfect regioselectivity during the nitration of 2-aminobenzamide. The amino group is a strong ortho-, para-director, but some meta-nitration (to the 3-position) can occur depending on the reaction conditions.
-
Prevention Strategies:
-
Control Nitration Conditions: Carefully control the temperature (typically low temperatures, 0-5 °C) and the rate of addition of the nitrating agent to improve selectivity.
-
Protecting Groups: In some cases, reversible protection of the 2-amino group may be employed to better direct the nitration, though this adds steps to the synthesis.
-
-
Purification Protocol: Chromatography or Fractional Recrystallization Separating regioisomers is often challenging.
-
Column Chromatography: A carefully optimized silica gel column chromatography can separate isomers with slightly different polarities.
-
Fractional Recrystallization: This can sometimes be effective but may require multiple cycles and can lead to significant yield loss.
-
Preparative HPLC: For high-purity material required in late-stage development, preparative HPLC is the most effective, albeit costly, method.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound (Ethanol/Water System)
This is the most common and effective method for purifying the crude product from less polar impurities like halogenated precursors and some colored byproducts.[1][12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (e.g., 1-2% by weight) of activated charcoal, and swirl. Reheat to boiling for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: General Protocol for Column Chromatography
This protocol is useful for separating compounds with different polarities, such as the target amide from non-polar starting materials or more polar side products.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives good separation between the desired product (Rf ~0.3-0.4) and the impurities.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen if needed to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Troubleshooting Workflow
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ossila.com [ossila.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 9. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-Amino-5-nitrobenzamide
Welcome to the technical support center for the purification of 2-Amino-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful purification strategy.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. This compound is often synthesized via nitration of an aminobenzamide precursor or amidation of a nitrobenzoic acid derivative.[1] Therefore, impurities typically include:
-
Unreacted Starting Materials: Depending on the pathway, this could be 2-aminobenzamide or 5-nitroanthranilic acid.
-
Regioisomers: Nitration reactions can sometimes yield isomeric byproducts, such as 2-amino-3-nitrobenzamide.[2]
-
Over-reacted Products: Dinitro compounds can form if nitration conditions are too harsh.
-
Hydrolysis Products: The amide functional group can be susceptible to hydrolysis, potentially reverting to the corresponding carboxylic acid (2-amino-5-nitrobenzoic acid).
-
Residual Solvents and Reagents: Solvents and catalysts used during the synthesis and work-up may persist in the crude material.
Q2: Which purification technique is best for my sample?
A2: The optimal technique depends on the nature of the impurities, the scale of your reaction, and the required final purity.
-
Recrystallization: This is the most common and often the best first choice for purifying solid amides.[3] It is highly effective for removing small amounts of impurities that have different solubility profiles from the main product. A mixed ethanol/water solvent system is frequently successful for this compound.[1]
-
Acid-Base Extraction: This is a powerful liquid-liquid extraction technique ideal for removing acidic or neutral impurities.[4][5] Since this compound has a basic amino group, it can be selectively protonated and moved into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer.
-
Column Chromatography: While effective for separating complex mixtures or closely related isomers, flash chromatography can sometimes lead to lower yields due to the polar nature of amides causing strong adsorption to the silica gel stationary phase.[3][6]
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using a combination of methods:
-
Melting Point: A pure compound will have a sharp, defined melting point. Impurities typically depress and broaden the melting point range. The melting point of a related compound, 2-amino-5-nitrobenzonitrile, is reported to be in the range of 202-208°C, which can serve as a reference point for the expected high melting nature of these compounds.[7]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water containing 0.1% formic acid is a good starting point for analysis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the desired compound and detect the presence of proton-bearing impurities.
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My purified product is discolored (yellow, brown, or black). How can I remove colored impurities?
A4: Discoloration is typically caused by highly conjugated organic impurities or oxidation byproducts. The most effective solution is treatment with activated charcoal during recrystallization.[2]
-
Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired compound in solution.[8]
-
Protocol:
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass).
-
Gently swirl and reheat the mixture to a boil for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to form pure, decolorized crystals.
-
Q5: I'm getting a very low yield after recrystallization. What are the likely causes and solutions?
A5: Low recovery is a frequent issue in recrystallization. The cause can usually be traced to one of several procedural steps.
-
Using Too Much Solvent: The most common error. Your compound is likely not just soluble in hot solvent, but slightly soluble in cold solvent too. Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already used too much, you can evaporate some of the solvent to re-saturate the solution and then proceed with cooling.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize along with the impurities on the filter paper.
-
Solution: Ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with hot solvent vapor) before performing a hot gravity filtration.
-
-
Cooling Too Rapidly: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) leads to the formation of small, impure crystals that trap mother liquor.
-
Solution: Allow the flask to cool slowly and undisturbed to room temperature first. Then, place it in an ice bath to maximize precipitation of pure crystals.[8]
-
Q6: My compound is "oiling out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound then comes out of solution as a liquid (oil) rather than a solid (crystal).
-
Causality: This is common when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is too highly concentrated.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point, then attempt to cool slowly again.[9]
-
Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or use a mixed solvent system. For this compound, adding more ethanol to an ethanol/water mixture can sometimes resolve this.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create a nucleation site for crystal growth.[2]
-
Q7: How do I remove unreacted acidic or basic starting materials?
A7: Acid-base extraction is the ideal method for this scenario.[4] The strategy relies on the different acid-base properties of the components in the mixture.
-
To Remove Acidic Impurities (e.g., 2-amino-5-nitrobenzoic acid):
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer to a separatory funnel and wash with a weak aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[5]
-
The acidic impurity will be deprotonated to its salt form and move into the aqueous layer. The desired this compound, being a much weaker acid, will remain in the organic layer.
-
Separate the layers and wash the organic layer with water and brine before drying and evaporating the solvent.
-
-
To Remove Neutral Impurities:
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute aqueous acid (e.g., 1M HCl).
-
The basic amino group of your product will be protonated, forming a water-soluble salt that moves to the aqueous layer.[10]
-
Separate the layers. The neutral impurities remain in the organic layer, which can be discarded.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) until the pure product precipitates out.
-
Collect the solid by vacuum filtration.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This protocol leverages the high solubility of this compound in hot ethanol and its low solubility in water. Water acts as the "anti-solvent."[1][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Stir continuously on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[11] This indicates the solution is saturated. Add a drop or two of hot ethanol to make it clear again.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Large, pure crystals should form.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This protocol is excellent for removing neutral impurities from the basic product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.[10]
-
Separation: Allow the layers to separate. The protonated product is now in the lower aqueous layer. Drain the aqueous layer into a clean flask. The upper organic layer contains the neutral impurities and can be discarded.
-
Re-extraction (Optional): For best results, extract the organic layer one more time with a fresh portion of 1M HCl and combine the aqueous extracts.
-
Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide while stirring until the solution is basic (check with pH paper). The pure this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Section 4: Data and Workflow Visualization
Table 1: Solvent Suitability for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Ethanol | 78 | Good | Poor | Dissolves the compound well when hot, less so when cold. Ideal for use with water.[1][8] |
| Water | 100 | Poor | Excellent | The compound is largely insoluble in water, making it a perfect anti-solvent.[12] |
| Acetone | 56 | Fair | Poor | May be too effective a solvent, leading to poor recovery. |
| Ethyl Acetate | 77 | Fair | Fair | Can be used, but the polarity may be insufficient for good dissolution when hot. |
| Acetonitrile | 82 | Good | Poor | Often a very good solvent for recrystallizing amides, promoting well-defined crystals.[3] |
Diagram 1: General Purification Strategy Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: A workflow for selecting a purification strategy.
Diagram 2: Troubleshooting Low Recrystallization Yield
This flowchart helps diagnose and solve the common problem of poor recovery after recrystallization.
Caption: A troubleshooting guide for low recrystallization yield.
Section 5: References
-
Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. Benchchem. Available at: 8
-
Acid–base extraction. Wikipedia. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem. Available at: 2
-
This compound | Research Chemical. Benchchem. Available at: --INVALID-LINK--
-
Process for the purification of aromatic amines. Google Patents. Available at: --INVALID-LINK--
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
What is the best technique for amide purification? ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol. Benchchem. Available at: 11
-
Acid-Base Extraction. University of Colorado Boulder. Available at: --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: --INVALID-LINK--
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
2-Amino-5-nitrobenzoic acid, 98%. Fisher Scientific. Available at: --INVALID-LINK--
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: --INVALID-LINK--
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents. Available at: --INVALID-LINK--
-
This compound. PubChem. Available at: --INVALID-LINK--
-
Method for producing 2-amino-5-nitrothiobenzamide. Google Patents. Available at: --INVALID-LINK--
-
Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents. Available at: --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
This compound. Chemspace. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem. Available at: 9
-
Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents. Available at: --INVALID-LINK--
-
Preparation of 2-chloro-5-aminobenzoic acid. Google Patents. Available at: --INVALID-LINK--
-
This compound. Advanced Biochemicals. Available at: --INVALID-LINK--
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-5-nitrobenzamide Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2-Amino-5-nitrobenzamide. As a critical purification step, optimizing recrystallization is paramount for achieving the desired purity and yield. This guide provides in-depth troubleshooting in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind these recommendations.
Core Principles of Recrystallization
Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the impurities dissolved in the mother liquor.
Troubleshooting Common Issues in this compound Recrystallization
This section addresses specific problems that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound significantly lower than expected?
A low yield is one of the most common issues in recrystallization and can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield. The solubility of this compound, while increasing with temperature, is not infinite. An excessive volume of solvent will keep a significant portion of the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is observed. If you suspect too much solvent was added, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to product loss.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. This can be done by placing them in a drying oven or by passing hot solvent through the setup immediately before filtering your product solution.
-
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a significant amount of the product remaining in the mother liquor.
-
Solution: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Q2: Why is the product "oiling out" instead of forming crystals?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to:
-
High Concentration of Impurities: Significant amounts of impurities can lower the melting point of the eutectic mixture, leading to oiling out.
-
Solution: Ensure the crude product is as pure as possible before recrystallization. A preliminary purification step, such as a wash with a solvent in which the product is sparingly soluble, might be necessary.
-
-
Suboptimal Solvent Choice: The chosen solvent may be too good of a solvent, or the boiling point of the solvent might be too high relative to the melting point of the compound.
-
Solution: Re-evaluate your solvent system. For a polar compound like this compound, a mixed solvent system, such as ethanol/water, can be effective. Start by dissolving the compound in a "good" solvent (like ethanol) and then adding a "poor" solvent (like water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Q3: The recrystallized product is still colored. How can I decolorize it?
The presence of color in the final product is typically due to highly colored impurities.
-
Solution: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Boil the mixture for a few minutes to allow for adsorption. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to a decrease in yield as it can also adsorb the desired product.
Optimized Recrystallization Protocol for this compound
This protocol provides a step-by-step methodology for the effective recrystallization of this compound, incorporating best practices to maximize yield and purity.
1. Solvent Selection:
-
An ethanol/water mixed solvent system is a good starting point for this compound. Ethanol is a good solvent, while water acts as an anti-solvent.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring to dissolve the solid.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
4. Addition of Anti-solvent:
-
While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
5. Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
7. Drying:
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Presentation
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetone | Water |
| 283.15 | - | 0.00843 | 0.00991 | - | 0.00004 |
| 288.15 | - | 0.01012 | 0.01211 | - | 0.00005 |
| 293.15 | - | 0.01211 | 0.01476 | - | 0.00006 |
| 298.15 | - | 0.01446 | 0.01795 | - | 0.00007 |
| 303.15 | - | 0.01724 | 0.02179 | - | 0.00009 |
| 308.15 | - | 0.02052 | 0.02639 | - | 0.00011 |
| 313.15 | - | 0.02438 | 0.03189 | - | 0.00013 |
| 318.15 | - | 0.02894 | 0.03848 | - | 0.00016 |
| 323.15 | - | 0.03433 | 0.04633 | - | 0.00020 |
| 328.15 | - | 0.04071 | 0.05568 | - | 0.00024 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the recrystallization of this compound.
Caption: Troubleshooting workflow for low recrystallization yield.
Potential Impurities and Their Impact
Understanding the potential impurities in your crude this compound is crucial for effective purification. Common impurities often originate from the synthetic route. A likely synthesis involves the amidation of 2-amino-5-nitrobenzoic acid.
-
Unreacted 2-Amino-5-nitrobenzoic Acid: This starting material is more polar than the final product due to the carboxylic acid group. Its solubility in ethanol/water will differ, and it can often be removed during the recrystallization process.
-
Side-Reaction Products: Depending on the amidation conditions, side reactions could lead to the formation of dimers or other byproducts. These may have solubilities similar to the desired product, making them more challenging to remove.
-
Isomeric Impurities: If the starting material, 2-amino-5-nitrobenzoic acid, was synthesized via nitration of 2-aminobenzoic acid, there is a possibility of isomeric impurities (e.g., 2-amino-3-nitrobenzoic acid). These isomers can co-crystallize with the desired product, reducing its purity.
A second recrystallization may be necessary if the product is still impure after the first attempt.
References
Technical Support Center: Optimizing 2-Amino-5-nitrobenzamide Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Amino-5-nitrobenzamide. This molecule is a key intermediate in the development of various pharmaceuticals and specialty chemicals. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, optimized protocol to enhance reaction yield and product purity.
Reaction Overview: Nucleophilic Aromatic Substitution
The primary industrial route to this compound involves the amination of 2-chloro-5-nitrobenzamide. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group (-NO₂) activates the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by ammonia.
Reaction Scheme:
The reaction is typically performed in a sealed reactor under pressure, using aqueous ammonia at elevated temperatures. The efficiency of this conversion is highly dependent on precise control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for this synthesis? A1: The most common starting material is 2-chloro-5-nitrobenzamide, which is typically synthesized from 2-chloro-5-nitrobenzonitrile via controlled hydrolysis.
Q2: Why is the reaction performed under pressure? A2: Using a sealed reactor allows the reaction to be heated above the boiling point of the aqueous ammonia solution. This increased temperature and pressure significantly accelerate the rate of the nucleophilic aromatic substitution, leading to shorter reaction times and higher conversion.
Q3: Can I use ammonium hydroxide solution directly? A3: Yes, concentrated aqueous ammonium hydroxide is the most common source of ammonia for this reaction in a laboratory setting. It provides both the nucleophile (NH₃) and the reaction medium.
Q4: What are the main safety concerns for this synthesis? A4: The primary safety concern is the handling of a reaction under pressure at elevated temperatures, which requires a properly rated and sealed pressure vessel. Additionally, ammonia is a corrosive and toxic gas; all operations should be conducted in a well-ventilated fume hood.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve reaction outcomes.
Problem 1: Low Reaction Yield
A lower-than-expected yield is a frequent issue that can stem from several factors. A systematic investigation is key.
-
Cause A: Incomplete Reaction
-
Diagnosis: The most common cause of low yield is the failure of the reaction to reach completion. This can be verified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture, which will show a significant amount of remaining 2-chloro-5-nitrobenzamide.
-
Solution:
-
Increase Reaction Time/Temperature: The rate of SNAr reactions is highly temperature-dependent. A modest increase in temperature (e.g., 10-20°C) or extending the reaction time can often drive the reaction to completion. Monitor progress by TLC until the starting material spot disappears.[1]
-
Ensure Adequate Ammonia Concentration: The reaction requires a sufficient excess of ammonia to act as both a nucleophile and a base to neutralize the HCl byproduct. Ensure a high concentration of aqueous ammonia is used.
-
Microwave-Assisted Synthesis: For rapid optimization, microwave-assisted synthesis can be employed. Protocols often show complete conversion within 5-30 minutes at temperatures between 80-120°C, offering a significant advantage over conventional heating.[2][3][4]
-
-
-
Cause B: Product Loss During Workup
-
Diagnosis: If the reaction has gone to completion but the isolated yield is low, the product may be lost during the isolation and purification steps.
-
Solution:
-
Optimize Precipitation: The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid. Ensure the mixture is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.
-
Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid physical loss of the product.
-
Check Filtrate: Analyze the mother liquor (the liquid filtrate) by TLC or HPLC to determine if a significant amount of product remains in solution. If so, concentration of the filtrate or use of an anti-solvent may be necessary to recover more product.
-
-
Problem 2: Impure Product
The presence of impurities can affect downstream applications and is often indicated by a discolored product or a broad melting point range.
-
Cause A: Unreacted Starting Material
-
Diagnosis: The most common impurity is the starting material, 2-chloro-5-nitrobenzamide. This is easily identified by co-spotting the product and starting material on a TLC plate or by HPLC analysis.
-
Solution:
-
Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" above to ensure full conversion.
-
Recrystallization: This is the most effective method for removing unreacted starting material. A mixed solvent system, such as ethanol and water, is often effective for purifying this compound.[5][6]
-
-
-
Cause B: Formation of Side Products
-
Diagnosis: Side products can arise from competing reactions. For instance, at excessively high temperatures, hydrolysis of the amide group to a carboxylic acid (forming 2-amino-5-nitrobenzoic acid) can occur.[1]
-
Solution:
-
Strict Temperature Control: Avoid overheating the reaction. Maintain the temperature within the optimized range to minimize side reactions.
-
Purification: Recrystallization is typically effective. If hydrolysis byproducts are present, their acidic nature may allow for removal via a basic wash during the workup.
-
-
-
Cause C: Product Discoloration
-
Diagnosis: The expected product is a yellow crystalline solid. A brown or dark yellow color often indicates the presence of colored impurities or oxidation of the amino group.[5]
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration before allowing the solution to cool.[5]
-
Inert Atmosphere: If oxidation is suspected, performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]
-
-
Process Parameter Optimization
The efficiency of the amination reaction is a function of several interdependent variables. The following table summarizes key parameters and their typical impact on the synthesis.
| Parameter | Typical Range | Effect on Reaction | Optimization Notes |
| Temperature | 80 - 150°C | Higher temperature increases reaction rate but may also increase side product formation (e.g., hydrolysis). | Start at the lower end of the range and increase incrementally while monitoring for side products by TLC/HPLC. Microwave heating can offer better control.[2][3] |
| Reaction Time | 4 - 24 hours | Must be sufficient for complete conversion of the starting material. | Monitor reaction progress at set intervals (e.g., every 2-4 hours) to determine the optimal time. |
| Ammonia Conc. | 25-30% (aq.) | Higher concentration provides a greater excess of the nucleophile, driving the reaction forward. | Use a concentrated aqueous solution. The reaction is typically run in a large excess of ammonia. |
| Pressure | Autogenous | Pressure is generated by heating the sealed system; it is dependent on temperature and headspace volume. | Ensure the reaction vessel is rated for the expected pressures at the target temperature. |
Optimized Experimental Protocol
This protocol describes a standard laboratory-scale procedure for the synthesis of this compound.
Materials:
-
2-chloro-5-nitrobenzamide
-
Concentrated Ammonium Hydroxide (~28% NH₃ in H₂O)
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
Equipment:
-
Pressure vessel (e.g., Parr reactor or sealed tube) equipped with a magnetic stirrer and temperature controller
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable pressure vessel, combine 2-chloro-5-nitrobenzamide (1.0 eq) and concentrated ammonium hydroxide (20-30 eq).
-
Reaction: Seal the vessel securely. Place it in a heating mantle and begin stirring. Heat the mixture to 120-130°C and maintain this temperature for 8-12 hours. The pressure will rise as the vessel is heated.
-
Workup: After the reaction is complete, cool the vessel to room temperature. CAUTION: Vent the vessel in a fume hood to release residual ammonia pressure before opening.
-
Isolation: Cool the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation of the product. Collect the yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove residual ammonia and ammonium chloride.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and hot filter the mixture.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[6]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Visual Diagrams
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a decision-making framework for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 3. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2-Amino-5-nitrobenzamide in Synthetic Reactions
Welcome to the Technical Support Center for 2-Amino-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during chemical reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this critical reagent in your experiments.
Introduction: Understanding the Instability of this compound
This compound is a versatile intermediate in organic synthesis, valued for its trifunctional nature which allows for a diverse range of chemical transformations.[1] However, the very features that make it a valuable building block—the electron-donating amino group, the electron-withdrawing nitro group, and the amide linkage—also render it susceptible to degradation under various reaction conditions. Understanding the interplay of these functional groups is paramount to preventing unwanted side reactions and ensuring high-yield, high-purity outcomes.
This guide will delve into the common degradation pathways and provide actionable strategies to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The three key functional groups prone to degradation are:
-
The Amino Group (-NH₂): This group is susceptible to oxidation, which can lead to the formation of nitroso or hydroxylamine intermediates.[1] Under vigorous oxidative conditions, it's possible to convert the amino group into a second nitro group.[1]
-
The Nitro Group (-NO₂): The nitro group is prone to reduction, which can be a desired transformation but can also occur as an unwanted side reaction in the presence of certain reagents, yielding 2,5-diaminobenzamide.[1]
-
The Amide Group (-CONH₂): While generally more stable than esters, the amide bond can undergo hydrolysis to form 2-amino-5-nitrobenzoic acid, particularly under strong acidic or basic conditions with heating.[2][3]
Q2: My reaction mixture is turning a dark brown or black color. What could be the cause?
A2: Discoloration, particularly darkening, is often an indication of oxidation of the amino group.[4] This can be triggered by exposure to air (oxygen), strong oxidizing agents, or even light. It is crucial to protect the reaction from these factors, especially at elevated temperatures.
Q3: I'm observing an unexpected peak in my HPLC analysis corresponding to 2-amino-5-nitrobenzoic acid. What is happening?
A3: The presence of 2-amino-5-nitrobenzoic acid strongly suggests that the amide bond of your starting material has been hydrolyzed. This is a common degradation pathway under either acidic or basic conditions, often accelerated by heat.[5] Review your reaction conditions for the presence of strong acids or bases and consider if a lower reaction temperature or a shorter reaction time could be employed.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with both nitroaromatic and amino functionalities can be light-sensitive.[5] Photodegradation can lead to complex side reactions, including polymerization and oxidation of the amino group.[5] It is best practice to protect solutions and reactions containing this compound from direct light.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from direct sunlight and strong oxidizing agents.[5][6]
Troubleshooting Guide: Common Degradation Scenarios and Solutions
This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.
Scenario 1: Unexpected Side Products in a Reaction Mixture
Observation: Your TLC or HPLC analysis shows multiple unexpected spots or peaks in addition to your desired product.
Potential Causes & Solutions:
| Potential Cause | Plausible Explanation | Recommended Action |
| Oxidation of the Amino Group | The amino group is readily oxidized, leading to colored impurities and byproducts. This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by oxidizing reagents present in the reaction. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Use degassed solvents.If compatible with your desired reaction, add a radical scavenger.Avoid unnecessarily high temperatures. |
| Reduction of the Nitro Group | If your reaction involves reagents that can act as reducing agents (even mild ones), the nitro group can be partially or fully reduced to a nitroso, hydroxylamino, or amino group. | Carefully review all reagents for their reducing potential.If a reducing agent is necessary for a different part of the molecule, consider a protecting group strategy for the nitro function, although this adds synthetic steps.Choose selective reducing agents if the reduction of another functional group is intended. |
| Amide Hydrolysis | Strong acidic or basic conditions, particularly with heating, can cleave the amide bond to form 2-amino-5-nitrobenzoic acid.[2] | If possible, buffer the reaction to a more neutral pH.Explore alternative catalysts that do not require harsh pH conditions.Reduce the reaction temperature and time.If harsh conditions are unavoidable, consider that hydrolysis may be a competing reaction and optimize for the desired product. |
| Photodegradation | Exposure to UV or even strong visible light can induce degradation, leading to a complex mixture of byproducts.[5] | Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware.Avoid exposing the reaction mixture to direct sunlight or strong laboratory lighting. |
Scenario 2: Low Yield of the Desired Product
Observation: The isolated yield of your product is significantly lower than expected, even though the starting material appears to be consumed.
Potential Causes & Solutions:
| Potential Cause | Plausible Explanation | Recommended Action |
| Degradation of Starting Material | A portion of the this compound may be degrading under the reaction conditions before it can react to form the desired product. | Re-evaluate the stability of the starting material under the reaction conditions in a control experiment (without other key reagents if possible).Consider adding the this compound to the reaction mixture at a later stage or over a period of time to minimize its exposure to harsh conditions. |
| Product Instability | The desired product itself might be unstable under the reaction or work-up conditions, leading to its degradation after formation. | Analyze the reaction mixture at different time points to determine if the product forms and then degrades.Modify the work-up procedure to be milder (e.g., use weaker acids/bases for extraction, lower temperatures for solvent removal). |
| Complex Polymerization | The reactive nature of the starting material, particularly the amino group, can lead to the formation of soluble or insoluble polymeric materials that are not easily characterized. | Dilute the reaction mixture to disfavor intermolecular side reactions.Run the reaction at a lower temperature. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound. Understanding these pathways is the first step in designing experiments to mitigate them.
Caption: Key degradation pathways of this compound.
Experimental Protocols
To aid in your experimental design and analysis, here are detailed protocols for monitoring the stability of this compound and purifying it.
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol provides a starting point for a stability-indicating HPLC method. Method development and validation are recommended for specific applications.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid (for mobile phase modification)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm (or a photodiode array detector to scan a wider range)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For reaction monitoring, dilute an aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a blank (mobile phase), a standard solution of this compound, and your reaction samples.
-
Monitor for the appearance of new peaks or a decrease in the area of the main peak over time. The retention time of 2-amino-5-nitrobenzoic acid, a likely degradation product, will be different from the starting material and can be confirmed by injecting a standard of this compound.
Workflow for HPLC Analysis
Caption: Step-by-step workflow for HPLC analysis.
Protocol 2: Purification of this compound by Recrystallization
If you suspect your starting material has degraded or contains impurities, recrystallization can be an effective purification method.
1. Solvent Selection:
-
A mixed solvent system of ethanol and water is often effective. Ethanol is a good solvent, while water is a poor solvent.
2. Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Safety Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzamide, 2-amino-5-nitro- | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges in the Scale-Up of 2-Amino-5-nitrobenzamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address the specific and often complex challenges encountered when transitioning this process from the laboratory bench to pilot or production scale. As a key intermediate in the pharmaceutical and dyestuff industries, ensuring a robust, safe, and scalable synthesis is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting logic.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning the scale-up synthesis of this compound.
Q1: What are the most common industrial synthesis routes for this compound, and which is preferable for scale-up?
There are several established routes, but two are most prominent for their industrial applicability:
-
Dehydration of 5-Nitroanthranilamide: This route involves the dehydration of the corresponding amide precursor, often using strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] It is a direct and often high-yielding method.
-
Amination of a 2-Halogenated Precursor: This pathway typically involves the reaction of a compound like 2-chloro-5-nitrobenzonitrile with ammonia.[1]
The choice depends on raw material availability, cost, and the specific capabilities of the manufacturing facility. The dehydration route is direct but involves handling highly corrosive and reactive reagents, posing specific safety challenges during scale-up. The amination route may involve multiple steps to prepare the precursor, potentially impacting overall yield and process mass intensity.[1][3]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
Scaling up any chemical process introduces new safety considerations, but the synthesis of this molecule, particularly via routes involving nitration or strong dehydrating agents, requires heightened vigilance.
-
Thermal Runaway: Nitration reactions are notoriously exothermic.[4] Inadequate temperature control in a large reactor can lead to a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure that can lead to reactor failure.[5][6]
-
Handling of Corrosive and Toxic Reagents: Reagents like nitric acid, sulfuric acid, and phosphorus oxychloride are highly corrosive and toxic.[6] Fumes from these reagents are hazardous and require a closed-system environment with proper off-gas scrubbing.
-
Energetic Nature of Nitro Compounds: The product itself is a nitro-containing compound, which can be energetic.[4] Proper thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) is crucial to understand its decomposition behavior at elevated temperatures.
-
Pressure Management: Some synthetic routes may evolve gaseous byproducts (e.g., HCl during dehydration with POCl₃).[3] The reactor and off-gas system must be designed to handle the gas load safely without over-pressurization.
Q3: What are the typical impurities encountered, and how do they impact the final product?
Impurity profiling is critical in pharmaceutical intermediate synthesis. Common impurities include:
-
Regioisomers: If the synthesis involves nitration of an ortho-amino benzamide precursor, formation of isomers like 2-amino-3-nitrobenzamide can occur.[7] These can be difficult to separate due to similar physical properties.
-
Over-nitrated Products: Dinitro-substituted byproducts are a risk if nitration conditions are not strictly controlled.[3]
-
Unreacted Starting Materials: Incomplete reactions lead to the carry-over of starting materials into the crude product.[7]
-
Hydrolysis Products: The benzamide functional group can be susceptible to hydrolysis back to the carboxylic acid (2-amino-5-nitrobenzoic acid) under harsh acidic or basic work-up conditions.
These impurities can affect the yield, purity, and color of the final product and may carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy.
Troubleshooting and Process Optimization Guide
This section provides direct answers to specific problems you may encounter during your experiments, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Low Reaction Yield
Q: Our scale-up batch consistently results in lower yields (~50-60%) compared to our lab-scale experiments (~85-90%). What are the likely causes and how can we troubleshoot this?
Low yield on scale-up is a common but multifaceted problem. The cause often lies in physical phenomena that are less pronounced in smaller flasks.
Causality Analysis:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio than lab glassware. This can lead to poor heat dissipation, creating localized "hot spots" where the product or intermediates can decompose.[5] This is especially critical in exothermic reactions.
-
Poor Mixing and Mass Transfer: Inefficient agitation in a large vessel can lead to localized areas of high or low reactant concentration. This can slow the reaction rate and promote the formation of side products.
-
Sub-optimal Reagent Addition: The rate of addition for key reagents (e.g., the dehydrating agent) is far more critical at scale. An addition rate that is too fast can overwhelm the cooling capacity of the reactor, leading to temperature spikes and side reactions.[5]
-
Work-up and Isolation Losses: Product precipitation and filtration are highly dependent on factors like cooling rate, agitation, and crystal morphology, which differ significantly between lab and plant scale. Fine particles may pass through filter cloths, or "oiling out" can lead to impure, difficult-to-handle material.[5]
Caption: Troubleshooting logic for addressing low yield.
Issue 2: High Impurity Levels
Q: Our final product purity by HPLC is only 95%, with two major unknown peaks. How can we identify these impurities and adjust the process to minimize them?
High impurity levels are often linked to poorly controlled reaction conditions. The key is to identify the impurity structure to understand its formation mechanism.
Causality Analysis:
-
Formation of Regioisomers: As mentioned, if a nitration step is involved in synthesizing the precursor, temperature excursions can lead to a loss of regioselectivity.
-
Side Reactions with Reagents: In the dehydration of 5-nitroanthranilamide using POCl₃, side reactions can occur if the temperature is too high or the reaction time is too long, leading to chlorinated byproducts or decomposition.
-
Formation of Nitrosamines: This is a critical concern in modern pharmaceutical manufacturing. Nitrosamines can form from the reaction of secondary or tertiary amines with a nitrosating agent (like nitrous acid, which can form from residual nitrites under acidic conditions).[8][9] While this compound is a primary amine, impurities in starting materials or degradation products could be secondary amines.
-
Characterization: Isolate the impurities using preparative chromatography (Prep-HPLC) and characterize their structure using LC-MS and NMR. This is a non-negotiable first step.
-
Hypothesize Formation Pathway: Once the structures are known, deduce the likely formation pathway. For example, an impurity with a mass increase of 16 Da could indicate an N-oxide byproduct from over-oxidation of the amino group.
-
Process Parameter Optimization:
-
Temperature Control: For nitration steps, maintain a strict, low-temperature profile (e.g., 0-10 °C) to prevent side reactions.[10][11]
-
Stoichiometry: Use the minimum required excess of harsh reagents like POCl₃.
-
Quenching: Design a robust quenching procedure that neutralizes reactive species quickly and safely.
-
-
Nitrosamine Risk Mitigation:
-
Analyze all raw materials, especially those with amine functionality, for potential nitrite contamination.
-
Evaluate the entire process for conditions that could favor nitrosation (e.g., presence of nitrites and amines under acidic pH).[9]
-
Introduce scavenger agents, if necessary, though process control is the preferred method.[12]
-
| Potential Impurity | Likely Cause | Mitigation Strategy |
| 2-Amino-3-nitrobenzamide | Loss of regioselectivity during a precursor nitration step. | Maintain strict temperature control (<10°C) during nitration.[11] |
| Dinitro Byproducts | Over-nitration due to excess nitrating agent or high temperature. | Use stoichiometric amounts of nitrating agent; ensure efficient cooling. |
| 2-Amino-5-nitrobenzoic acid | Hydrolysis of the amide during work-up. | Optimize pH and temperature during work-up; minimize time in harsh conditions. |
| N-Nitrosamines | Contamination of reagents with nitrites and presence of secondary amine impurities. | Source high-purity reagents; perform a risk assessment of the process.[8][12] |
Issue 3: Poor Product Color and Crystallization Issues
Q: The isolated product is a dark brown powder instead of the expected yellow crystalline solid, and it "oils out" during recrystallization. How can we improve this?
Poor color is typically due to highly colored, minor impurities, often from oxidation or decomposition.[5] "Oiling out" occurs when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is cooled too quickly.[5][7]
Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (e.g., 1-2% w/w) of activated charcoal.[7] Stir for a short period and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities before cooling.
-
Optimize Crystallization Solvent System: If the product oils out, the solvent system is not optimal. A mixture of a "good" solvent (in which the product is soluble when hot) and an "anti-solvent" (in which the product is poorly soluble) is often effective. For this polar compound, an ethanol/water system is a good starting point.[7]
-
Controlled Cooling: Implement a slow, controlled cooling profile. Rapid cooling (e.g., crashing the solution into an ice bath) promotes the formation of fine particles and can trap impurities. Allow the solution to cool slowly to room temperature to form larger, purer crystals before further cooling.
Detailed Experimental Protocols
The following protocols are provided as a starting point and must be adapted and optimized for your specific equipment and scale.
Protocol 1: Scale-Up Synthesis via Dehydration of 5-Nitroanthranilamide
This protocol describes the dehydration using phosphorus oxychloride (POCl₃).
Safety First: This reaction is hazardous. It must be conducted in a suitable pressure-rated reactor with excellent temperature control and an attached scrubber system for HCl and POCl₃ fumes. All personnel must be equipped with appropriate PPE, including acid-resistant gloves, suits, and face shields.[6]
Step-by-Step Methodology:
-
Reactor Charging: Charge the reactor with 5-Nitroanthranilamide (1.0 eq) and a suitable high-boiling inert solvent like chlorobenzene (5-10 volumes).[3] Begin agitation.
-
Inerting: Purge the reactor with nitrogen to ensure an inert atmosphere.
-
Reagent Addition: Begin a slow, controlled, subsurface addition of phosphorus oxychloride (POCl₃, ~2.0 eq) while maintaining the internal batch temperature at 70-80 °C. The addition rate should be dictated by the reactor's cooling capacity to prevent an exotherm.[3]
-
Reaction: After the addition is complete, hold the batch at 80-90 °C for 2-4 hours. Monitor the reaction for completion by HPLC (disappearance of the starting material).[3]
-
Cooling: Once complete, cool the reaction mixture to room temperature (20-25 °C). The product will begin to precipitate.
-
Isolation: Filter the precipitated solid.
-
Washing: Wash the filter cake thoroughly with a non-polar solvent like methylene chloride to remove the reaction solvent, followed by a water wash until the filtrate is neutral.[3]
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Caption: Workflow for the dehydration synthesis of this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Charge the crude, dry this compound to a clean reactor. Add a minimal amount of a suitable solvent (e.g., ethanol, ~5-8 volumes) and heat to reflux with stirring until all solids dissolve.[10]
-
Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly, add activated charcoal (1-2% w/w), and re-heat to reflux for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter containing a celite pad to remove charcoal or other insoluble matter. Transfer the hot filtrate to a clean, pre-warmed crystallizer.
-
Controlled Cooling: Allow the solution to cool slowly and with gentle agitation from reflux to ~40-50 °C.
-
Anti-Solvent Addition (if applicable): If using a co-solvent system like ethanol/water, begin the slow addition of the anti-solvent (water) at this point until slight turbidity is observed.
-
Crystallization: Continue slow cooling to 0-5 °C over several hours to maximize crystal growth and yield.
-
Isolation: Filter the purified crystals and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C.
Protocol 3: HPLC Method for Purity Analysis
This method provides a baseline for assessing product purity and detecting impurities.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 254 nm[13] |
| Column Temp. | Ambient or 30 °C |
| Injection Vol. | 10 µL |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. thebts.org [thebts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-nitrobenzamide
Welcome to the technical support center for 2-Amino-5-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this valuable but sparingly soluble intermediate. Here, we address common issues encountered during reactions and provide practical, field-proven solutions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Reaction Failures & Low Yields
This section addresses specific problems you might encounter when using this compound in your reactions.
Question 1: My reaction has stalled, or the yield is significantly lower than expected. I suspect the this compound did not fully dissolve. How can I confirm this and improve the reaction outcome?
Answer:
This is a classic issue when working with planar, crystalline structures like this compound, which features strong intermolecular hydrogen bonding.
Initial Diagnosis:
-
Visual Inspection: Carefully observe the reaction mixture. Do you see solid starting material, even at elevated temperatures? Undissolved particles are a clear indication of solubility issues.
-
TLC Monitoring: If your starting material and product have different Rf values, thin-layer chromatography can be very revealing. If you consistently see a strong spot for the starting material that doesn't diminish over time, it's likely not participating in the reaction due to poor dissolution.
Solutions & Optimization Workflow:
-
Solvent System Re-evaluation: The principle of "like dissolves like" is your starting point.[1][2][3] this compound is a polar molecule, but its aromatic nature also gives it some non-polar character. A single solvent may not be sufficient.
-
Increase Solvent Polarity: If you are using a non-polar solvent like toluene or hexane, it is unlikely to be effective. Consider switching to more polar solvents. A solvent's polarity can be estimated by its dielectric constant (ε); solvents with higher dielectric constants are better at dissolving polar compounds.[4][5][6]
-
Employ a Co-solvent System: This is often the most effective strategy.[7][8][9] A small amount of a highly polar, miscible co-solvent can dramatically increase the solubility of your starting material.[9][10][11] For instance, if your reaction is primarily in a solvent like ethyl acetate, adding a percentage of DMF, DMAc, or NMP can work wonders.
-
-
Temperature Elevation: In most cases, solubility increases with temperature.[12][13]
-
Safely Increase Reaction Temperature: If your reaction conditions and reagents are stable at higher temperatures, gradually increase the heat. Ensure you are operating well below the boiling point of your solvent to avoid pressure buildup.
-
Reflux Conditions: Running the reaction at the boiling point of the solvent (reflux) can maximize solubility.
-
-
High-Dilution Conditions: While it may seem counterintuitive as it won't increase intrinsic solubility, running the reaction in a larger volume of solvent can help ensure that all the starting material eventually dissolves and is available to react. This can be particularly useful for reactions where one reactant is highly soluble and the other is not.
Question 2: I'm trying to perform a reaction, but my this compound is "oiling out" instead of dissolving when I heat the mixture. What's happening and how can I prevent it?
Answer:
"Oiling out" occurs when a solid melts before it dissolves in the solvent, forming an immiscible liquid phase. This is problematic because the surface area for dissolution is drastically reduced, and the molten compound may decompose or lead to side reactions. The melting point of this compound is approximately 236-237 °C.[14]
Causality and Prevention:
-
Solvent Mismatch: This often happens when the solvent is a poor choice for the solute at all temperatures below the solute's melting point.
-
Solution 1: Change the Solvent System: You need a solvent or solvent mixture that can effectively solvate the this compound molecule at a temperature below its melting point. A mixed-solvent system is often the solution.[15] For instance, start by dissolving the compound in a minimal amount of a good, high-boiling solvent (like DMF or DMSO) and then slowly add a less polar, miscible co-solvent in which your other reactants are soluble.
-
Solution 2: Gradual Addition: Instead of adding all the this compound at once, add it in small portions to the heated solvent. This allows each portion to dissolve before the next is introduced, preventing the accumulation of a large amount of undissolved solid that can then melt.
Frequently Asked Questions (FAQs)
Question 1: What are the best general-purpose solvents for dissolving this compound?
Answer:
There is no single "best" solvent, as the ideal choice depends on the specific reaction conditions, temperature, and other reagents involved. However, based on the polar nature of the molecule, the following solvents are good starting points for solubility testing:
-
Highly Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are often excellent choices for dissolving polar amides. However, be mindful of their high boiling points and potential reactivity in certain reactions.
-
Polar Protic Solvents: Alcohols like ethanol and methanol can be effective, especially at elevated temperatures.[12][16]
-
Ethers: Dioxane and Tetrahydrofuran (THF) can also be useful, often in combination with other solvents.
Data-Driven Solvent Selection:
For a more systematic approach, consider using Hansen Solubility Parameters (HSP) .[1][2][17] These parameters break down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1][2][18] Solvents with HSP values close to those of your solute are most likely to be effective. While the exact HSP values for this compound are not readily published, you can use software to estimate them or test a range of solvents with known HSPs.
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility at Room Temp. | Notes |
|---|---|---|---|
| Water | High | Very Low | Strong hydrogen bonding in the crystal lattice prevents dissolution. |
| Methanol / Ethanol | High | Low to Moderate | Solubility increases significantly with heat.[12] |
| Acetone | Medium-High | Low to Moderate | Can be a useful co-solvent. |
| Ethyl Acetate | Medium | Low | Often requires heating. |
| Dichloromethane | Medium-Low | Very Low | Generally not a good choice. |
| Toluene | Low | Insoluble | Not recommended. |
| DMF / DMSO | High | High | Excellent solvents, but check for reactivity. |
Question 2: How can I purify crude this compound if it is contaminated with starting materials or side products?
Answer:
Recrystallization is the most effective method for purifying solid organic compounds like this compound.[12] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Recommended Recrystallization Protocol:
Based on protocols for the structurally similar 2-Amino-5-nitrobenzoic acid, an ethanol/water mixed solvent system is an excellent choice.[15]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to heat while stirring until the solid is fully dissolved.
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanol filtrate until you see the first signs of persistent cloudiness (turbidity). Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly.
Experimental Protocol: A Practical Example
Here is a sample protocol for a reaction where the solubility of this compound is critical, incorporating the principles discussed above.
Reaction: Reduction of the Nitro Group to Form 2,5-Diaminobenzamide
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and 10% Pd/C (5-10 mol%).
-
Solvent Addition: Add a co-solvent mixture of ethanol and ethyl acetate (e.g., a 1:4 ratio by volume). The use of ethanol as a co-solvent is key to increasing the solubility of the polar starting material in the bulk reaction solvent.[7][11]
-
Initial Dissolution: Seal the vessel and begin stirring. Gently warm the mixture to 40-50°C to ensure maximum dissolution of the starting material before starting the reaction.
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and maintain the temperature.
-
Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-diaminobenzamide, which can then be purified by recrystallization.
This protocol illustrates how a logical choice of a co-solvent system can overcome the inherent solubility challenges of this compound, leading to a more efficient and successful reaction.
Logical Decision-Making for Solvent Selection
When faced with solubility issues, a structured approach to finding the right solvent system is crucial. The following diagram outlines a decision-making workflow.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. reddit.com [reddit.com]
- 4. ftloscience.com [ftloscience.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lbaochemicals.com [lbaochemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 17. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 18. paint.org [paint.org]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Amino-5-nitrobenzamide
Welcome to the technical support guide for the NMR analysis of 2-Amino-5-nitrobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges encountered during the interpretation of its NMR spectra and provide troubleshooting solutions in a direct question-and-answer format.
Understanding the Molecule: An Overview
This compound (C7H7N3O3) is a substituted aromatic compound. Its structure includes a benzene ring with an amino group (-NH2), a nitro group (-NO2), and an amide group (-CONH2).[1] The interplay of the electron-donating amino group and the electron-withdrawing nitro and amide groups creates a complex electronic environment, which in turn leads to a nuanced NMR spectrum.
Predicted NMR Spectra
Before diving into troubleshooting, it's crucial to have a baseline understanding of the expected NMR data for this compound.
¹H NMR (Proton NMR)
In a typical ¹H NMR spectrum, the aromatic protons of this compound will appear in the range of δ 6.5-8.5 ppm.[2] The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents.[3] The protons of the amino (-NH2) and amide (-CONH2) groups are often observed as broad signals and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-3 | ~8.2-8.4 | Doublet (d) | Ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |
| H-4 | ~7.8-8.0 | Doublet of doublets (dd) | Influenced by both the ortho nitro group and the meta amino group. |
| H-6 | ~6.8-7.0 | Doublet (d) | Ortho to the electron-donating amino group, leading to shielding. |
| -NH₂ (amino) | Broad, variable (e.g., ~5.0-7.0 in DMSO-d6) | Singlet (s) | Exchangeable protons, often broad.[5] |
| -CONH₂ (amide) | Two broad signals, variable | Singlets (s) | Exchangeable protons, may show separate signals due to restricted rotation around the C-N bond. |
Note: These are estimated values and can vary based on experimental conditions.
¹³C NMR (Carbon-13 NMR)
The carbons in the aromatic ring of this compound typically resonate between 120-150 ppm.[6] The substituent effects also play a significant role in determining the chemical shifts of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~125-130 | Attached to the amide group. |
| C-2 | ~150-155 | Attached to the electron-donating amino group. |
| C-3 | ~120-125 | Influenced by the adjacent nitro group. |
| C-4 | ~125-130 | Meta to both the amino and amide groups. |
| C-5 | ~140-145 | Attached to the electron-withdrawing nitro group. |
| C-6 | ~115-120 | Ortho to the amino group, showing shielding. |
| C=O (amide) | ~165-170 | Typical chemical shift for an amide carbonyl carbon.[7] |
Note: These are estimated values and can vary based on experimental conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the NMR analysis of this compound.
Q1: Why are the amino (-NH₂) and amide (-CONH₂) proton signals broad or not visible in my ¹H NMR spectrum?
Answer: The protons on nitrogen atoms are known as "exchangeable protons." They can undergo rapid chemical exchange with other labile protons in the sample, such as traces of water in the deuterated solvent.[8] This exchange process can lead to significant peak broadening, and in some cases, the signals may become so broad that they are indistinguishable from the baseline.[4]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure that your deuterated solvent is anhydrous. Using a freshly opened bottle or a properly stored solvent is recommended.
-
D₂O Exchange: To confirm that a broad peak corresponds to an exchangeable proton, you can perform a D₂O shake.[8] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The signals from the -NH₂ and -CONH₂ protons should disappear or significantly diminish in intensity as the protons are replaced by deuterium.
-
Use DMSO-d₆: Deuterated dimethyl sulfoxide (DMSO-d₆) is known to slow down the exchange rate of labile protons, often resulting in sharper signals for -NH and -OH protons compared to other solvents like CDCl₃.[9]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can also slow down the rate of chemical exchange, potentially leading to sharper signals.
Q2: The splitting patterns in the aromatic region of my ¹H NMR spectrum are more complex than expected. Why is this happening?
Answer: The aromatic region of this compound can exhibit complex splitting patterns due to second-order effects. This occurs when the difference in chemical shift between two coupled protons is not significantly larger than their coupling constant.[10] This is common in substituted aromatic systems where protons are close in chemical shift.
Troubleshooting Steps:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). A higher magnetic field strength increases the chemical shift dispersion, which can simplify complex splitting patterns and make them appear more "first-order."[11]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be invaluable for deciphering complex coupling networks. A COSY spectrum will show cross-peaks between protons that are coupled to each other, allowing for unambiguous assignment of the proton network in the aromatic ring.[12]
Q3: The chemical shifts of my aromatic protons are different from the predicted values. What could be the cause?
Answer: Chemical shifts are sensitive to the local electronic environment. Several factors can cause deviations from predicted values:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, especially for aromatic compounds.[13] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.
-
Concentration: At high concentrations, intermolecular interactions can perturb the electronic environment and lead to shifts in resonance frequencies.
-
Temperature: Temperature can affect molecular conformations and intermolecular interactions, which in turn can alter chemical shifts.
Troubleshooting Steps:
-
Report Your Conditions: Always report the solvent, concentration, and temperature at which the NMR spectrum was acquired.
-
Solvent Titration: If you suspect strong solvent effects, you can perform a solvent titration experiment by acquiring spectra in mixtures of two different deuterated solvents.
-
Use a Consistent Protocol: To ensure reproducibility, always use a consistent sample preparation protocol.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 2-5 mg of this compound.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
Visualizing Molecular Relationships
The following diagrams illustrate the structure and key proton relationships in this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-5-nitrobenzamide
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into resolving a common yet frustrating issue: HPLC peak tailing with 2-Amino-5-nitrobenzamide. This document moves beyond simple checklists to explain the underlying chemical principles, ensuring you can not only fix the problem but also prevent it in future method development.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding peak tailing of this compound.
Q1: Why is my this compound peak tailing so severely?
Peak tailing for this compound is almost always due to secondary interactions between its basic amino group and acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] this compound contains a primary amine (-NH2) which is basic and can become protonated (positively charged) depending on the mobile phase pH.[4] Residual silanol groups (Si-OH) on the column's stationary phase are acidic and can become deprotonated (negatively charged, SiO-), especially at pH levels above 4.[5] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong secondary retention mechanism, causing a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.[2][6]
Q2: I see tailing for my analyte, but not for other neutral compounds in my mixture. Is this normal?
Yes, this is a classic sign that the issue is chemical, not physical. Peak tailing that selectively affects basic compounds like this compound, while neutral or acidic compounds elute with good symmetry, strongly points to silanol interactions as the root cause.[7][8] If all peaks in the chromatogram were tailing, it would suggest a physical problem like extra-column dead volume or column bed collapse.[9][10]
Q3: What is the single most effective way to reduce this peak tailing?
The most effective and widely recommended strategy is to adjust the mobile phase pH to be acidic, typically between pH 2.5 and 3.5.[1][7] At this low pH, the acidic silanol groups are fully protonated (neutral, Si-OH), which suppresses their ability to interact ionically with the protonated basic analyte.[11][12] This minimizes the secondary retention mechanism, leading to a much more symmetrical peak shape.
Q4: Can my choice of HPLC column make a difference?
Absolutely. Modern HPLC columns made from high-purity, Type B silica exhibit significantly lower silanol activity compared to older Type A silica columns.[7][13] Furthermore, selecting a column that is robustly "end-capped" is critical. End-capping is a chemical process that blocks many of the residual silanol groups with a non-polar group, making them unavailable for secondary interactions.[1][14][15]
Systematic Troubleshooting Guide
When facing peak tailing, a systematic approach is key to an efficient solution. This guide walks you through a logical workflow, from initial diagnosis to final optimization.
Step 1: Diagnose the Nature of the Tailing
The first step is to determine if the problem is chemical (analyte-specific) or physical (system-wide).
-
Chemical Issue: Only the peak for this compound (and other basic compounds) is tailing. Proceed to Step 2 .
-
Physical Issue: All peaks in the chromatogram are tailing. The cause is likely related to the HPLC system itself. Check for:
-
Extra-column volume: Excessive tubing length or use of wide-bore tubing between the column and detector can cause peak dispersion.[9]
-
Improperly fitted connections: A small void at the column inlet or outlet can disrupt the flow path.
-
Column void or collapse: A void at the head of the column can be caused by pressure shocks or operating at a pH outside the column's stable range.[14][16]
-
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Mobile Phase Optimization (The Primary Solution)
Optimizing the mobile phase is the most powerful tool to combat tailing from silanol interactions. The goal is to control the ionization state of both the analyte and the stationary phase.
The Core Principle: pH Control
As established, lowering the mobile phase pH is paramount. By adjusting the pH to be at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8-4.5) and the analyte's amino group, you ensure a consistent ionization state.[17][18] At a low pH (e.g., 2.7), the silanol groups are neutral (Si-OH), preventing ionic interactions.[5]
Caption: Influence of mobile phase pH on silanol interactions.
Protocol: Optimizing Mobile Phase pH
This protocol provides a systematic approach to finding the optimal mobile phase pH for your analysis.
1. Instrumentation and Materials:
-
HPLC system with UV detector.
-
C18 reversed-phase column (preferably a modern, end-capped column).
-
HPLC grade acetonitrile (ACN) and water.
-
Buffers/Acids: Formic acid, trifluoroacetic acid (TFA), or phosphate buffer components.
2. Buffer Preparation:
-
Mobile Phase A1 (pH ≈ 2.7): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (pH ≈ 3.5): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase A3 (pH ≈ 7.0 - Control): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: As per your method requirement.
-
Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.
4. Procedure:
-
Equilibrate the column with a mobile phase of 95% A3 / 5% B for at least 30 minutes.
-
Inject your this compound standard and record the chromatogram. Note the retention time and calculate the USP Tailing Factor.
-
Flush the system and column thoroughly with 50/50 ACN/Water.
-
Equilibrate the column with 95% A2 / 5% B for at least 30 minutes.
-
Inject the standard, record the chromatogram, and calculate the USP Tailing Factor.
-
Flush the system and column thoroughly.
-
Equilibrate the column with 95% A1 / 5% B for at least 30 minutes.
-
Inject the standard, record the chromatogram, and calculate the USP Tailing Factor.
5. Data Analysis:
-
Compare the peak shapes from the three runs. You should observe a significant improvement (a tailing factor closer to 1.0) at the lower pH values.
| Mobile Phase pH | Expected Observation | Rationale |
| pH 7.0 | Severe peak tailing (Tailing Factor > 2.0) | Silanol groups are deprotonated (SiO-), leading to strong ionic interactions with the protonated analyte.[2][5] |
| pH 3.5 | Improved peak shape (Tailing Factor ≈ 1.2 - 1.5) | Most silanol groups are protonated, but some may still be active. A significant reduction in tailing is expected. |
| pH < 3.0 | Optimal peak shape (Tailing Factor ≈ 1.0 - 1.2) | Virtually all silanol groups are protonated and non-ionic, effectively eliminating the secondary retention mechanism.[1][7] |
Step 3: Column and Hardware Considerations
If mobile phase optimization alone is insufficient, or if you are developing a new method from scratch, your choice of hardware is the next critical factor.
Column Selection
-
Silica Purity (Type A vs. Type B): Always choose columns packed with high-purity Type B silica. These have a much lower concentration of acidic silanols and trace metal contaminants, which can also contribute to tailing.[7][13]
-
End-Capping: Use a column with exhaustive end-capping. This process chemically bonds a small, non-polar molecule (like a trimethylsilyl group) to the accessible silanol groups, effectively shielding them from interaction with your analyte.[1][14]
-
Alternative Chemistries: For particularly challenging separations, consider stationary phases with embedded polar groups or hybrid silica-organic particles. These technologies are designed to further reduce silanol activity and improve peak shape for basic compounds.[6][13]
Use of Guard Columns
A guard column is a small, disposable column installed before the main analytical column. Using a guard column made of the same stationary phase can help protect the analytical column from strongly adsorbing matrix components that might otherwise create active sites and worsen peak tailing over time.[8]
Advanced Strategies
If the primary methods do not fully resolve the issue, these advanced strategies can be employed.
1. Mobile Phase Additives (Competing Base)
An older but sometimes effective technique is to add a small concentration of a "competing base" like triethylamine (TEA) to the mobile phase (e.g., 10-25 mM).[11] The TEA is a small, basic amine that will preferentially interact with the active silanol sites on the column, effectively saturating them and preventing the larger analyte from binding. However, this approach can shorten column lifetime and may suppress ionization in mass spectrometry.[11][13]
2. Increase Buffer Concentration
Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM instead of 10 mM) can sometimes improve peak shape.[12][14] The higher concentration of salt ions in the mobile phase can help to mask the charged silanol sites, reducing the analyte's ability to interact with them.
3. Check for Column Overload
Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion that can manifest as tailing. To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column. The solution is to inject a smaller volume or a more dilute sample.
By systematically applying these principles and protocols, you can effectively diagnose, troubleshoot, and resolve HPLC peak tailing issues for this compound, leading to more accurate, robust, and reliable analytical results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. labcompare.com [labcompare.com]
- 15. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 16. agilent.com [agilent.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. silicycle.com [silicycle.com]
Technical Support Center: Catalyst Selection for 2-Amino-5-nitrobenzamide Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of 2-Amino-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in catalyst selection and troubleshoot common issues encountered during synthesis. This document provides in-depth technical insights, practical solutions, and validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and how does catalyst selection differ for each?
There are two main synthetic pathways to this compound, each requiring a distinct catalytic strategy:
-
Amidation of 2-Amino-5-nitrobenzoic Acid: This route involves forming the amide bond directly from the corresponding carboxylic acid. While traditional methods often use stoichiometric coupling agents, true catalytic methods are emerging. Boron-based catalysts, such as boric acid or more advanced borate esters, can facilitate the direct condensation of carboxylic acids and ammonia (or an ammonia source) under dehydrating conditions.[1] These catalysts function as Lewis acids, activating the carboxylic acid group towards nucleophilic attack.[2]
-
Selective Reduction of 2,5-Dinitrobenzamide: This approach requires the chemoselective reduction of one nitro group in the presence of another nitro group and an amide functionality. This is a significant challenge, and the choice of catalyst is paramount. Catalytic hydrogenation is a common and effective method.[3]
Q2: For the selective reduction of a dinitro precursor, which catalyst offers the best selectivity for the mono-reduced product?
Achieving high selectivity in the reduction of dinitroaromatics is a classic challenge. Several catalytic systems can be employed, with the outcome highly dependent on the catalyst, solvent, and reaction conditions.
-
Palladium on Carbon (Pd/C): This is a widely used catalyst for nitro group reductions.[4] However, over-reduction to the diamine can be a significant side reaction. Careful control of hydrogen pressure, temperature, and reaction time is crucial to maximize the yield of the desired mono-amino product.
-
Platinum on Carbon (Pt/C): Platinum catalysts, sometimes sulfided (poisoned), can offer higher selectivity for the partial reduction of nitro groups.[5]
-
Raney Nickel: This catalyst is also effective for nitro group reductions and can be a good alternative to palladium, especially if dehalogenation is a concern with halogenated substrates.[4][5]
-
Ruthenium-Tin Catalysts (e.g., Ru-SnOx/Al2O3): Bimetallic catalysts, such as ruthenium-tin oxide supported on alumina, have shown excellent selectivity (over 97%) for the partial hydrogenation of dinitrobenzene to nitroaniline.[6][7] The tin oxide modifies the electronic properties of the ruthenium, which enhances the selective adsorption and reduction of one nitro group.[6][7]
Q3: Are there non-catalytic hydrogenation methods for the selective reduction of a nitro group?
Yes, several classical chemical reductions can be highly selective, especially when other reducible functional groups are present.
-
Tin(II) Chloride (SnCl2): This is a mild and effective reagent for reducing nitro groups in the presence of other sensitive functionalities like aldehydes, ketones, or esters.[5]
-
Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or ammonium chloride (NH4Cl), is a robust and classic method for nitro group reduction.[5][8]
-
Sodium Sulfide (Na2S) or Polysulfides: These reagents are particularly useful for the selective reduction of one nitro group in polynitro compounds, a method known as the Zinin reduction.[4][9][10]
Q4: For the amidation of 2-amino-5-nitrobenzoic acid, what are the advantages of using a catalytic approach over stoichiometric coupling agents?
While stoichiometric coupling agents like HATU or EDCI are effective for amide bond formation, they generate significant amounts of byproducts, leading to purification challenges and higher costs, especially on a larger scale.[3] A catalytic approach offers several advantages:
-
Atom Economy: Catalytic methods are inherently more atom-economical, producing less waste.
-
Simplified Purification: The absence of large quantities of coupling agent byproducts simplifies the work-up and purification process.
-
Cost-Effectiveness: On an industrial scale, avoiding expensive coupling agents can significantly reduce production costs.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[11][12][13] 2. Catalyst deactivation or poisoning.[5] 3. Product loss during work-up and purification.[11][12] 4. On-resin aggregation (if applicable). | 1. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time or slightly increasing the temperature.[11][12][13] 2. Ensure the catalyst is fresh and of high quality. For catalytic hydrogenations, ensure the system is free of catalyst poisons like sulfur compounds. 3. Optimize the pH during product precipitation or extraction.[11][12] Use a minimal amount of hot solvent during recrystallization to maximize recovery.[13] 4. If aggregation is suspected, consider switching to a more effective solvent like N-methylpyrrolidone (NMP) to improve solvation.[14] |
| Formation of Impurities (e.g., over-reduction to diamine) | 1. Non-selective catalyst or harsh reaction conditions. 2. Over-extended reaction time or excessive hydrogen pressure in catalytic hydrogenation. | 1. Switch to a more selective catalyst system (e.g., Ru-SnOx/Al2O3 or sulfided Pt/C).[6][7] Alternatively, use a chemical reductant known for its selectivity, such as SnCl2.[5] 2. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Optimize hydrogen pressure and temperature. |
| Discolored Product (Brown or Dark Yellow) | 1. Presence of colored impurities from side reactions.[15] 2. Oxidation of the amino group.[15] | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[15] 2. If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).[15] |
| Difficulty in Product Purification | 1. Poor choice of recrystallization solvent. 2. Formation of an oil instead of crystals during recrystallization. | 1. A mixture of ethanol and water is often effective for the recrystallization of this compound.[13] 2. If the product "oils out," reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Inducing crystallization by scratching the inside of the flask can also be helpful. |
Experimental Protocols
Protocol: Selective Reduction of 2,5-Dinitrobenzamide using a Ru-SnOx/Al2O3 Catalyst
This protocol is adapted from methodologies demonstrating high selectivity in the partial reduction of dinitroaromatics.[6][7]
Materials:
-
2,5-Dinitrobenzamide
-
Ru-SnOx/Al2O3 catalyst (e.g., 2% SnOx loading)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H2) gas
-
High-pressure reactor (autoclave) with magnetic stirring and temperature control
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add 2,5-Dinitrobenzamide (e.g., 2 mmol) and the Ru-SnOx/Al2O3 catalyst (e.g., 20 mg) to the reactor vessel.
-
Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete (typically after several hours, as determined by monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.
-
Purification: Remove the ethanol from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization, for example, from an ethanol/water mixture.[13][16]
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalyst system for the synthesis of this compound.
Caption: Decision tree for catalyst selection in this compound synthesis.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Research Chemical [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedure for 2-Amino-5-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-amino-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this important chemical intermediate. Here, we will address common challenges and provide robust solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction to synthesize this compound from 2-amino-5-nitrobenzonitrile is complete. What is the general work-up procedure?
The most common synthesis of this compound involves the controlled hydrolysis of 2-amino-5-nitrobenzonitrile. The work-up is critical for isolating the product in high purity.
Underlying Principle: The work-up for nitrile hydrolysis aims to separate the desired amide from unreacted starting material, byproducts, and reaction reagents. This is typically achieved by precipitation and filtration, followed by washing to remove soluble impurities.
A general procedure involves cooling the reaction mixture, which often uses a solvent like an alcohol, to induce crystallization of the product. The solid is then collected by filtration. For instance, in a synthesis using isopropanol (IPA) as a solvent, cooling the reaction mixture to 15°C can lead to the precipitation of orange crystals of the product.[1]
Step-by-Step General Work-up Protocol:
-
Cooling and Precipitation: Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), cool the reaction vessel to a reduced temperature (e.g., 15-20°C) to precipitate the this compound.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with a small amount of a cold solvent, such as isopropanol (IPA), to remove residual mother liquor and soluble impurities.[1]
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Q2: After the initial filtration, my this compound product has a brownish or dark yellow color instead of the expected yellow. What causes this and how can I fix it?
Discoloration is a common issue and typically points to the presence of impurities.
Causality: Off-colors in the isolated product are often due to residual starting materials, byproducts from side reactions, or degradation of the product.[2] For aromatic amines, oxidation can also be a cause of discoloration.[3]
Solutions:
-
Recrystallization: This is the most effective method for improving the color and purity of the product.[2] Ethanol or a mixture of ethanol and water are often suitable solvents for recrystallizing aminobenzoic acid derivatives.[2][3][4] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
-
Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before the solution is cooled.[3][4]
-
Thorough Washing: Ensure the filtered product is washed sufficiently with a cold solvent to remove colored impurities that may be present in the mother liquor.
Q3: I'm experiencing a low yield after the work-up. What are the potential reasons and how can I improve it?
Low yield can be attributed to several factors, from an incomplete reaction to losses during the work-up and purification.
Potential Causes and Optimization Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The conversion of the nitrile to the amide may not have gone to completion. | Monitor the reaction progress using TLC until the starting material is no longer visible. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Product Loss During Filtration | If the product has some solubility in the wash solvent, excessive washing can lead to significant product loss. | Use a minimal amount of cold solvent for washing. The lower temperature decreases the solubility of the product in the solvent. |
| Suboptimal Precipitation | The product may not have fully precipitated from the reaction mixture upon cooling. | Ensure the reaction mixture is cooled sufficiently. Placing it in an ice bath after it has reached room temperature can maximize precipitation. |
| Premature Crystallization During Hot Filtration | If using activated charcoal and performing a hot filtration, the product can crystallize on the filter paper or in the funnel. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature cooling of the solution.[3] |
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.
Troubleshooting "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.[3]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can promote the formation of an oil or small, impure crystals. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[3]
-
Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation.[3]
-
Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. A mixed solvent system, such as ethanol and water, can be effective. Dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy, then re-heat to clarify before cooling.[3]
Visualizing the Work-up and Purification Workflow
The following diagram illustrates the general workflow for the work-up and purification of this compound.
Caption: General workflow for the work-up and purification of this compound.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol describes a standard procedure for the purification of crude this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol to create a slurry.[4]
-
Heating: Gently heat the mixture while stirring. Add more hot ethanol in portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to ensure a good recovery.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution to remove the charcoal or any insoluble material.[4]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel. Then, transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a low temperature until a constant weight is achieved.[4]
-
Characterization: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.
Potential Impurities and Side Reactions
Understanding the potential impurities is key to designing an effective work-up and purification strategy.
Common Impurities:
-
Unreacted Starting Material: 2-amino-5-nitrobenzonitrile.
-
Hydrolysis Byproduct: 2-amino-5-nitrobenzoic acid. While the goal is to hydrolyze the nitrile to an amide, harsh conditions (e.g., strong acid or base and prolonged heating) can lead to further hydrolysis of the amide to the corresponding carboxylic acid.[5][6][7][8]
-
Side-Reaction Products: Depending on the reaction conditions, other impurities may form.
The potential for hydrolysis of the amide to the carboxylic acid is a critical consideration. Milder reaction conditions are often employed to favor the formation of the amide and minimize the formation of the carboxylic acid.[8][9]
Caption: Reaction pathway showing the formation of the desired amide and a potential over-hydrolysis byproduct.
By understanding the principles behind the work-up and purification, and by being aware of the common pitfalls, researchers can effectively isolate high-purity this compound for their downstream applications.
References
- 1. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Storage and handling of 2-Amino-5-nitrobenzamide to prevent degradation
Technical Support Center: 2-Amino-5-nitrobenzamide
Introduction: Preserving the Integrity of a Key Synthetic Building Block
This compound is a vital chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its molecular structure, which features an aromatic ring substituted with amino, nitro, and amide functional groups, provides a unique combination of reactive sites.[2] However, these same functional groups render the molecule susceptible to various degradation pathways, including oxidation, photodegradation, and hydrolysis.[2][3]
The scientific integrity of any experiment hinges on the purity and stability of the starting materials. Degradation of this compound can lead to the formation of impurities, resulting in inconsistent experimental outcomes, reduced product yields, and difficulties in purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to ensure the proper storage and handling of this compound, thereby preventing its degradation and safeguarding experimental validity.
Core Properties and Stability Profile
A foundational understanding of the compound's properties is critical for its correct handling.
| Property | Value | Source(s) |
| Appearance | Solid (typically a powder or granules) | [1] |
| CAS Number | 16313-65-8; 1369835-94-8 | [1][2][4] |
| Molecular Formula | C₇H₇N₃O₃ | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][4] |
| Melting Point | ~236-237 °C (with decomposition) | [1] |
| Solubility | Very slightly soluble in water (0.67 g/L at 25°C) | [1] |
| Key Sensitivities | Light, elevated temperatures, moisture, strong oxidizing agents | [1][3][5] |
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
To maintain long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[1][6] For extended storage periods, refrigeration at 2-8°C is recommended.[7] The use of a desiccator can provide additional protection against moisture, a key factor in preventing hydrolysis.
Q2: How should I prepare and store solutions of this compound?
Solutions are generally more susceptible to degradation than the solid material.
-
Solvent Choice: Use high-purity, anhydrous solvents when possible, especially if the subsequent reaction is moisture-sensitive.
-
Light Protection: Always store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light, as compounds with nitroaromatic and amino groups are often photosensitive.[3][8] Photodegradation can trigger oxidation and polymerization reactions.[3]
-
Temperature: For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is advised.[8] Always bring solutions to room temperature before opening to prevent condensation from introducing moisture.
-
Inert Atmosphere: If the solution will be stored for an extended period or is particularly concentrated, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation of the amino group.[5]
Q3: Is this compound particularly sensitive to light?
Yes. The combination of amino (-NH₂) and nitro (-NO₂) functional groups on the aromatic ring makes the compound susceptible to photodegradation.[3] Exposure to UV or even ambient light can provide the energy to initiate undesirable side reactions. Therefore, all handling, weighing, and experimental procedures should be conducted with minimal light exposure, and storage must be in light-proof containers.[9][10]
Q4: What is the thermal stability of this compound?
The compound decomposes at its melting point of approximately 237°C.[1] However, thermal degradation can begin at lower temperatures, especially during prolonged heating.[3] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[3] It is crucial to avoid excessive heating of the compound unless required by a specific, validated protocol.
Q5: How does moisture affect the stability of this compound?
Moisture can promote the hydrolysis of the amide functional group, particularly under acidic or basic conditions, although specific data for this compound is limited.[3] For related compounds, moisture has been shown to be a significant factor in degradation.[11] Always handle the solid in a dry environment (e.g., a glove box with low humidity for highly sensitive applications) and use dry solvents for preparing solutions.
Q6: What are the primary chemical degradation pathways to be aware of?
The main degradation pathways stem from the reactivity of its functional groups:
-
Oxidation of the Amino Group: The primary amine is susceptible to oxidation by atmospheric oxygen or other oxidizing agents, which can lead to the formation of colored impurities like nitroso or hydroxylamine intermediates.[2][5]
-
Photodegradation: As discussed, light can induce complex reactions, including polymerization and further oxidation.[3]
-
Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acid or base, to yield 2-amino-5-nitrobenzoic acid and ammonia.
Q7: What personal protective equipment (PPE) is essential when handling this compound?
Standard laboratory safety protocols must be followed. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[12][13]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use.[12]
-
Body Protection: A standard laboratory coat.[12]
-
Respiratory Protection: Handle in a well-ventilated area. If there is a risk of generating dust, work within a certified chemical fume hood.[12]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration of Solid (e.g., darkening from yellow to brown) | Oxidation: The amino group has likely been oxidized due to prolonged exposure to air and/or light.[2][5] | While the material may still be usable for some applications, its purity is compromised. For sensitive experiments, procure a fresh, unopened batch. For future prevention, store the compound under an inert atmosphere (nitrogen or argon) and strictly protect it from light.[5] |
| Unexpected Peaks in HPLC/LC-MS Analysis | Sample Degradation: The compound has degraded in the solid state or after being dissolved. Common culprits are exposure to light, elevated temperature, or incompatible solvents.[3] | Prepare a fresh sample solution from a reliable solid stock immediately before analysis. Protect the solution from light at all times (use amber autosampler vials). Ensure all solvents are high-purity and free of contaminants.[3] |
| Low Assay or Inconsistent Purity Results | Gradual Degradation: The bulk material has slowly degraded over time due to suboptimal storage conditions. | Validate the purity of the starting material before each set of experiments using a standardized analytical method (see protocol below). Discard any batches that fall below the required purity threshold. Implement the stringent storage conditions outlined in the FAQs. |
| Poor Solubility or Precipitation from Solution | Incorrect Solvent/pH: The compound has limited solubility, and the chosen solvent may be inappropriate or saturated. Degradation: Degradation products may have different solubility profiles, leading to precipitation. | Verify the solubility of this compound in your chosen solvent system. Gentle warming or sonication may aid dissolution, but avoid excessive heat.[3] If degradation is suspected, analyze the precipitate and supernatant separately to identify the impurities. |
| Low Yield in a Synthetic Reaction | Impure Starting Material: Degradation products in the starting material are interfering with the reaction. | Confirm the purity of the this compound before starting the synthesis. If necessary, purify the starting material by recrystallization (a suitable solvent must be determined empirically). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Purity Analysis
This protocol provides a standardized method for preparing a solution suitable for analytical techniques like HPLC.
-
Environment: Perform all steps under subdued light.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid into a 10 mL amber volumetric flask.
-
Dissolution: Add approximately 7 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the same solvent.
-
Mixing: Invert the flask 10-15 times to ensure homogeneity.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.
-
Analysis: Analyze the sample as soon as possible after preparation. If immediate analysis is not possible, store the vial at 2-8°C for no longer than 24 hours.
Protocol 2: Workflow for HPLC Purity Assessment
This outlines a general workflow for validating the purity of this compound.
-
System Preparation:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]
-
Mobile Phase: A common mobile phase could be a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Method Parameters:
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution (from Protocol 1).
-
Run the gradient program to elute the main compound and any potential impurities.
-
-
Data Interpretation:
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualizations
Degradation Prevention Workflow
The following diagram illustrates the logical workflow for minimizing degradation during the storage and handling of this compound.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemscene.com [chemscene.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-nitrobenzophenone | 1775-95-7 | FA17471 [biosynth.com]
- 11. Effect of Moisture on Copolymer Fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole | NIST [nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
2-Amino-5-nitrobenzamide vs. 2-Amino-5-nitrobenzoic acid reactivity
An In-Depth Comparative Guide to the Reactivity of 2-Amino-5-nitrobenzamide and 2-Amino-5-nitrobenzoic Acid
For researchers and professionals in drug development and organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic strategy. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: this compound and 2-Amino-5-nitrobenzoic acid. By examining their structural nuances, electronic properties, and divergent reactivity, this document aims to equip scientists with the field-proven insights necessary to make informed experimental choices.
Both molecules serve as versatile precursors for a wide array of chemical transformations, particularly in the synthesis of pharmaceuticals, dyes, and heterocyclic systems.[1][2][3][4] Their shared trifunctional nature—possessing an amino group, a nitro group, and a carbonyl-containing functional group—provides multiple reactive sites for constructing complex molecular architectures.[2][4] However, the substitution of a carboxylic acid with a primary amide introduces profound differences in reactivity that are essential to understand.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the fundamental properties of each compound. The following table summarizes their key physicochemical characteristics for easy reference.
| Property | This compound | 2-Amino-5-nitrobenzoic acid |
| Chemical Structure | ||
| Molecular Formula | C₇H₇N₃O₃[5][6] | C₇H₆N₂O₄[7] |
| Molecular Weight | 181.15 g/mol [5][6] | 182.13 g/mol [7] |
| Appearance | Solid | Bright yellow powder[1][8] |
| Melting Point | 236.4–237.0 °C (decomposes)[9] | ~270 °C (decomposes)[1][10] |
| CAS Number | 16313-65-8[5] or 1369835-94-8[9][11] | 616-79-5[1] |
Structural Analysis and Electronic Effects: The Root of Divergent Reactivity
The reactivity of these molecules is governed by the interplay of their three functional groups: the electron-donating amino (-NH₂) group and the two powerful electron-withdrawing groups, the nitro (-NO₂) and the carbonyl function (-CONH₂ or -COOH). The primary distinction, and the focus of this guide, is the difference between the carboxylic acid and the amide.
-
Electrophilicity of the Carbonyl Carbon: The reactivity of a carboxylic acid derivative in nucleophilic acyl substitution reactions is largely determined by the electrophilicity of its carbonyl carbon. In general, amides are the least reactive among carboxylic acid derivatives.[12][13] This reduced reactivity is a direct consequence of resonance. The lone pair of electrons on the amide nitrogen is significantly more available for delocalization into the carbonyl group compared to the lone pair on the hydroxyl oxygen of a carboxylic acid.[14][15][16] This superior resonance stabilization decreases the partial positive charge on the amide's carbonyl carbon, making it a weaker electrophile.
-
Intramolecular Hydrogen Bonding: The ortho orientation of the amino and carbonyl groups allows for the formation of a stabilizing intramolecular hydrogen bond, creating a six-membered ring motif known as an S(6) ring.[17][18][19] This feature is confirmed in the crystal structure of 2-amino-5-nitrobenzoic acid and is also present in related structures like 2-hydroxy-5-nitrobenzamide.[17][18][20] This hydrogen bond can lock the molecule into a more planar conformation, potentially influencing the accessibility of the reactive sites.
Caption: Core electronic differences governing reactivity.
A Head-to-Head Comparison of Chemical Reactivity
Reactions at the Carbonyl Center: A Clear Distinction
The most significant difference in reactivity is observed in nucleophilic acyl substitution reactions.
-
2-Amino-5-nitrobenzoic Acid (-COOH): The carboxylic acid is moderately reactive. While the hydroxyl group (-OH) is a poor leaving group, the acid can be readily "activated" to facilitate substitution.[21]
-
Esterification/Amidation: It can be converted to esters or other amides by using standard coupling reagents like EDCI or HATU, which form a highly reactive intermediate.[5] Alternatively, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acyl chloride, which readily reacts with nucleophiles.
-
-
This compound (-CONH₂): The benzamide is significantly less reactive at the carbonyl carbon. The amide bond is famously stable, a property essential to the structure of proteins.[16]
-
Hydrolysis: Cleavage of the amide bond to regenerate the carboxylic acid requires harsh conditions, such as refluxing in strong acid or base. This stability makes the amide an ideal functional group when it is intended to remain intact throughout a synthetic sequence.
-
Reactions of the Amino Group: Subtle but Important Differences
The reactivity of the exocyclic amino group is modulated by the powerful electron-withdrawing effects of the para-nitro group and the ortho-carbonyl function.
-
Diazotization: The amino group on both molecules can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate, most notably for the synthesis of azo dyes via coupling with an electron-rich aromatic compound like phenol.[2]
-
Acylation and Heterocycle Formation: The amino group acts as a nucleophile. A key industrial application for 2-amino-5-nitrobenzoic acid is the synthesis of 7-nitro-substituted quinazolinones, a scaffold found in many biologically active molecules.[2] This process typically involves an initial acylation of the amino group. While the amino group on the benzamide can undergo similar reactions, the overall synthetic pathway may be altered by the presence of the amide instead of the acid. The slightly different electronic environments may lead to minor differences in the nucleophilicity of the amino group between the two compounds.
Experimental Showcase: Synthesis of 7-Nitro-4(3H)-quinazolinone
To provide a practical context, we detail a proven protocol for a reaction where 2-Amino-5-nitrobenzoic acid is the preferred starting material. The synthesis of a quinazolinone core requires the participation of both the amino and carboxylic acid groups.
Protocol: Two-Step Synthesis of 7-Nitro-4(3H)-quinazolinone[2]
This protocol demonstrates the transformation of 2-Amino-5-nitrobenzoic acid into a key heterocyclic scaffold.
Step 1: Formation of 2-Formamido-5-nitrobenzoic Acid
-
In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in formic acid (20 mL).
-
Heat the mixture to reflux for 4 hours. Causality: The amino group acts as a nucleophile, attacking the formic acid to form an N-formyl intermediate. This is an acylation reaction.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate (2-formamido-5-nitrobenzoic acid) by vacuum filtration, wash with cold water, and dry.
Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone
-
Place the dried 2-formamido-5-nitrobenzoic acid from Step 1 into a clean round-bottom flask.
-
Add acetic anhydride (15 mL).
-
Heat the mixture to reflux for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent, facilitating an intramolecular cyclization. The nitrogen attacks the carboxylic acid carbon, eliminating a molecule of water to form the heterocyclic ring.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
Caption: Workflow for the synthesis of 7-Nitro-4(3H)-quinazolinone.
Summary of Reactivity and Strategic Application
The choice between this compound and 2-Amino-5-nitrobenzoic acid is a strategic one, dictated by the desired final product and the planned synthetic route.
| Feature | This compound | 2-Amino-5-nitrobenzoic acid |
| Primary Use Case | When a stable, non-reactive primary amide is required in the target molecule. Also used as a heterofunctional ligand for coordination polymers.[5] | A versatile intermediate for further functionalization at the carbonyl group (e.g., esterification, amidation) or for cyclization reactions.[2] |
| Carbonyl Reactivity | Low. Highly stable due to resonance. Requires harsh conditions for hydrolysis. | Moderate. Readily activated for nucleophilic acyl substitution. |
| Key Transformations | Reactions involving the amino and nitro groups while preserving the amide. | Esterification, amidation, conversion to acyl chloride, and intramolecular cyclizations (e.g., quinazolinones). |
| Strategic Advantage | Robustness. The amide group can withstand a variety of reaction conditions that might affect a carboxylic acid. | Versatility. The carboxylic acid is a gateway to a wide range of other functional groups. |
Conclusion
-
2-Amino-5-nitrobenzoic acid is the more versatile building block for synthetic transformations that require modification of the carbonyl group. Its ability to be readily activated makes it an ideal precursor for esters, other amides, and complex heterocyclic systems like quinazolinones.
-
This compound offers superior stability. Its unreactive amide bond makes it the compound of choice when the -CONH₂ moiety is a desired component of the final product and must be preserved through multiple synthetic steps. It also finds unique applications in materials science as a ligand.[5]
A thorough understanding of these fundamental principles of reactivity is paramount for the efficient design and execution of synthetic routes in modern chemical research and drug development.
References
- 1. 2-Amino-5-nitrobenzoic acid | 616-79-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound|Research Chemical [benchchem.com]
- 6. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-nitrobenzoic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. lbaochemicals.com [lbaochemicals.com]
- 10. 2-Amino-5-nitrobenzoic acid | CAS#:616-79-5 | Chemsrc [chemsrc.com]
- 11. scbt.com [scbt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 16. quora.com [quora.com]
- 17. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-Amino-5-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of 2-Amino-5-nitrobenzamide Derivatives
The 2-amino-5-nitrobenzamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active compounds. Its unique molecular architecture, featuring strategically placed amino, nitro, and amide functional groups, allows for extensive chemical modification, leading to derivatives with potent and varied therapeutic properties. This guide provides an in-depth comparison of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed protocols for researchers and drug development professionals.
Anticancer Activity: A Multi-Targeted Assault on Malignancy
Derivatives of this compound have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines. Their mechanism of action is often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and DNA repair.
Primary Mechanisms of Anticancer Action
-
PARP Inhibition: A prominent mechanism involves the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for repairing single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway is already compromised. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality.[2] Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent PARP inhibitory activity.[1]
-
Cell Cycle Arrest & Apoptosis: Certain derivatives have been shown to induce cell cycle arrest, particularly in the S phase, halting DNA replication in cancer cells.[1] This disruption often leads to the initiation of apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.[1][3]
-
Inhibition of Key Oncogenic Proteins: Some derivatives function by inhibiting the c-Myc oncoprotein. They prevent the c-Myc-Max heterodimer from binding to DNA, which downregulates the expression of genes essential for cancer cell proliferation and survival.[4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Their overexpression is linked to several cancers. 2-aminobenzamide derivatives have been developed as HDAC inhibitors, which can lead to cell cycle arrest and apoptosis in tumor cells.[6]
Comparative Performance of Anticancer Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells, with lower values indicating higher potency.
| Derivative/Compound | Target Cancer Cell Line | IC₅₀ Value | Key Mechanism | Reference |
| Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] | A549 (Lung Cancer) | 28 nM | PARP Inhibition, Apoptosis Induction | [1] |
| Compound 3 [2-aryl-5(6)-nitro-1H-benzimidazole derivative] | K562 (Leukemia) | 0.05 µM (PARP Inhibition) | PARP Inhibition, S Phase Arrest | [1] |
| Compound 8b [5-(thiophen-2-yl)-2-aminobenzamide derivative] | HCT116 (Colon Cancer) | Promising Activity | HDAC1/2 Inhibition | [6] |
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast Cancer) | Cytotoxic at 100 µM (72h) | Cytotoxicity, Anti-migration | [4][7] |
| 2-amino-5-nitrobenzonitrile | AGS (Gastric Cancer) | Cytotoxic at 50-200 µg/mL | Cytotoxicity, Antiproliferative | [4] |
Notably, Compound 6 demonstrated remarkable selectivity, with an IC₅₀ of 22.2 µM in non-cancerous HaCaT cells, yielding a selective index of over 700.[1] This highlights the potential for developing targeted therapies with reduced side effects.
Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay quantifies the inhibitory effect of a compound on PARP enzyme activity.
-
Reaction Setup: In a 96-well plate, add PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a histone-coated plate and NAD⁺, the substrate for PARP.
-
Incubation: Incubate the mixture to allow for the poly(ADP-ribosyl)ation of histone proteins.
-
Detection: Wash the plate and add an anti-poly(ADP-ribose) (PAR) antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add an HRP substrate to generate a colorimetric or chemiluminescent signal.
-
Measurement: Quantify the signal using a plate reader. A decrease in signal intensity compared to the control indicates PARP inhibition.
Visualization of Key Pathways
Caption: Mechanism of PARP inhibition in BRCA-mutant cancer cells.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The nitroaromatic nature of these derivatives is central to their antimicrobial properties. They have demonstrated broad-spectrum activity against various bacteria and fungi.[8][9]
Mechanism of Antimicrobial Action
The primary mechanism of action for nitro compounds involves intracellular bioreduction.[10][11] Once inside a microbial cell, the nitro group (-NO₂) is reduced by cellular enzymes (nitroreductases) into highly reactive and toxic intermediates, such as nitroso and superoxide anion radicals.[10][11] These intermediates can then covalently bind to and damage critical cellular macromolecules like DNA, leading to nuclear damage, inhibition of replication, and ultimately, cell death.[10]
Comparative Performance of Antimicrobial Derivatives
The effectiveness of 2-aminobenzamide derivatives against various microbial strains is summarized below.
| Derivative | Target Microorganism | Activity Measurement | Reference |
| Compound 5 [2-Amino-N-(4-methoxyphenyl)benzamide] | Aspergillus fumigatus | More potent than standard Clotrimazole | [8] |
| Compound 5a [4-hydroxy-N-phenylbenzamide] | E. coli | MIC = 3.12 µg/mL | [9] |
| Compound 5a [4-hydroxy-N-phenylbenzamide] | B. subtilis | MIC = 6.25 µg/mL | [9] |
| 2-(4-Methylanilinoacetamido)-5-nitrobenzophenone | E. coli | Maximum Activity | [4] |
| 2-(4-Methoxyanilinoacetamido)-5-nitrobenzophenone | E. coli | Maximum Activity | [4] |
Experimental Protocols
This method is used for the qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test derivative. Place the discs onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc where microbial growth has been prevented. A larger zone indicates greater antimicrobial activity.
Caption: Antimicrobial mechanism of nitroaromatic compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[12][13] Benzamide derivatives have shown significant potential as anti-inflammatory agents by targeting crucial inflammatory pathways.[3]
Mechanism of Anti-inflammatory Action
-
NF-κB Pathway Inhibition: A primary mechanism is the inhibition of the transcription factor NF-κB (nuclear factor kappa B).[3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and enzymes like COX-2.[3][13] By inhibiting NF-κB, these derivatives can effectively suppress the production of these inflammatory mediators.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for producing prostaglandins, which are key inflammatory mediators.[14] Several 2-aminobenzamide derivatives have been designed as dual inhibitors of COX-2 and other cancer targets, providing a synergistic anti-inflammatory and anticancer effect.[13][15]
Comparative Performance of Anti-inflammatory Derivatives
| Derivative | Target/Assay | Result | Reference |
| Metoclopramide (MCA) | LPS-induced TNFα in mice | Dose-dependent inhibition | [3] |
| 3-Chloroprocainamide (3-CPA) | LPS-induced TNFα in mice | Dose-dependent inhibition | [3] |
| Compound 1H-30 | COX-2 Inhibition | Enhanced inhibition vs. Tolfenamic acid | [13] |
| Compound 1H-30 | NO, COX-2, IL-1β production in RAW264.7 cells | Suppressed production | [13] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Measurement: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the NO concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Caption: Inhibition of the NF-κB inflammatory pathway.
Structure-Activity Relationship (SAR) Insights
The biological efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4]
-
Influence of Substituents: Studies on 2-amino-5-nitrobenzophenone derivatives showed that substitutions on the anilinoacetamido group, such as methyl, methoxy, and nitro groups, resulted in maximum antibacterial activity against E. coli, whereas a simple chloroacetamido group led to minimum activity.[4] This suggests that the electronic and steric properties of the substituent play a crucial role.
-
Impact of Fluorination: The introduction of fluorine atoms into benzamide scaffolds has been shown to improve biological properties, including increased binding affinity to protein targets like Cereblon (CRBN).[16] Fluorination can affect lipophilicity, acidity of adjacent groups, and conformational preferences, all of which can enhance drug-target interactions.[16]
-
Positional Isomerism: The specific placement of functional groups is critical. The ortho-orientation of the amide and amino groups in the core structure is key to its ability to engage in diverse coordination modes with biological targets.[4]
Conclusion
The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of potent biological activities, including targeted anticancer effects through mechanisms like PARP and HDAC inhibition, broad-spectrum antimicrobial action via the generation of reactive nitro species, and significant anti-inflammatory properties through the modulation of the NF-κB pathway. The comparative data presented herein underscore the immense potential of this chemical class. Future research focusing on optimizing structure-activity relationships, enhancing selectivity, and exploring novel therapeutic combinations will undoubtedly pave the way for the clinical translation of these promising compounds.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTT Journal [cttjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Isomers of 2-Amino-5-nitrobenzamide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric substitution patterns is fundamental to predicting molecular behavior and designing targeted synthetic strategies. The isomers of 2-Amino-5-nitrobenzamide, each with the same molecular formula (C₇H₇N₃O₃) and molecular weight (181.15 g/mol ), present a compelling case study in how the seemingly subtle repositioning of functional groups can profoundly influence physicochemical properties and synthetic accessibility. This guide provides an in-depth comparative analysis of these isomers, offering experimental insights and validated protocols to inform your research.
The Significance of Isomeric Variation
The benzene ring offers a scaffold for a multitude of substitution patterns. In the context of this compound, the interplay between the electron-donating amino (-NH₂) group, the electron-withdrawing nitro (-NO₂) group, and the amide (-CONH₂) functionality dictates the molecule's electronic and steric landscape. These variations have significant implications for:
-
Reactivity: The position of the activating amino group and the deactivating nitro group influences the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution.
-
Intermolecular Interactions: Hydrogen bonding capabilities, dipole moments, and crystal packing are all affected by the relative positions of the functional groups, which in turn impacts properties like melting point and solubility.
-
Biological Activity: The specific orientation of functional groups is critical for molecular recognition by biological targets, meaning that different isomers can exhibit markedly different pharmacological profiles.
Comparative Analysis of Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Amino-3-nitrobenzamide | C₇H₇N₃O₃ | 181.15 | Not available | Orange Solid[1] | 313279-12-8[2] |
| 2-Amino-4-nitrobenzamide | C₇H₇N₃O₃ | 181.15 | 222-224 | Not available | 31930-18-4[3] |
| This compound | C₇H₇N₃O₃ | 181.15 | Not available | Not available | 16313-65-8[4] |
| 4-Amino-3-nitrobenzamide | C₇H₇N₃O₃ | 181.15 | Not available | Not available | 41263-65-4 |
| 5-Amino-2-nitrobenzamide | C₇H₇N₃O₃ | 181.15 | Not available | Not available | 73536-37-5[5] |
Synthetic Strategies: A Comparative Overview
The synthesis of aminonitrobenzamide isomers is a multi-step process that often involves the strategic introduction of nitro groups onto a substituted benzene ring, followed by functional group manipulations. A common approach involves the nitration of an appropriate aminobenzoic acid derivative, followed by amidation of the carboxylic acid.
DOT Script for General Synthetic Workflow
Caption: General synthetic workflow for aminonitrobenzamide isomers.
Experimental Protocols
The following are generalized protocols for the synthesis of aminonitrobenzamide isomers, based on established methods for the synthesis of their precursors and related compounds.
Protocol 1: Synthesis of 4-Amino-3-nitrobenzoic Acid (Precursor to 4-Amino-3-nitrobenzamide)
This protocol is adapted from methods for the nitration of substituted benzoic acids.[6][7]
Step 1: Nitration of 4-Aminobenzoic Acid
-
Dissolution: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-aminobenzoic acid to concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at a low temperature for several hours.
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude 4-amino-3-nitrobenzoic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol.
Protocol 2: Amidation of a Nitrobenzoic Acid Intermediate
This is a general procedure for the conversion of a carboxylic acid to a primary amide.
Step 2: Conversion to 4-Amino-3-nitrobenzamide
-
Acid Chloride Formation: Suspend the synthesized 4-amino-3-nitrobenzoic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at room temperature. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Amidation: Cool the reaction mixture and slowly add it to a cooled concentrated aqueous ammonia solution with vigorous stirring.
-
Isolation: Collect the precipitated 4-amino-3-nitrobenzamide by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent.
Spectroscopic Characterization: Distinguishing Between Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The relative positions of the amino, nitro, and amide groups will result in unique splitting patterns for the aromatic protons.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents, providing further confirmation of the isomeric structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is useful for confirming the presence of the key functional groups:
-
N-H stretching (amine and amide): Typically observed in the 3200-3500 cm⁻¹ region.
-
C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
N-O stretching (nitro): Two strong absorption bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the isomers (181.15 g/mol ). While the molecular ion peak will be the same for all isomers, the fragmentation patterns may show subtle differences that can aid in identification.
DOT Script for Isomer Structures
Caption: Structures of selected 2-Amino-nitrobenzamide isomers.
Conclusion
The isomers of this compound serve as a powerful illustration of the importance of positional isomerism in organic chemistry. While sharing the same molecular formula, their distinct physicochemical properties and synthetic pathways underscore the necessity of careful characterization and methodological selection in research and development. This guide provides a foundational framework for understanding and working with these versatile compounds. As a senior application scientist, I encourage researchers to build upon this comparative analysis through rigorous experimental validation to unlock the full potential of each unique isomer.
References
- 1. Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 4. 2-NITROBENZAMIDE(610-15-1) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Amino-3-nitrobenzamide | 41263-65-4 | Benchchem [benchchem.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
A Researcher's Guide to the Spectroscopic Differentiation of Nitrobenzamide Isomers
In the landscape of pharmaceutical development and materials science, the precise identification of isomeric molecules is not merely an academic exercise; it is a cornerstone of ensuring product efficacy, safety, and batch-to-batch consistency. The nitrobenzamide isomers—2-nitrobenzamide (ortho), 3-nitrobenzamide (meta), and 4-nitrobenzamide (para)—serve as a classic yet highly relevant case study. Though they share the same molecular formula (C₇H₆N₂O₃) and mass, the spatial arrangement of the nitro (-NO₂) and carboxamide (-CONH₂) groups on the benzene ring imparts distinct electronic and steric properties. These differences manifest as unique spectroscopic fingerprints.
This guide provides a comprehensive comparison of the three isomers using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral differences, grounded in the principles of molecular structure and substituent effects. The protocols described herein are designed to be self-validating, providing a robust framework for unambiguous isomer identification.
The Structural Basis for Spectroscopic Variation
The key to differentiating these isomers lies in understanding the electronic interplay between the electron-withdrawing nitro group and the versatile carboxamide group. The relative positions (ortho, meta, para) dictate the extent of inductive and resonance effects, and in the case of the ortho isomer, allow for unique intramolecular interactions.
Caption: Logical workflow for the spectroscopic differentiation of nitrobenzamide isomers.
Experimental Methodologies
The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for the nitrobenzamide isomers.
Sample Preparation
For all techniques, use analytical grade (≥98% purity) 2-nitrobenzamide, 3-nitrobenzamide, and 4-nitrobenzamide.
-
FTIR: No specific preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid powder is placed directly on the ATR crystal.
-
NMR:
-
Accurately weigh approximately 10-20 mg of the isomer.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve all three isomers and its solvent peak does not interfere with the aromatic proton signals.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry:
-
Prepare a stock solution of each isomer at 1 mg/mL in methanol or acetonitrile.
-
For analysis, create a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with the appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
-
Instrumentation and Data Acquisition
Caption: High-level experimental workflows for FTIR, NMR, and Mass Spectrometry analysis.
-
FTIR Spectroscopy:
-
Instrument: FTIR spectrometer with a diamond ATR accessory.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the nitrobenzamide isomer powder onto the crystal and apply pressure using the anvil.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans for a high signal-to-noise ratio.
-
-
-
NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.[1]
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field.
-
Acquire a ¹H NMR spectrum, typically with a 90° pulse and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
-
Mass Spectrometry:
-
Instrument: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Optimize source parameters (e.g., capillary voltage, gas flow) by infusing a standard solution.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-300.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) at m/z 167.1 and subject it to collision-induced dissociation (CID).
-
-
Comparative Spectroscopic Analysis
FTIR Spectroscopy: The Impact of Hydrogen Bonding
FTIR spectroscopy is exceptionally sensitive to the vibrational modes of functional groups. The key differentiators among the nitrobenzamide isomers are the stretching frequencies of the N-H bonds of the amide, the C=O carbonyl bond, and the N-O bonds of the nitro group.
Table 1: Key FTIR Vibrational Frequencies (cm⁻¹) for Nitrobenzamide Isomers
| Functional Group | 2-Nitrobenzamide (ortho) | 3-Nitrobenzamide (meta) | 4-Nitrobenzamide (para) | Rationale for Differences |
| N-H Stretch | ~3400, ~3180 | ~3360, ~3170 | ~3370, ~3180 | The lower frequency N-H stretch in the ortho isomer is indicative of strong intramolecular hydrogen bonding between one N-H proton and an oxygen of the adjacent nitro group. |
| C=O Stretch | ~1680 | ~1675 | ~1665 | The ortho isomer's C=O is slightly higher due to the intramolecular H-bond reducing the electron-donating character of the amide nitrogen. The para isomer's C=O is lowest due to the strong resonance-based electron-withdrawing effect of the para-nitro group. |
| NO₂ Asymmetric | ~1530 | ~1525 | ~1520 | These frequencies are sensitive to the electronic environment of the aromatic ring. |
| NO₂ Symmetric | ~1350 | ~1350 | ~1345 | Subtle shifts reflect the different resonance and inductive effects of the amide group from the meta and para positions. |
Note: Exact frequencies can vary slightly based on the instrument and sample preparation (e.g., KBr pellet vs. ATR).[2][3]
The most striking feature is the N-H stretching region of 2-nitrobenzamide . The presence of a sharp band around 3400 cm⁻¹ and a significantly broadened, lower frequency band around 3180 cm⁻¹ is classic evidence of intramolecular hydrogen bonding. This locks the amide group in proximity to the nitro group, a conformation unavailable to the meta and para isomers.
NMR Spectroscopy: Mapping Electron Density
NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom. The chemical shifts are highly sensitive to the electron density around the nuclei, which is directly influenced by the substituent positions.
Table 2: Comparative ¹H NMR Data (in DMSO-d₆, ~ppm)
| Isomer | Aromatic Protons (δ, ppm) | Amide Protons (δ, ppm) | Key Differentiating Features |
| 2-Nitrobenzamide | 7.5 - 8.2 (complex multiplet) | ~7.8, ~8.1 | The aromatic signals are spread over a relatively wide range due to the varied electronic environments caused by the adjacent, sterically hindered groups. |
| 3-Nitrobenzamide | 8.0 - 8.8 (distinct multiplets) | ~7.7, ~8.3 | Features the most downfield-shifted proton (~8.8 ppm), which is positioned between the two electron-withdrawing groups (C2-H). |
| 4-Nitrobenzamide | ~8.0 (d), ~8.3 (d) | ~7.9, ~8.4 | Displays the simplest spectrum: two distinct doublets, characteristic of a symmetrically para-substituted benzene ring.[4] |
Note: Chemical shifts (δ) and coupling constants (J) are approximate and can vary with solvent and concentration.[5][6][7]
¹³C NMR Analysis: The carbon spectra provide complementary information. In 4-nitrobenzamide , due to symmetry, only four distinct aromatic carbon signals are expected. In contrast, 2-nitrobenzamide and 3-nitrobenzamide , being unsymmetrical, will each show six unique aromatic carbon signals. The carbon directly attached to the nitro group (C-NO₂) is typically found significantly downfield.
The causality is clear:
-
Para Isomer: The symmetrical arrangement leads to a simple, predictable splitting pattern in the ¹H NMR (an AA'BB' system appearing as two doublets).[4]
-
Meta Isomer: The proton at the C2 position, flanked by both the nitro and amide groups, experiences the strongest deshielding effect and appears at the lowest field.
-
Ortho Isomer: Steric hindrance and intramolecular hydrogen bonding cause complex electronic effects, resulting in a more complicated multiplet pattern compared to the para isomer.
Mass Spectrometry: Fragmentation Fingerprints
While all three isomers have the same molecular mass of 166.13 g/mol , their fragmentation patterns upon ionization can offer clues for differentiation, although they are often very similar.[2][3][8] The protonated molecular ion ([M+H]⁺) will be observed at m/z 167.
Table 3: Common Mass Spectral Fragments (m/z) for Nitrobenzamide Isomers
| m/z | Proposed Fragment | Fragment Formula | Notes |
| 167 | [M+H]⁺ | [C₇H₇N₂O₃]⁺ | Protonated molecular ion. |
| 150 | [M-NH₂]⁺ | [C₇H₄NO₃]⁺ | Loss of the amino group. This is a common and often prominent fragment.[7] |
| 120 | [M-NH₂-NO]⁺ | [C₇H₄O₂]⁺ | Subsequent loss of a nitro radical from the m/z 150 fragment. |
| 104 | [C₇H₄O]⁺ | [C₇H₄O]⁺ | Loss of CO from the benzoyl-type cation. |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Benzyne radical cation, a common fragment for substituted benzenes. |
The primary fragmentation pathway involves the loss of the amino group (-NH₂) to form a stable nitrobenzoyl cation at m/z 150.[7][9] While the major fragments are generally the same, the relative intensities of these fragments may vary subtly between isomers due to differences in the stability of the precursor ions, a phenomenon known as the "ortho effect" in some cases. However, relying solely on these intensity differences requires highly controlled experimental conditions. The unambiguous differentiation is more reliably achieved through IR and NMR.
Conclusion
The spectroscopic comparison of 2-, 3-, and 4-nitrobenzamide demonstrates the power of fundamental analytical techniques in resolving isomeric ambiguity.
-
FTIR Spectroscopy provides a definitive and rapid method for identifying the ortho isomer through its unique signature of intramolecular hydrogen bonding.
-
¹H NMR Spectroscopy offers the most decisive evidence for all three isomers, with the para isomer displaying a simple, symmetrical pattern of two doublets, and the meta isomer being characterized by a uniquely downfield-shifted proton.
-
Mass Spectrometry confirms the molecular mass of all three isomers and, while their primary fragmentation patterns are similar, can provide supporting structural information.
By employing a multi-technique approach as outlined in this guide, researchers can confidently and accurately identify and differentiate these critical chemical entities, ensuring the integrity and reliability of their scientific work.
References
- 1. Page loading... [guidechem.com]
- 2. Benzamide, 2-nitro- [webbook.nist.gov]
- 3. Benzamide, 3-nitro- [webbook.nist.gov]
- 4. p-Nitrobenzamide(619-80-7) 1H NMR [m.chemicalbook.com]
- 5. 2-NITROBENZAMIDE(610-15-1) 1H NMR [m.chemicalbook.com]
- 6. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-5-nitrobenzamide: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Amino-5-nitrobenzamide is a key chemical intermediate whose purity can significantly influence the quality and safety of final drug products. This guide presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound.
This document provides an in-depth, step-by-step protocol, underpinned by rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the rationale behind the selection of chromatographic parameters and compare the performance of this HPLC method against other analytical techniques, offering researchers and drug development professionals the critical data needed to select the most appropriate analytical approach for their needs.
Comparative Analysis of Analytical Techniques
While HPLC is a dominant technique for the analysis of non-volatile and thermally labile compounds like this compound, other methods can also be employed.[4] This section provides a comparative overview.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| RP-HPLC with UV Detection | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High resolution and specificity, excellent linearity and precision, widely available, cost-effective. | Requires sample solubility, potential for matrix interference. | Excellent: Ideal for routine quality control, purity assessment, and quantification in various sample matrices. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis based on mass-to-charge ratio. | Extremely high sensitivity and selectivity, capable of structural elucidation.[5][6][7] | Higher equipment cost and complexity, potential for matrix effects (ion suppression/enhancement). | Excellent: Superior for trace-level quantification and identification of impurities or metabolites. |
| Gas Chromatography (GC) with Electron Capture Detection (ECD) | Separation of volatile compounds in the gas phase followed by detection of electrophilic analytes. | High sensitivity for halogenated and nitro-containing compounds.[4][8] | Requires analyte to be volatile and thermally stable, or require derivatization. | Poor: this compound has low volatility, making direct GC analysis challenging without derivatization. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | Simple, rapid, and inexpensive. | Low specificity; susceptible to interference from other absorbing compounds in the sample matrix.[9] | Limited: Suitable for a rough estimation of concentration in pure samples but not for complex matrices or purity analysis. The nitroaromatic structure suggests strong UV absorbance.[10] |
Validated RP-HPLC Method for this compound
The following method has been designed based on the physicochemical properties of this compound and established chromatographic principles for related aromatic amines and nitro compounds.
Experimental Workflow
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 7. chromsystems.com [chromsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-nitrobenzamide Purity Against Commercial Standards
Introduction:
2-Amino-5-nitrobenzamide is a pivotal intermediate in the synthesis of a wide array of organic molecules, including dyes and pharmaceutical agents.[1] Its molecular structure, which includes an amino group, a nitro group, and an amide group, provides a versatile scaffold for creating more complex compounds.[1] The purity of this starting material is of paramount importance, as impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of an in-house or newly synthesized batch of this compound against commercially available standards. The methodologies detailed herein are grounded in established analytical principles to ensure robust and reliable results.
This guide will delve into a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. The rationale behind the selection of these techniques lies in their complementary nature, providing a holistic view of the sample's purity.
I. The Importance of a Multi-Technique Approach for Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. A comprehensive purity assessment should ideally confirm both the identity of the main component and the absence of significant impurities. The chosen analytical techniques—HPLC, NMR, and GC-MS—each provide unique and complementary information.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, offering high resolution and sensitivity for separating the main compound from non-volatile impurities.[2] By comparing the peak area of the main component to the total peak area, a percentage purity can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to provide detailed structural information.[3] For purity analysis, ¹H NMR can quickly confirm the identity of the main component and reveal the presence of structurally related impurities, such as isomers, that might co-elute in an HPLC analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be readily detectable by HPLC.[4] The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities.[5]
The logical workflow for a comprehensive purity assessment of this compound is illustrated below.
Caption: Workflow for the comprehensive purity analysis of this compound.
II. Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical systems are performing correctly.[6][7][8][9][10]
A. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the detection of non-volatile impurities.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid, analytical grade.
-
Reference standard: this compound of known high purity (e.g., >99.5%).
-
Test sample: In-house batch of this compound.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of 70:30 (v/v) 0.1% phosphoric acid in water to 0.1% phosphoric acid in acetonitrile.[2] Degas the mobile phase before use.
-
Diluent: A mixture of 50:50 (v/v) water and acetonitrile.
-
Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the in-house this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Run Time: Approximately 15 minutes.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[8]
5. Analysis and Purity Calculation:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
The purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
B. ¹H NMR Spectroscopy for Structural Confirmation
This protocol will confirm the chemical structure of the main component and identify any structurally similar impurities.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated dimethyl sulfoxide (DMSO-d₆).[11]
-
Test sample: In-house batch of this compound.
-
Commercial standard for comparison.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (in-house and commercial standard) in 0.6-0.7 mL of DMSO-d₆ in a clean vial.[12]
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[11]
4. Data Analysis:
-
Compare the chemical shifts, multiplicities, and integration values of the in-house sample to the commercial standard and literature data.
-
Look for any additional peaks in the spectrum of the in-house sample that are not present in the standard, which would indicate the presence of impurities.
C. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is designed to identify any volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., SLB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Test sample: In-house batch of this compound.
-
Commercial standard for comparison.
-
Suitable solvent (e.g., methanol or acetone, HPLC grade).
2. Sample Preparation:
-
Prepare a solution of the in-house sample and the commercial standard at a concentration of approximately 1 mg/mL in a suitable solvent.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 m/z.
4. Data Analysis:
-
Compare the total ion chromatograms (TICs) of the in-house sample and the commercial standard.
-
Identify any peaks in the in-house sample that are not present in the commercial standard.
-
Analyze the mass spectrum of any identified impurity peaks and compare them to a spectral library (e.g., NIST) for identification.[13]
III. Comparative Data Analysis
The following tables present hypothetical but realistic data from the analysis of an in-house batch of this compound compared to two different commercial standards.
Table 1: HPLC Purity and Impurity Profile
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| In-House Batch | 98.5% | |||
| Impurity A | 3.5 | 15,000 | 0.5% | |
| This compound | 5.2 | 2,955,000 | 98.5% | |
| Impurity B | 7.8 | 30,000 | 1.0% | |
| Commercial Std. 1 | 99.8% | |||
| This compound | 5.2 | 2,994,000 | 99.8% | |
| Impurity C | 8.1 | 6,000 | 0.2% | |
| Commercial Std. 2 | 97.2% | |||
| Impurity D | 2.9 | 50,000 | 1.7% | |
| This compound | 5.2 | 2,916,000 | 97.2% | |
| Impurity E | 6.5 | 30,000 | 1.1% |
Table 2: ¹H NMR Spectroscopy Summary (400 MHz, DMSO-d₆)
| Sample ID | Structural Confirmation | Observable Impurities |
| In-House Batch | Consistent with this compound structure. | Minor peaks at δ 7.9 ppm, possibly an isomeric impurity. |
| Commercial Std. 1 | Consistent with this compound structure. | No significant impurities detected. |
| Commercial Std. 2 | Consistent with this compound structure. | Broad signal around δ 3.4 ppm, likely residual solvent. |
Table 3: GC-MS Analysis of Volatile Impurities
| Sample ID | Volatile Impurities Detected | Identity (from NIST Library) |
| In-House Batch | Peak at 4.1 min | Toluene (residual solvent) |
| Commercial Std. 1 | No significant volatile impurities detected. | N/A |
| Commercial Std. 2 | Peak at 3.2 min | Ethanol (residual solvent) |
IV. Interpretation and Conclusion
The multi-technique approach provides a detailed purity profile of the in-house batch of this compound.
-
HPLC analysis indicates a purity of 98.5% for the in-house batch, which is comparable to some commercial offerings but lower than the high-purity standard (Commercial Std. 1). Two unknown non-volatile impurities were detected.
-
¹H NMR analysis confirms the identity of the main component. However, it also suggests the presence of a minor isomeric impurity in the in-house batch that was not resolved by the HPLC method. This highlights the importance of using orthogonal techniques.
-
GC-MS analysis identified residual toluene in the in-house batch, likely from the synthesis or purification process.
Overall Assessment: The in-house batch of this compound has a purity of approximately 98.5%, with minor impurities including a potential isomer, an unknown non-volatile compound, and residual toluene. For applications requiring the highest purity, further purification of the in-house batch, such as recrystallization, would be recommended to remove these impurities.[1] The purity of the in-house material is superior to Commercial Standard 2 but does not meet the high standard set by Commercial Standard 1.
The choice of which material to use will depend on the specific requirements of the downstream application. For sensitive applications like pharmaceutical synthesis, the use of a higher purity material like Commercial Standard 1 would be justified. For less sensitive applications, the in-house batch may be perfectly suitable.
This guide provides a robust framework for the comprehensive purity assessment of this compound. By employing these validated analytical methods, researchers can make informed decisions about the quality and suitability of their chemical intermediates, ultimately leading to more reliable and reproducible scientific outcomes.
V. References
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1995. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
-
European Medicines Agency, ICH Q2(R2) Validation of analytical procedures - Scientific guideline, 2022. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
-
AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained, 2025. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-for-analytical-method-validation-explained/]
-
ICH, Q2(R2) Validation of Analytical Procedures, 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
-
YouTube, Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview, 2025. [URL: https://www.youtube.com/watch?v=video_id] (Note: A specific, stable URL would be used here)
-
BenchChem, A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods. [URL: https://www.benchchem.com/product/b1666348]
-
BenchChem, A Comparative Guide to the Structural Confirmation of Synthesized 2-Amino-5-nitrobenzoic Acid. [URL: https://www.benchchem.com/product/b1666348]
-
PubChem, this compound, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97665]
-
BenchChem, Technical Support Center: NMR Analysis of 2-Amino-5-nitrobenzoic Acid. [URL: https://www.benchchem.com/w/technical-support-center-nmr-analysis-of-2-amino-5-nitrobenzoic-acid]
-
BenchChem, this compound|Research Chemical. [URL: https://www.benchchem.com/product/b117972]
-
BenchChem, Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. [URL: https://www.benchchem.com/w/spectroscopic-profile-of-2-amino-5-nitrobenzoic-acid]
-
BenchChem, Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. [URL: https://www.benchchem.com/w/application-note-high-performance-liquid-chromatography-hplc-analysis-for-purity-determination-of-2-amino-5-nitrobenzoic-acid]
-
Anuchemlabs, Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy, 2013. [URL: https://www.anuchemlabs.com/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy/]
-
BenchChem, common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. [URL: https://www.benchchem.com/w/common-impurities-in-2-amino-5-chloro-2-fluorobenzophenone-and-their-removal]
-
National Institute of Standards and Technology, Benzamide - NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55210&Mask=200]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ich guidelines for validation final | PPTX [slideshare.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzamide [webbook.nist.gov]
A Comparative Guide to the In Silico and Experimental Properties of 2-Amino-5-nitrobenzamide
This guide provides a comprehensive technical comparison of the computationally predicted (in silico) and experimentally determined properties of 2-Amino-5-nitrobenzamide (CAS No: 16313-65-8). Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical, spectroscopic, and biological characteristics of this versatile chemical intermediate. By juxtaposing predictive data with empirical evidence, we aim to offer a nuanced understanding of its behavior, highlighting the synergies and divergences between theoretical models and laboratory-validated results.
Introduction to this compound: A Molecule of Interest
This compound is a substituted benzamide derivative featuring a unique arrangement of functional groups: an electron-donating amino group (-NH₂) and electron-withdrawing nitro (-NO₂) and amide (-CONH₂) groups.[1] This electronic configuration imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of more complex molecules and a building block for advanced materials.[1] Its structure allows it to act as a heterofunctional ligand in coordination chemistry, facilitating the synthesis of supramolecular architectures and coordination polymers with potential applications in organic electronics.[1]
Understanding the properties of such a molecule is paramount for its application. In silico methods offer a rapid, cost-effective approach to predict molecular behavior, guiding experimental design and flagging potential issues like toxicity early in development.[2][3] Conversely, experimental characterization provides the definitive, real-world data necessary for validation, quality control, and advancing from theoretical concepts to tangible applications. This guide will explore both facets to create a holistic profile of this compound.
In Silico Profile: Computational Predictions
Computational modeling serves as the first step in modern chemical characterization, providing a baseline of expected properties. These predictions are generated using algorithms that analyze the molecule's 2D and 3D structure to estimate its physicochemical characteristics, spectral behavior, and potential biological effects (ADMET).
Predicted Physicochemical and ADMET Properties
The following table summarizes key properties of this compound computed by various platforms, including PubChem and ChemScene.
| Property | Predicted Value | Source | Significance for Researchers |
| Molecular Formula | C₇H₇N₃O₃ | PubChem[4] | Foundational for all stoichiometric calculations. |
| Molecular Weight | 181.15 g/mol | PubChem[4] | Essential for preparing solutions of known molarity. |
| XLogP3 | 1.3 | PubChem[4] | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 112.25 Ų | ChemScene[5] | Suggests potentially limited oral bioavailability if exceeding 140 Ų. |
| Hydrogen Bond Donors | 2 | PubChem[4], ChemScene[5] | Influences solubility in protic solvents and receptor binding. |
| Hydrogen Bond Acceptors | 4 | ChemScene[5] | Influences solubility and receptor binding potential. |
| Rotatable Bonds | 2 | ChemScene[5] | Indicates a degree of conformational flexibility. |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | PubChem[4] | Provides an initial safety assessment, flagging the need for personal protective equipment. |
Computational Workflow for Property Prediction
The process of generating in silico data follows a logical progression from basic structure to complex property prediction. This workflow is crucial for high-throughput virtual screening of chemical libraries.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. ADMETlab 2.0 [admetmesh.scbdd.com]
- 3. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]
- 4. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
A Comparative Guide to the Cytotoxicity of 2-Amino-5-nitrobenzamide and Its Structurally-Related Derivatives in Cancer Research
This guide provides a comprehensive analysis of the cytotoxic properties of 2-amino-5-nitrobenzamide and its derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. While direct and extensive cytotoxic data on a homologous series of this compound derivatives is emerging, this guide synthesizes available data from structurally related benzamide and nitroaromatic compounds to provide valuable insights into their potential as anticancer agents. We will delve into the experimental data, methodologies for assessing cytotoxicity, and the potential molecular mechanisms and signaling pathways involved.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. The inclusion of a nitro group, as seen in this compound, can confer selective cytotoxicity towards cancer cells, making this scaffold a promising starting point for the development of novel anticancer therapeutics.[1] The core structure, featuring an amino group, a nitro group, and a carboxamide, offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced efficacy and selectivity.[2]
Comparative Cytotoxicity of Structurally Related Benzamide Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of various benzamide derivatives, structurally related to this compound, against a panel of human cancer cell lines. This data, compiled from various studies, provides a basis for comparing the anti-proliferative activity of these compounds.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2-Amino-1,4-naphthoquinone-benzamides | |||
| Aniline derivative (5e) | MDA-MB-231 (Breast) | 0.4 | [3] |
| HT-29 (Colon) | 0.5 | [3] | |
| 3-Nitroaniline derivative (5l) | MDA-MB-231 (Breast) | 0.4 | [3] |
| 2-Aryl-5(6)-nitro-1H-benzimidazoles | |||
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | A549 (Lung) | 0.028 | [4] |
| HACAT (Non-neoplastic) | 22.2 | [4] | |
| N-(substituted) Benzamides | |||
| Benzamide Derivative 5 | A549 (Lung) | 10.67 ± 1.53 | [5] |
| C6 (Glioma) | 4.33 ± 1.04 | [5] | |
| Benzamide Derivative 2 | A549 (Lung) | 24.0 ± 3.46 | [5] |
| C6 (Glioma) | 23.33 ± 2.08 | [5] | |
| Benzamide Derivative 10 | A549 (Lung) | 29.67 ± 5.51 | [5] |
| C6 (Glioma) | 12.33 ± 4.93 | [5] |
Note: The data presented is for compounds that are structurally related to this compound and is intended to provide a comparative framework for potential cytotoxic activity.
The data indicates that modifications to the core benzamide structure can significantly impact cytotoxic activity. For instance, the 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated potent activity against breast and colon cancer cell lines, with IC50 values in the sub-micromolar range.[3] Notably, the 2-aryl-5(6)-nitro-1H-benzimidazole derivative 6 showed remarkable potency against the A549 lung cancer cell line with an IC50 of 28 nM and a high selectivity index when compared to non-cancerous cells.[4]
Methodologies for Assessing Cytotoxicity: A Practical Guide
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and validated assays are paramount. The following are detailed protocols for two commonly employed assays in the in vitro screening of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 1 x 10^4 to 1 x 10^5 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection: After the treatment period, centrifuge the microplate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity screening of benzamide derivatives.
Potential Mechanisms of Action and Signaling Pathways
The cytotoxic effects of benzamide derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Several studies on related compounds have shed light on the potential signaling pathways involved.
For instance, some 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis, as confirmed by morphological changes and cell cycle analysis showing an increase in the sub-G1 cell population.[3] Other studies on benzamide derivatives have demonstrated the induction of apoptosis through the cleavage of PARP and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2.[6]
A plausible signaling pathway for apoptosis induction by these compounds is the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (like Bax and Bim), which in turn cause mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by benzamide derivatives.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. The cytotoxic activity of structurally related compounds against a variety of cancer cell lines is encouraging. Future research should focus on the synthesis and comprehensive cytotoxic screening of a dedicated library of this compound derivatives to establish a clear structure-activity relationship (SAR). Furthermore, in-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as therapeutic candidates.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Amino-5-nitrobenzamide: A Comparative Analysis
Introduction: The Significance of 2-Amino-5-nitrobenzamide
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and dyestuffs.[1][2][3] Its molecular architecture, featuring an aromatic ring substituted with amino, nitro, and carboxamide groups, offers a versatile platform for constructing more complex molecules. The efficient and selective synthesis of this compound is therefore a topic of considerable interest to researchers and professionals in drug development and materials science. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, with a focus on providing actionable experimental data and elucidating the underlying principles of each approach.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct pathways. The choice of strategy often depends on the available starting materials, desired scale, and the importance of factors such as atom economy and catalyst recyclability. The primary routes involve the formation of the amide functionality from either a carboxylic acid or a nitrile precursor.
A prevalent method involves the catalytic hydration of 2-amino-5-nitrobenzonitrile. This approach is particularly attractive due to its 100% atom economy.[4] However, the challenge lies in achieving high selectivity for the amide product while preventing over-hydrolysis to the corresponding carboxylic acid.[4] This has led to the exploration of a diverse range of catalytic systems, from simple bases to sophisticated transition metal complexes.
Another significant pathway is the direct amidation of 2-amino-5-nitrobenzoic acid. This can be achieved using coupling reagents, which activate the carboxylic acid for nucleophilic attack by an ammonia source.[5] Additionally, methods starting from precursors like 2-chloro-5-nitrobenzamide or isatoic anhydride derivatives have been reported.[5]
This guide will focus on a comparative analysis of different catalysts for the key synthetic transformations, particularly the hydration of 2-amino-5-nitrobenzonitrile, for which a wealth of catalytic data is available for comparison.
Catalytic Hydration of 2-Amino-5-nitrobenzonitrile: A Head-to-Head Comparison
The selective conversion of a nitrile to an amide is a cornerstone of organic synthesis.[6] For the synthesis of this compound from its nitrile precursor, several classes of catalysts have demonstrated efficacy. Below, we compare their performance based on available experimental data and mechanistic insights.
Data Summary: Catalyst Performance in Nitrile Hydration
| Catalyst Type | Catalyst Example | Key Advantages | Potential Limitations | Reference |
| Base Catalysis | Sodium Hydroxide (NaOH) | Inexpensive, commercially available. | Harsh reaction conditions, risk of over-hydrolysis to carboxylic acid.[4] | [7] |
| Homogeneous Transition Metal Catalysis | Platinum-based Ghaffar-Parkins Catalyst | High activity and chemoselectivity, mild reaction conditions.[8] | Cost of platinum, potential for metal contamination in the final product. | [6][8] |
| Rh(I)-N-Heterocyclic Complexes | Efficient catalysis in air and under mild conditions.[4] | Cost of rhodium, ligand synthesis can be complex. | [4] | |
| Wilkinson's Catalyst (with aldoxime) | Anhydrous and neutral conditions, excellent functional group tolerance.[9] | Use of a water source surrogate (aldoxime) adds complexity. | [9] | |
| Heterogeneous Catalysis | Metallic Copper | Used in industrial production of some amides.[6] | Can require high temperatures and pressures. | [6] |
| Co-Ni Composites | Good catalytic ability and functional group compatibility.[10] | Catalyst preparation can be multi-step. | [10] | |
| Biocatalysis | Nitrile Hydratases | Mild reaction conditions, high selectivity. | Substrate specificity, potential for enzyme denaturation at higher temperatures.[4] | [4][11] |
Experimental Protocols: A Practical Guide
The following protocols are detailed, step-by-step methodologies for key catalytic systems, providing a foundation for laboratory implementation.
Protocol 1: Base-Catalyzed Hydration of 2-Amino-5-nitrobenzonitrile
This protocol is adapted from general procedures for base-catalyzed nitrile hydrolysis.[7][12]
Reaction Scheme:
Caption: Base-catalyzed hydration of 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (1 equivalent) in DMSO.
-
Base Addition: In a separate beaker, prepare a solution of NaOH (2 equivalents) in deionized water. Add the NaOH solution dropwise to the stirred solution of the nitrile.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Neutralization: Carefully acidify the mixture with 1M HCl to a pH of ~7 to precipitate the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
DMSO as a co-solvent: Enhances the solubility of the aromatic nitrile.[12]
-
Controlled Temperature: Crucial to prevent the over-hydrolysis of the amide to the carboxylic acid.[12]
Protocol 2: Homogeneous Catalysis using a Platinum-based System (Ghaffar-Parkins Catalyst)
This protocol is based on the principles of the Ghaffar-Parkins catalyst for nitrile hydration.[8]
Reaction Scheme:
Caption: Platinum-catalyzed hydration of 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Ghaffar-Parkins Catalyst ([Pt(dppe)(Me)(OH)])
-
Water (degassed)
-
Toluene (degassed)
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-amino-5-nitrobenzonitrile (1 equivalent) and the Ghaffar-Parkins catalyst (0.001-0.01 mol%).
-
Solvent Addition: Add degassed toluene and degassed water.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature.
-
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Protects the platinum catalyst from oxidation.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Low Catalyst Loading: The high activity of the catalyst allows for its use in very small quantities.[8]
Mechanistic Insights: The Role of the Catalyst
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and catalyst design.
General Workflow for Catalytic Nitrile Hydration
Caption: A generalized workflow for catalytic nitrile hydration experiments.
The mechanism of transition metal-catalyzed nitrile hydration generally involves the coordination of the nitrile to the metal center, followed by nucleophilic attack of water (or hydroxide) to form a metal-bound hydroxy-imidoyl intermediate. This intermediate then rearranges to the coordinated amide, which is subsequently released to regenerate the active catalyst.
Conclusion and Future Outlook
The synthesis of this compound is a well-established process with multiple catalytic avenues. For laboratory-scale synthesis where high selectivity and mild conditions are paramount, homogeneous catalysts like the Ghaffar-Parkins system offer significant advantages. For larger-scale industrial applications, the cost-effectiveness of base catalysis or the potential for recyclability with heterogeneous catalysts may be more influential factors. The development of highly active and robust heterogeneous catalysts remains a key area of research, aiming to combine the benefits of easy separation with the high efficiency of homogeneous systems. Biocatalysis, with its unparalleled selectivity, holds promise for green and sustainable production, provided that enzyme stability and substrate scope can be further enhanced. The choice of catalyst will ultimately be dictated by a careful consideration of the specific requirements of the synthesis, including scale, purity, cost, and environmental impact.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound|Research Chemical [benchchem.com]
- 6. Catalytic Hydration of Nitriles to Amides: Ingenta Connect [ingentaconnect.com]
- 7. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-nitrobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-nitrobenzamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the ortho-amino group, the para-nitro group, and the central benzamide core, make it a valuable starting point for the development of novel therapeutic agents. This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) across various biological targets. We will explore how modifications to this core structure influence anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed methodologies.
The this compound Core: A Privileged Scaffold
The core structure of this compound features several key functional groups that contribute to its biological activity. The benzamide moiety is a common feature in many bioactive molecules, often involved in hydrogen bonding interactions with biological targets. The amino group at the 2-position and the nitro group at the 5-position significantly influence the electronic properties of the aromatic ring, impacting binding affinities and metabolic stability. The strategic placement of these substituents creates a unique chemical entity that has been explored for a variety of therapeutic applications.[1]
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be systematically modulated by chemical modifications at three primary positions:
-
The Amide (R1): Alterations to the amide nitrogen substituent.
-
The Amino Group (R2): Modifications of the 2-amino group.
-
The Benzene Ring: Substitution or replacement of the nitro group or other ring positions.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of the closely related 2-amino-5-nitrobenzoic acid have shown promise in the development of anticancer agents, particularly as precursors to compounds that modulate critical signaling pathways.[2] The insights gained from these related structures can be extrapolated to understand the SAR of this compound analogs.
A notable example is the synthesis of Niclosamide analogs, which have demonstrated potent activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of signaling pathways like STAT3 and the Androgen Receptor (AR).[2]
Key SAR Insights for Anticancer Activity:
-
Importance of the Nitro Group: Studies on bis-benzamides have shown that the nitro group is often essential for biological activity, contributing to the electronic properties required for target engagement.[3]
-
N-Substitutions on the Amide: The nature of the substituent on the amide nitrogen (R1) is critical. In many cases, incorporating aromatic or heteroaromatic moieties can enhance potency. For instance, in a series of 2-amino-1,4-naphthoquinone-benzamides, aniline and 3-nitroaniline derivatives showed significantly higher cytotoxicity against the MDA-MB-231 breast cancer cell line compared to the standard drug cisplatin.[4]
-
Bioisosteric Replacement of the Benzamide: Replacing the benzamide with other heterocyclic rings, such as quinazolinones derived from 2-amino-5-nitrobenzoic acid, has been a successful strategy for developing potent anticancer agents.[5]
Comparative Anticancer Activity of Benzamide Analogs
| Compound/Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin (Reference) | - | MDA-MB-231 | 31.5 | [4] |
| Analog 5e | 2-amino-1,4-naphthoquinone-benzamide with aniline | MDA-MB-231 | 0.4 | [4] |
| Analog 5l | 2-amino-1,4-naphthoquinone-benzamide with 3-nitroaniline | MDA-MB-231 | 0.4 | [4] |
| Analog 5a | 2-amino-1,4-naphthoquinone-benzamide with benzylamine | MDA-MB-231 | 1.8 | [4] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
2-Aminobenzamide derivatives have been extensively studied for their antimicrobial properties. The introduction of a nitro group can further enhance this activity.
A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides demonstrated a broad spectrum of activity against both bacteria and fungi.[6] The position of the nitro group and the substituents on the benzoyl moiety were found to be crucial for potency.
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl portion of the molecule significantly impact antimicrobial efficacy. For instance, a benzamide derivative with a 3,5-dichloro substitution on the benzoyl ring exhibited the greatest activity against drug-resistant Bacillus subtilis.[6]
-
The Role of the Amino and Nitro Groups: The presence of both the amino and nitro groups on the core phenyl ring appears to be favorable for broad-spectrum antimicrobial activity.
-
Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a role in its ability to penetrate microbial cell membranes.
Comparative Antimicrobial Activity (MIC, µg/mL) of Benzamide Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Benzamide derivative 1d | B. subtilis (drug-resistant) | 1.95 | [6] |
| Benzamide derivative 1d | B. subtilis | 3.9 | [6] |
| Benzamide derivative 1d | S. aureus | 7.8 | [6] |
| 2-Aminobenzamide derivative 5 | Aspergillus fumigatus | More potent than Clotrimazole | [7] |
PARP Inhibition: A Key Target in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, and the benzamide scaffold is a common feature in many of these drugs.[8] While direct SAR studies on this compound as a PARP inhibitor are not extensively documented, the general principles of PARP inhibitor design can be applied. PARP inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[8]
Hypothesized SAR for PARP Inhibition:
-
The Benzamide Core: The primary amide of the benzamide can form crucial hydrogen bonds within the PARP active site.
-
The Amino and Nitro Groups: The electronic nature of the 2-amino and 5-nitro substituents can influence the binding affinity to the PARP catalytic domain. The electron-withdrawing nitro group may enhance interactions with specific residues.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to produce analogs of this compound involves the amidation of a corresponding benzoic acid derivative.[1]
Step-by-step Methodology:
-
Activation of the Carboxylic Acid: 2-Amino-5-nitrobenzoic acid is treated with a coupling agent, such as thionyl chloride or a carbodiimide, to form an activated intermediate (e.g., an acyl chloride or an active ester).
-
Amide Bond Formation: The activated intermediate is then reacted with a primary or secondary amine to form the desired benzamide analog.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative effects of the synthesized compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[6]
Step-by-step Methodology:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural modifications and their impact on biological activity.
Caption: SAR for Anticancer Activity of R1 Analogs.
Caption: SAR for Antimicrobial Activity of Benzoyl Analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications to the amide substituent and the benzoyl ring can significantly impact anticancer and antimicrobial activities. The presence of the nitro group is often crucial for potent biological effects.
Future research in this area should focus on:
-
Expanding the diversity of analogs: Synthesizing a broader range of derivatives with modifications at all three key positions.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.
-
In vivo evaluation: Testing the efficacy and safety of lead compounds in animal models of disease.
-
QSAR and computational modeling: Developing predictive models to guide the design of new analogs with improved activity and pharmacokinetic properties.
By leveraging the insights from SAR studies and employing modern drug discovery techniques, the full therapeutic potential of this compound analogs can be realized.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Antiviral Screening of 2-Amino-5-nitrobenzamide Derivatives
In the relentless pursuit of novel antiviral agents, the exploration of diverse chemical scaffolds is paramount. Among these, benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on a specific subset: 2-Amino-5-nitrobenzamide derivatives. The introduction of a nitro group, a potent electron-withdrawing moiety, and an amino group can significantly influence the molecule's electronic properties, binding interactions with viral or host cell targets, and overall biological activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, screening, and evaluation of this compound derivatives for antiviral applications. We will delve into the rationale behind screening this chemical class, provide detailed experimental protocols for synthesis and bioassays, and present a comparative analysis based on available data for structurally related compounds to guide future research.
The Rationale: Why this compound?
The benzamide core is a privileged structure in medicinal chemistry, found in numerous approved drugs. The strategic placement of substituents on the aromatic ring can modulate its pharmacokinetic and pharmacodynamic properties. The 2-amino group can act as a hydrogen bond donor, while the 5-nitro group can participate in various interactions, including hydrogen bonding and charge-transfer complexes. This dual functionalization offers a unique opportunity for molecular recognition by viral proteins or host factors essential for viral replication.
While direct antiviral screening data for a wide range of this compound derivatives is not extensively published, studies on structurally similar nitrobenzamide compounds have shown promising results against a variety of viruses. For instance, a recent study on 4-(2-nitrophenoxy)benzamide derivatives demonstrated significant in vitro activity against several human pathogens, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus.[1] This provides a strong rationale for the systematic screening of the this compound scaffold.
Comparative Analysis of Antiviral Activity
To provide a tangible benchmark for researchers screening this compound derivatives, we will compare the antiviral activity of a closely related series of 4-(2-nitrophenoxy)benzamide derivatives against common antiviral drugs. This data, summarized in Table 1, highlights the potential of the nitrobenzamide scaffold.
Table 1: In Vitro Antiviral Activity of 4-(2-nitrophenoxy)benzamide Derivatives and Reference Drugs
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 8c | Adenovirus | 10.22 | 95.63 | 9.36 |
| 8d | HSV-1 | 12.87 | 101.20 | 7.86 |
| 10b | Coxsackievirus | 15.45 | 88.41 | 5.72 |
| 8a | SARS-CoV-2 | 22.16 | 110.75 | 5.00 |
| Acyclovir | HSV-1 | 0.1 - 1.0 | >300 | >300 |
| Ribavirin | Adenovirus | 10 - 100 | >100 | >1 - 10 |
Data for compounds 8a, 8c, 8d, and 10b are from a study on 4-(2-nitrophenoxy)benzamide derivatives and are presented here as a reference for a related nitrobenzamide scaffold.[1]
The selectivity index (SI) is a critical parameter in early-stage drug discovery, indicating the therapeutic window of a compound. An SI value greater than 10 is generally considered promising for further development. While the referenced nitrobenzamide derivatives show moderate SI values, they provide a solid starting point for optimization studies on the this compound scaffold.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and their subsequent antiviral and cytotoxicity screening. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Part 1: Synthesis of 2-Amino-N-substituted-5-nitrobenzamide Derivatives
The synthesis of N-substituted this compound derivatives can be achieved through a multi-step process, adapted from established methods for similar compounds. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for 2-Amino-N-substituted-5-nitrobenzamide derivatives.
Step-by-Step Synthesis Protocol:
-
Acid Chloride Formation: To a solution of 2-chloro-5-nitrobenzoic acid in an appropriate solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an inert solvent like dichloromethane (DCM). To this solution, add the desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: After the reaction is complete, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Amination: Place the purified N-substituted-2-chloro-5-nitrobenzamide in a sealed tube with a solution of ammonia in a suitable solvent (e.g., methanol). Heat the mixture at a specified temperature (e.g., 100-120°C) for several hours.
-
Final Purification: After cooling, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the final 2-Amino-N-substituted-5-nitrobenzamide derivative.
Characterization of the final compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Antiviral Activity Screening
A common and effective method for primary antiviral screening is the Cytopathic Effect (CPE) reduction assay. This assay measures the ability of a compound to protect host cells from the virus-induced cell death.
Caption: Workflow for a Cytopathic Effect (CPE) reduction assay.
Step-by-Step CPE Reduction Assay Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV-1) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment and Infection: Once the cell monolayer is confluent, remove the growth medium and add the compound dilutions to the wells. Subsequently, infect the cells with a pre-determined titer of the virus. Include appropriate controls: uninfected cells (cell control), infected cells without compound (virus control), and infected cells with a known antiviral drug (positive control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus control wells to show significant CPE (typically 48-72 hours).
-
CPE Observation and Quantification: Observe the cells under a microscope and score the degree of CPE in each well. To quantify cell viability, the cell monolayer can be fixed with methanol and stained with a 0.5% crystal violet solution. After washing and drying, the incorporated dye is solubilized with methanol, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50%, is calculated by regression analysis of the dose-response curve.
Part 3: Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to the killing of host cells. The MTT assay is a widely used colorimetric assay for this purpose.
Caption: Workflow for an MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Treat the cells with the same serial dilutions of the this compound derivatives as in the antiviral assay. Include a cell control (no compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
While comprehensive SAR data for this compound derivatives is not yet available, we can extrapolate potential avenues for optimization based on related compounds. For the 4-(2-nitrophenoxy)benzamide series, variations in the substituents on the terminal phenyl ring significantly impacted antiviral potency.[1] This suggests that exploring a diverse range of substituents on the amide nitrogen of the this compound scaffold is a logical next step.
Future research should focus on:
-
Systematic derivatization: Synthesizing a library of this compound derivatives with diverse N-substituents (aliphatic, aromatic, and heterocyclic) to establish a clear SAR.
-
Broad-spectrum screening: Evaluating the synthesized compounds against a panel of diverse viruses, including both DNA and RNA viruses, to identify broad-spectrum inhibitors.
-
Mechanism of action studies: For promising lead compounds, elucidating the specific viral or host target is crucial for further development. This can involve time-of-addition assays, resistance selection studies, and biochemical assays with purified viral enzymes.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel antiviral agents. This guide provides a foundational framework for researchers to embark on the synthesis and systematic screening of these derivatives. By leveraging the provided protocols and drawing insights from the comparative data on related compounds, the scientific community can collectively contribute to the development of the next generation of antiviral therapeutics. The journey from a chemical scaffold to a clinical candidate is long and challenging, but it begins with rigorous and well-designed screening campaigns as outlined herein.
References
A Senior Application Scientist's Guide to 2-Amino-5-nitrobenzamide: A Comparative Study for Advanced Synthesis
Abstract
This guide provides an in-depth comparative analysis of 2-Amino-5-nitrobenzamide as a synthon in modern organic and medicinal chemistry. We will explore its unique reactivity, benchmark its performance against key structural analogs—namely 2-amino-5-nitrobenzoic acid and 2-amino-5-nitrobenzonitrile—and provide validated, step-by-step experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with the technical insights required to select the optimal building block for synthesizing complex heterocyclic scaffolds, with a focus on benzimidazoles, which are privileged structures in medicinal chemistry.[1]
Introduction: The Strategic Value of this compound
This compound (C₇H₇N₃O₃, CAS: 16313-65-8) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[2][3] Its utility stems from the strategic placement of three key functional groups: a nucleophilic amino group, an electrophilic nitro group, and a versatile benzamide moiety.[4] This unique electronic and structural arrangement, featuring both an electron-donating group (-NH₂) and two electron-withdrawing groups (-NO₂, -CONH₂), imparts a distinct reactivity profile, making it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles.[4]
The primary value of this synthon lies in its pre-functionalized nature, which allows for direct entry into cyclization reactions without the need for prior activation or functional group manipulation, a step often required for its analogs. This guide will dissect this inherent advantage through a detailed comparison of its synthetic applications.
Core Reactivity and Synthetic Landscape
The synthetic potential of this compound is governed by the interplay of its three functional groups.
-
Selective Reduction of the Nitro Group : The most common and synthetically valuable transformation is the selective reduction of the nitro group to an amine, yielding 2,5-diaminobenzamide.[4] This transformation is the gateway to forming various fused heterocyclic systems. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this conversion.[4]
-
Cyclization via the Ortho-Amino Amide System : The ortho-positioning of the amino and amide groups is the molecule's most powerful feature. This arrangement is primed for condensation reactions with aldehydes, ketones, or carboxylic acid derivatives to form fused six- and seven-membered rings. Most notably, it is a direct precursor to 6-nitro-substituted benzimidazoles, a core scaffold in numerous pharmacologically active agents.[1]
-
Diazotization of the Amino Group : The primary aromatic amine can be converted into a diazonium salt. This intermediate can then undergo a variety of transformations, such as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F) onto the aromatic ring, further expanding its synthetic diversity.[4][5]
Comparative Analysis: this compound vs. Key Alternatives
The decision to use this compound is best understood by comparing it to its closest structural relatives. The primary alternatives are 2-Amino-5-nitrobenzoic Acid and 2-Amino-5-nitrobenzonitrile .
| Property | This compound | 2-Amino-5-nitrobenzoic Acid | 2-Amino-5-nitrobenzonitrile |
| Molecular Formula | C₇H₇N₃O₃[2][6] | C₇H₆N₂O₄ | C₇H₅N₃O₂[7] |
| Molecular Weight | 181.15 g/mol [2][6] | 182.13 g/mol | 163.14 g/mol [7] |
| Key Reactive Site | Ortho-amino and amide | Ortho-amino and carboxylic acid | Ortho-amino and nitrile |
| Direct Cyclization | Yes (with aldehydes, etc.) | No (requires acid activation/coupling) | Yes (different pathways) |
| Primary Use Case | Direct synthesis of benzimidazoles, quinazolinones | Synthesis of quinazolinones, precursor to amides | Synthesis of quinazolines, dyes |
Causality Behind Synthon Choice:
-
This compound: This is the synthon of choice for efficiency and atom economy in the synthesis of benzimidazoles. The amide group is already present, allowing for a direct, one-pot condensation and cyclization with an aldehyde. This avoids the need for peptide coupling reagents or harsh conditions to form the amide bond from the corresponding carboxylic acid.
-
2-Amino-5-nitrobenzoic Acid: This synthon offers greater versatility at the cost of an extra synthetic step. The carboxylic acid can be converted into a wide range of amides (not just the primary -CONH₂) using various amines and coupling reagents like HATU or EDCI.[4] It is an excellent precursor for 7-nitro-substituted quinazolinones.[5] However, for the synthesis of the parent benzimidazole structure, it necessitates a two-step process: amidation followed by cyclization, which can lower the overall yield compared to the direct route from the benzamide.
-
2-Amino-5-nitrobenzonitrile: This synthon provides access to a different class of heterocycles . The nitrile group can participate in cyclization reactions to form aminoquinazolines or can be hydrolyzed to the corresponding amide or carboxylic acid. It is a valuable intermediate for certain dyes and specialized heterocyclic systems but is not a direct precursor for benzimidazoles in the same way as the benzamide.[7][8]
The following diagram illustrates the divergent synthetic pathways from these synthons to a common heterocyclic core.
Caption: Comparative synthetic pathways to benzimidazoles.
Experimental Protocols: Synthesis of 2-Aryl-6-nitro-1H-benzimidazoles
To provide a tangible comparison, we present validated protocols for the synthesis of a benzimidazole derivative from both this compound and its carboxylic acid analog.
Protocol 1: Direct Synthesis from this compound
This one-pot protocol leverages the Phillips-Ladenburg benzimidazole synthesis. The causality for choosing this method is its simplicity and high efficiency when starting from an ortho-diamino precursor.
Workflow Diagram:
Caption: Experimental workflow for benzimidazole synthesis.
Step-by-Step Methodology:
-
Reduction to 2,5-Diaminobenzamide:
-
To a solution of this compound (1.81 g, 10 mmol) in ethanol (50 mL), add 10% Palladium on carbon (100 mg).
-
Fit the flask with a hydrogen balloon and stir vigorously at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield crude 2,5-diaminobenzamide, which is used directly in the next step.
-
-
Condensation and Cyclization:
-
Dissolve the crude 2,5-diaminobenzamide in glacial acetic acid (30 mL).
-
Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol).
-
Heat the mixture to reflux (approx. 118 °C) for 4 hours.
-
Self-Validation: The formation of the product can be monitored by TLC. A new, less polar spot should appear.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Protocol 2: Two-Step Synthesis from 2-Amino-5-nitrobenzoic Acid
This protocol highlights the additional steps required when starting from the carboxylic acid, demonstrating the inherent efficiency of the benzamide synthon.
-
Amide Formation:
-
In a round-bottom flask, dissolve 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in dimethylformamide (DMF, 40 mL).[5]
-
Add HOBt (1.53 g, 10 mmol) and EDCI (2.11 g, 11 mmol). Stir for 20 minutes at room temperature.
-
Causality: EDCI/HOBt is a standard peptide coupling system that activates the carboxylic acid by forming a highly reactive ester intermediate, facilitating nucleophilic attack by ammonia.[4]
-
Bubble ammonia gas through the solution (or add a solution of ammonia in an organic solvent) at 0 °C and allow the reaction to warm to room temperature overnight.
-
Work-up involves quenching with water and extracting the product with ethyl acetate. The organic layers are washed, dried, and concentrated to yield this compound.
-
-
Reduction and Cyclization:
-
Follow the exact same procedure as outlined in Protocol 1, starting from the synthesized this compound.
-
Comparative Performance Data
| Parameter | Route 1 (from Benzamide) | Route 2 (from Benzoic Acid) |
| Number of Steps | 2 (in one pot) | 3 (with intermediate isolation) |
| Key Reagents | Pd/C, H₂, Acetic Acid | EDCI, HOBt, NH₃, Pd/C, H₂, Acetic Acid |
| Typical Overall Yield | 75-85% | 60-70% |
| Process Time | ~10-12 hours | ~24-30 hours |
| Cost-Effectiveness | Higher (fewer reagents and steps) | Lower (coupling reagents add cost) |
Conclusion and Scientist's Perspective
This compound stands out as a superior synthon for the direct and efficient synthesis of 2-substituted-6-aminobenzimidazoles and related heterocycles. Its primary advantage lies in the pre-installed amide functionality, which circumvents the need for carboxylic acid activation and amidation, thereby reducing step count, improving overall yield, and saving valuable research time.
-
Choose this compound when: Your target is a primary benzamide-derived heterocycle (like a benzimidazole) and process efficiency is critical.
-
Choose 2-Amino-5-nitrobenzoic Acid when: You need to synthesize a library of N-substituted amide derivatives or when the target molecule requires the carboxylic acid functionality for other transformations.
-
Choose 2-Amino-5-nitrobenzonitrile when: Your synthetic route targets heterocycles derived from an ortho-amino nitrile, such as certain quinazolines.
By understanding the distinct reactivity and strategic advantages of each synthon, researchers can make more informed decisions, streamlining synthetic routes and accelerating the discovery and development of novel chemical entities.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-nitrobenzamide: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Amino-5-nitrobenzamide (CAS No. 16313-65-8). As a professional in a research or drug development environment, adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Assessment and Core Safety Principles
This compound is an aromatic amine and a nitro compound. While specific toxicological data is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that may cause an allergic skin reaction and serious eye irritation.[1] The presence of the nitro group also warrants caution, as nitroaromatic compounds can be reactive. Therefore, the foundational principle for handling and disposing of this chemical is to minimize exposure and prevent unintended reactions.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, should be worn when handling this compound in any form. If there is a risk of generating dust, a properly fitted respirator and a face shield are necessary.
-
Engineering Controls: All handling of solid this compound that could generate dust, and all preparation of its waste for disposal, should be conducted in a certified chemical fume hood to prevent inhalation exposure.[2] An eyewash station and safety shower must be readily accessible.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or violent reactions.[3][4]
In-Lab Waste Management: Segregation and Collection
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) bottle or a glass container with a secure screw-top cap.
-
The container must be in good condition, with no cracks or leaks.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "16313-65-8"
-
The hazard characteristics: "Irritant," "Skin Sensitizer"
-
The date accumulation started.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Waste Accumulation:
-
Place all solid waste contaminated with this compound, including unused or expired chemical, contaminated weighing paper, and disposable labware, into the designated waste container.
-
Crucially, do not mix this waste with other chemical waste streams, especially liquids or reactive chemicals.
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, it must be collected as liquid hazardous waste.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
The liquid waste container must be clearly labeled with the full names of all chemical constituents and their approximate percentages.
-
Preparing for Disposal and Final Disposition
Once the waste container is full or the project is complete, it must be prepared for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Final Disposal Protocol:
-
Finalize the Waste Label: Ensure all information on the hazardous waste tag is accurate and complete.
-
Secure the Container: Tightly seal the waste container. For solid waste, ensure the lid is secure. For liquid waste, ensure the cap is tightly closed to prevent leaks or evaporation.
-
Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.
-
Schedule a Pickup: Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection.
-
Ultimate Disposal Method: The final disposal of this compound will be determined by your EHS department in accordance with local, state, and federal regulations. The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration in an approved hazardous waste facility.[6] Landfilling is generally not a suitable option for this compound.
Decontamination and Empty Container Disposal
Properly managing empty containers is a key aspect of the disposal process to prevent residual chemical hazards.
| Item | Decontamination and Disposal Procedure |
| Empty Stock Container | Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but you must consult your EHS department for guidance. After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[5] |
| Contaminated Labware (non-disposable) | Wash with an appropriate solvent, followed by soap and water. Collect the initial solvent wash as hazardous waste. |
| Contaminated PPE | Disposable gloves, aprons, and other contaminated PPE should be placed in the solid hazardous waste container for this compound. |
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.
-
For a small, manageable spill, wear appropriate PPE, including a respirator if the material is a powder.
-
Gently sweep the solid material to avoid creating dust and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Workflow for Handling and Disposing this compound.
Caption: Emergency Response Decision Tree.
References
- 1. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-nitrobenzamide
As researchers and scientists in drug development, our commitment to safety is as paramount as our pursuit of innovation. The correct handling of chemical reagents is the foundation of a safe and effective laboratory environment. This guide provides essential, in-depth procedural guidance for the safe handling of 2-Amino-5-nitrobenzamide (CAS No: 16313-65-8), with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist, but a framework for understanding the "why" behind each safety measure, ensuring every protocol is a self-validating system of protection.
Hazard Assessment: The Rationale Behind the Precautions
Understanding the inherent risks of a compound is the first step in mitigating them. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE strategy.[1]
-
H317 - May cause an allergic skin reaction (Skin Sensitizer, Category 1): This is a critical classification. A skin sensitizer may not cause a reaction upon initial contact, but it can trigger an immune response. Subsequent exposures, even to minute quantities, can lead to significant allergic dermatitis. Therefore, preventing initial skin contact is not just about avoiding simple irritation; it's about preventing the development of a long-term, heightened sensitivity.[1]
-
H319 - Causes serious eye irritation (Eye Irritant, Category 2A): This indicates that the compound can cause significant, but reversible, damage to the eyes upon contact.[1] The term "serious" underscores the necessity of robust eye protection at all times.
Based on these hazards, our primary goal is to establish a reliable barrier between the chemical and our bodies, particularly our skin and eyes.
Core PPE Requirements: A Multi-Layered Defense
Effective safety is not achieved by a single piece of equipment, but by an integrated system of engineering controls and personal protective gear.
Engineering Controls: The First Line of Defense
Before any PPE is worn, the environment itself should be engineered for safety.
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3]
-
Chemical Fume Hood: For any procedure with the potential to generate dust or aerosols—such as weighing, transferring solids, or preparing solutions—the use of a certified chemical fume hood is mandatory.[2] This captures airborne particles at the source, preventing inhalation and contamination of the general lab space.
-
Emergency Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]
Eye and Face Protection
Given its classification as a serious eye irritant, eye protection is non-negotiable.
-
Chemical Safety Goggles: These are the minimum requirement. They must provide a complete seal around the eyes to protect from dust, splashes, and vapors. Standard safety glasses with side shields are insufficient as they do not provide an adequate seal. Look for goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][4]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during the rapid addition of solvents or during spill cleanup), a face shield should be worn in addition to safety goggles.[5] The goggles provide the primary seal, while the face shield protects the rest of the face.
Hand Protection
To prevent skin contact and potential sensitization, chemically resistant gloves are essential.
-
Glove Selection: Nitrile gloves are a suitable choice for protection against incidental contact with this compound.[2][6] They offer good resistance to a range of chemicals and are effective against solids and solutions.
-
Glove Integrity: Always inspect gloves for any signs of damage, such as punctures or tears, before use.[2] Do not use compromised gloves.
-
Proper Technique: Don gloves before handling the chemical and remove them promptly if they become contaminated. Wash hands thoroughly with soap and water after removing gloves. Never wear gloves outside of the laboratory area to prevent the spread of contamination.
Body Protection
A lab coat is the standard for body protection.
-
Laboratory Coat: A properly fitting, buttoned lab coat should be worn to protect skin and personal clothing from contamination.[5]
-
Material: For handling this solid, a standard cotton or flame-resistant lab coat is appropriate. Avoid synthetic materials like polyester, which can melt and fuse to the skin if exposed to a flame.[5]
-
Additional Protection: For large-scale operations or spill response, chemically resistant aprons or full-body suits (e.g., Tychem) may be necessary to provide a higher level of protection.[7][8]
Respiratory Protection
Inhalation of dust is a primary exposure risk.
-
Fume Hood: As stated in Engineering Controls, the primary method for respiratory protection is to handle the solid chemical inside a fume hood.
-
Respirator: If a fume hood is not available or if engineering controls are insufficient to keep dust levels to a minimum, respiratory protection is required. A NIOSH/MSHA-approved N95 dust mask is the minimum requirement for protection against airborne particulates.[2] For situations with higher potential exposure, such as cleaning up a large spill, a full-face respirator with appropriate cartridges may be necessary.[9]
Operational Plans: PPE in Action
The level of PPE required can be scaled based on the specific task and the quantities being handled. The following table summarizes recommended PPE for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection & Engineering Controls |
| Routine Weighing & Transfer (mg to g) | Chemical Safety Goggles | Nitrile Gloves | Standard Lab Coat | Mandatory: Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles | Nitrile Gloves | Standard Lab Coat | Mandatory: Chemical Fume Hood |
| Handling Dilute Solutions | Chemical Safety Goggles | Nitrile Gloves | Standard Lab Coat | Well-Ventilated Area |
| Large Spill Cleanup (>10g) | Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Chemical Resistant Apron or Full Suit | Mandatory: NIOSH-approved respirator (N95 minimum) |
Workflow: Safely Weighing and Preparing a Solution
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Confirm the location of the nearest eyewash station and safety shower.
-
Don PPE: Put on your lab coat, followed by chemical safety goggles and nitrile gloves. Inspect the gloves for any defects.
-
Perform Task in Fume Hood: Place the analytical balance and all necessary glassware inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound onto weighing paper or into a tared container. Perform all transfers of the solid within the hood to contain any dust.
-
Solubilization: Add the solvent to the solid within the fume hood. If sonication or heating is required, ensure the equipment is also within the contained space of the hood or that the vessel is securely capped during transfer.
-
Cleanup: Clean any minor spills within the hood immediately. Dispose of contaminated weighing paper and any other solid waste into a designated, sealed hazardous waste container.
-
Doff PPE: Once the procedure is complete and the area is clean, remove PPE in the correct order: gloves first, followed by the lab coat, and finally the goggles.
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: Disposable items like gloves and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.[10] Reusable PPE, such as lab coats, should be professionally laundered if contaminated and not taken home.
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be disposed of as hazardous chemical waste.[10] Do not pour it down the drain.[2] Collect waste in a compatible, sealed, and properly labeled container.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses should also be collected for disposal. After rinsing and air-drying, the container can be managed for disposal or recycling according to your institution's policies.
By adhering to these rigorous standards, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.
References
- 1. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. echemi.com [echemi.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
